2-(Propan-2-ylideneamino)guanidine;hydrochloride
Beschreibung
BenchChem offers high-quality 2-(Propan-2-ylideneamino)guanidine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Propan-2-ylideneamino)guanidine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-(propan-2-ylideneamino)guanidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4.ClH/c1-3(2)7-8-4(5)6;/h1-2H3,(H4,5,6,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBGPXGMXYVOCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C(N)N)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Technical Guide to the Potential In Vitro Mechanisms of Action of 2-(Propan-2-ylideneamino)guanidine Hydrochloride and Related Guanidinium-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The guanidinium group is a privileged structural motif in medicinal chemistry, bestowing unique physicochemical properties upon molecules that enable a wide array of biological activities.[1][2][3] While specific mechanistic data for 2-(propan-2-ylideneamino)guanidine hydrochloride is not extensively documented in publicly available literature, this technical guide will explore its potential in vitro mechanisms of action by drawing parallels with other well-characterized guanidine-containing compounds. This guide will delve into the fundamental interactions of the guanidinium moiety with biological macromolecules and outline established in vitro methodologies to elucidate the functional consequences of these interactions. The insights provided herein are intended to equip researchers with a robust framework for investigating the pharmacological profile of this and related guanidine derivatives.
The Guanidinium Group: A Key Pharmacophore
The guanidinium group, the protonated form of guanidine, is a highly basic functional group (pKa ≈ 13.6) that is positively charged at physiological pH.[4] This charge is delocalized across three nitrogen atoms, allowing it to form strong, bidentate hydrogen bonds and engage in electrostatic interactions with negatively charged functional groups commonly found in biological systems, such as carboxylates, phosphates, and sulfates.[5][6] These non-covalent interactions are fundamental to the molecular recognition of biological targets and underpin the diverse pharmacological activities of guanidine-containing compounds.[2][7]
Potential In Vitro Mechanisms of Action
Based on the activities of structurally related compounds, 2-(propan-2-ylideneamino)guanidine hydrochloride could potentially exert its effects through several in vitro mechanisms.
Receptor Modulation
The guanidinium group can mimic the side chain of arginine, enabling it to interact with receptor binding pockets that recognize this amino acid. This can lead to either agonistic or antagonistic activity.
-
Histamine and Muscarinic Receptor Antagonism: Several guanidine derivatives have been identified as potent antagonists of histamine H3 receptors and muscarinic M2/M4 receptors.[8] The positively charged guanidinium moiety likely forms key ionic and hydrogen bonding interactions within the receptor's binding site, preventing the binding of the endogenous ligand.
A general workflow for assessing receptor antagonism is depicted below:
Caption: Workflow for evaluating receptor antagonism.
Enzyme and Ion Transporter Inhibition
Guanidine-containing compounds have been shown to inhibit the activity of various enzymes and ion transporters.
-
Na+/H+ Exchanger (NHE-1) Inhibition: Certain novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione have demonstrated inhibitory activity against NHE-1.[9][10] This inhibition is thought to be beneficial in cardiovascular and ophthalmic diseases.
-
Nitric Oxide Synthase (NOS) Inhibition: The guanidine group is a key feature of L-arginine, the substrate for NOS. Consequently, many guanidine-containing molecules act as competitive inhibitors of this enzyme.[1]
Antimicrobial Activity via Membrane Disruption
Several guanidine derivatives exhibit potent antimicrobial activity, particularly against multidrug-resistant bacteria.
-
Mechanism of Isopropoxy Benzene Guanidine (IBG): Studies on IBG have shown that it targets the bacterial cytoplasmic membrane. It is proposed to bind to negatively charged phospholipids like phosphatidylglycerol and cardiolipin, leading to membrane damage, dissipation of the proton motive force, and subsequent cell death.[11][12] This mechanism is particularly effective against Gram-positive bacteria. For Gram-negative bacteria, IBG can act synergistically with agents that permeabilize the outer membrane, such as colistin.[11][12]
Caption: Proposed mechanism of membrane disruption by guanidine derivatives.
Anticancer Activity and Induction of Apoptosis
A growing body of evidence suggests that certain guanidine derivatives possess significant anticancer properties.
-
Induction of Apoptosis: (2-(Arylthio)benzylideneamino)guanidines have been identified as potent inducers of apoptosis.[13] One such compound, (2-(2,5-dimethoxyphenylthio)-6-methoxybenzylideneamino)guanidine, was found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[13]
-
DNA Binding: The positively charged guanidinium group can interact with the negatively charged phosphate backbone of DNA. Some novel guanidine derivatives have shown the ability to bind to the minor groove of DNA, which can interfere with DNA replication and transcription, ultimately leading to cytotoxicity in cancer cells.[7]
Interaction with Riboswitches
In bacteria, guanidine itself can act as a signaling molecule by binding to specific RNA structures called riboswitches. This binding alters the conformation of the RNA, leading to changes in the expression of downstream genes, often those involved in transport and metabolism.[14] While this is a known mechanism for guanidine, it is plausible that certain derivatives could also interact with these or other RNA structures.
In Vitro Experimental Protocols
To investigate the potential mechanisms of action of 2-(propan-2-ylideneamino)guanidine hydrochloride, a series of in vitro assays can be employed.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a fundamental first step to determine the cytotoxic potential of a compound.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 2-(propan-2-ylideneamino)guanidine hydrochloride for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
Caption: Workflow for an MTT-based cell viability assay.
Bacterial Membrane Integrity Assay
This assay assesses the ability of a compound to disrupt bacterial cell membranes.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. If the membrane is compromised, PI can enter the cell and bind to DNA, resulting in a significant increase in fluorescence.
Protocol:
-
Bacterial Culture: Grow bacteria to the mid-logarithmic phase.
-
Washing and Resuspension: Wash the bacterial cells and resuspend them in a suitable buffer.
-
Compound and PI Addition: Add the test compound and PI to the bacterial suspension.
-
Fluorescence Monitoring: Monitor the fluorescence intensity over time using a fluorometer with excitation and emission wavelengths appropriate for PI. An increase in fluorescence indicates membrane damage.
Summary of Biological Activities of Representative Guanidine Derivatives
| Compound Class/Name | Biological Activity | Potency/Effective Concentration | Reference(s) |
| Quinazoline-2,4(1H,3H)-dione derivatives | NHE-1 inhibition, anti-inflammatory, antiglycation | IC50 ≈ 15.64 µM (anti-inflammatory) | [9][10] |
| Isopropoxy Benzene Guanidine (IBG) | Antibacterial (membrane disruption) | Varies by bacterial strain | [11][12][15] |
| (2-(Arylthio)benzylideneamino)guanidines | Apoptosis induction, tubulin polymerization inhibition | EC50 ≈ 60 nM (caspase activation) | [13] |
| Novel Guanidine Derivatives | Muscarinic M2/M4 receptor antagonism | Nanomolar range | [8] |
| Cyclopropyl-linked Guanidine Derivatives | DNA minor groove binding | Kb ≈ 3.49 x 10^5 M^-1 | [7] |
Conclusion
While direct experimental evidence for the in vitro mechanism of action of 2-(propan-2-ylideneamino)guanidine hydrochloride is pending, the extensive research on related guanidinium-containing compounds provides a strong foundation for targeted investigation. The unique properties of the guanidinium group suggest that this compound could interact with a variety of biological targets, including receptors, enzymes, ion transporters, and cellular membranes. The experimental approaches outlined in this guide offer a systematic pathway to characterizing its pharmacological profile. Further research into this and other novel guanidine derivatives holds significant promise for the discovery of new therapeutic agents for a wide range of diseases.
References
- Saczewski, F., & Balewski, Ł. (2009). Biological activities of guanidine compounds. Current medicinal chemistry, 16(29), 3835-3855.
- Staroń, J., et al. (2021). Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. ACS Chemical Neuroscience, 12(13), 2447-2458.
- Proshin, A. N., et al. (2024). Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. Research Results in Pharmacology, 10(3), 73-84.
- Tay, G. R., & Gaukroger, K. (2014). On Guanidinium and Cellular Uptake. Molecules, 19(8), 12563-12581.
- Zaman, H., et al. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances, 15(38), 24654-24669.
- De Deyn, P. P., et al. (2001). In vitro study of the potential role of guanidines in leukocyte functions related to atherogenesis and infection.
- Proshin, A. N., et al. (2024). Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione.
- Berlinck, R. G. S., et al. (2025). Biologically active guanidine alkaloids.
- Herce, H. D., & Garcia, A. E. (2014). Fundamental Molecular Mechanism for the Cellular Uptake of Guanidinium-Rich Molecules. Journal of the American Chemical Society, 136(48), 16957-16963.
- Taylor, M. S. (2012). Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery.
- Jaroslaw, S., et al. (2017). Novel 2-(2-alkylthiobenzenesulfonyl)-3-(phenylprop-2-ynylideneamino)guanidine derivatives as potent anticancer agents - Synthesis, molecular structure, QSAR studies and metabolic stability. European Journal of Medicinal Chemistry, 138, 96-112.
- Zhang, R., et al. (2023). Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens. Microbiology Spectrum, 11(1), e03469-22.
- Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in the synthesis of substituted guanidines. Arkivoc, 2005(4), 49-87.
- Van der Ryst, E., et al. (2007). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. The Journal of organic chemistry, 72(19), 7147-7154.
- Saczewski, F., & Balewski, Ł. (2009). Biological activities of guanidine compounds.
- The Royal Society of Chemistry. (2010). Table S2. Biological activities of purely synthetic guanidines. RSC.org.
- Zhang, H. Z., et al. (2009). Discovery and structure-activity relationships of (2-(arylthio)benzylideneamino)guanidines as a novel series of potent apoptosis inducers. Bioorganic & medicinal chemistry, 17(7), 2852-2858.
- Berlinck, R. G. S., et al. (2015). The Chemistry and Biology of Guanidine Natural Products. Natural Product Reports, 32(10), 1382-1462.
- Liu, Y., et al. (2021). Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. Marine drugs, 19(5), 273.
- Zhang, R., et al. (2023).
- Breaker, R. R. (2018). Guanidine - Riboswitch. Yale University.
- BenchChem. (2025). Application Notes and Protocols: 2-(2-Aminoethylamino)-5-nitropyridine in the Synthesis of Bioactive Guanidines. BenchChem.
- Kong, L., et al. (2023). Enhancement of the oral bioavailability of isopropoxy benzene guanidine though complexation with hydroxypropyl-β-cyclodextrin. Journal of Drug Delivery Science and Technology, 80, 104138.
Sources
- 1. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery [dspace.mit.edu]
- 6. mdpi.com [mdpi.com]
- 7. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05647K [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione | Research Results in Pharmacology [rrpharmacology.ru]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery and structure-activity relationships of (2-(arylthio)benzylideneamino)guanidines as a novel series of potent apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Guanidine [riboswitch.ribocentre.org]
- 15. Enhancement of the oral bioavailability of isopropoxy benzene guanidine though complexation with hydroxypropyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
Structural and chemical properties of 2-(Propan-2-ylideneamino)guanidine;hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural and chemical properties of 2-(Propan-2-ylideneamino)guanidine hydrochloride, also known as acetone guanylhydrazone hydrochloride. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues and the constituent chemical moieties—the guanidinium group and the acetone hydrazone fragment. We will delve into its predicted structural characteristics, probable synthetic routes, anticipated chemical behavior, potential biological activities, and essential safety protocols. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the potential applications of this and similar guanylhydrazone derivatives.
Introduction and Chemical Identity
2-(Propan-2-ylideneamino)guanidine hydrochloride is a guanylhydrazone derivative. Guanylhydrazones are a class of organic compounds characterized by a guanidine group attached to a hydrazone functionality. The guanidine group, with its high basicity (pKa ≈ 13.6), is protonated at physiological pH, forming a stable guanidinium cation.[1][2] This feature is crucial for its interaction with biological targets. The hydrazone moiety is formed by the condensation of a ketone or aldehyde with a hydrazine derivative, in this case, acetone and aminoguanidine.
The guanidine functional group is a key component in various natural products and pharmaceuticals, exhibiting a wide range of biological activities.[3] Guanidine-containing compounds are being investigated for their potential as antitumor, antibacterial, antiviral, antifungal, and antiprotozoal agents.[4] The incorporation of the propan-2-ylidene (isopropylidene) group may influence the molecule's lipophilicity and steric profile, potentially modulating its biological activity and pharmacokinetic properties.
Chemical Identifiers (Predicted)
Since a specific CAS Number or PubChem CID for 2-(Propan-2-ylideneamino)guanidine hydrochloride could not be located in public databases, the following identifiers are provided for its constituent parts and a closely related structure:
| Compound/Fragment | IUPAC Name | CAS Number | PubChem CID |
| Guanidine | Guanidine | 113-00-8 | 3520 |
| Acetone Hydrazone | Propan-2-ylidenehydrazine | 5281-20-9 | 78937 |
| Guanidine Hydrochloride | Guanidine hydrochloride | 50-01-1 | 5742 |
Structural and Chemical Properties
The properties of 2-(Propan-2-ylideneamino)guanidine hydrochloride can be inferred from the well-established characteristics of its core components.
Chemical Structure
The chemical structure consists of a central guanidinium group linked via a nitrogen-nitrogen bond to an isopropylidene group. The positive charge of the guanidinium cation is delocalized across the three nitrogen atoms due to resonance, contributing to its high stability.
Caption: Chemical structure of 2-(Propan-2-ylideneamino)guanidinium chloride.
Predicted Physicochemical Properties
| Property | Predicted Value/Information | Basis of Prediction |
| Molecular Formula | C4H11N4Cl | From chemical structure |
| Molecular Weight | 150.62 g/mol | From chemical structure |
| Appearance | Likely a white to off-white crystalline solid. | General property of guanidinium salts.[5] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. Likely insoluble in non-polar solvents such as benzene and ether. | Based on the properties of guanidine hydrochloride.[5] |
| pKa | The guanidinium group is predicted to have a pKa around 13.6, making it a strong base. | Based on the known pKa of guanidine.[1][2] |
| Stability | The guanidinium salt is expected to be relatively stable. Aqueous solutions may be susceptible to hydrolysis over time, especially at elevated temperatures, to yield urea and other degradation products.[5] | Based on the stability of guanidine.[5] |
Predicted Spectroscopic Properties
While experimental spectra are not available, the expected spectroscopic features can be predicted based on the analysis of its functional groups.
-
¹H NMR Spectroscopy:
-
-CH₃ protons: Two equivalent methyl groups from the acetone moiety would likely appear as a singlet in the range of 1.8-2.0 ppm.
-
-NH₂ and =NH protons: The protons on the guanidinium group are expected to be exchangeable and may appear as broad singlets. Their chemical shifts would be dependent on the solvent and concentration. In DMSO-d₆, the N-H protons of a guanidinium group can show distinct signals.[6]
-
-
¹³C NMR Spectroscopy:
-
-C(CH₃)₂ carbon: The quaternary carbon of the isopropylidene group is expected to have a chemical shift in the range of 160-170 ppm.
-
-CH₃ carbons: The methyl carbons would likely appear in the aliphatic region, around 17-25 ppm.
-
Guanidinium carbon: The central carbon of the guanidinium group is expected to have a chemical shift around 155-160 ppm.
-
-
Infrared (IR) Spectroscopy:
-
N-H stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the guanidinium group.
-
C=N stretching: A sharp band around 1650-1680 cm⁻¹ due to the C=N stretching of the hydrazone and guanidinium groups.[7][8]
-
N-H bending: Bending vibrations for the amino groups are expected around 1580-1650 cm⁻¹.[7]
-
Synthesis and Reactivity
A plausible synthetic route for 2-(Propan-2-ylideneamino)guanidine hydrochloride involves the condensation reaction between aminoguanidine hydrochloride and acetone.
Caption: Proposed synthesis of 2-(Propan-2-ylideneamino)guanidine hydrochloride.
Proposed Experimental Protocol
-
Dissolution: Dissolve aminoguanidine hydrochloride in a suitable solvent, such as water or ethanol.
-
Addition of Acetone: Add a stoichiometric equivalent or a slight excess of acetone to the solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Isolation: The product, being a salt, may precipitate out of the solution upon cooling or with the addition of a less polar co-solvent. The solid can then be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
This method is based on the general synthesis of hydrazones from hydrazines and carbonyl compounds.[9][10]
Reactivity
-
Hydrolysis: The imine bond of the hydrazone is susceptible to hydrolysis, especially under acidic conditions, which would regenerate acetone and aminoguanidine.
-
Reduction: The C=N double bond can be reduced to a C-N single bond using appropriate reducing agents.
-
Coordination Chemistry: The nitrogen atoms can act as ligands, forming complexes with metal ions.
Potential Applications and Biological Activity
The guanidine moiety is a privileged scaffold in medicinal chemistry due to its ability to form strong hydrogen bonds and electrostatic interactions with biological targets.[3][11] Guanylhydrazone derivatives have been investigated for a variety of therapeutic applications.
-
Anticancer Activity: Many guanidine and guanylhydrazone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1][4] The mechanism of action can involve DNA interaction, inhibition of enzymes like topoisomerases, or induction of apoptosis.[4]
-
Antimicrobial Activity: The cationic nature of the guanidinium group can lead to interactions with negatively charged bacterial cell membranes, causing disruption and cell death.[2][4]
-
Enzyme Inhibition: Guanylhydrazones have been designed as inhibitors for various enzymes, including acetylcholinesterase, which is a target in Alzheimer's disease treatment.[12]
-
Antiviral and Antiprotozoal Activity: Several guanidine-containing compounds have shown promise as antiviral and antiprotozoal agents.[4]
The specific biological activity of 2-(Propan-2-ylideneamino)guanidine hydrochloride would need to be determined through experimental screening. The isopropylidene group may enhance its ability to cross cell membranes compared to unsubstituted aminoguanidine, potentially leading to improved efficacy.
Safety and Handling
Given the lack of specific toxicity data for 2-(Propan-2-ylideneamino)guanidine hydrochloride, it is prudent to handle this compound with care, following the general safety guidelines for guanidine derivatives and hydrazones.
Hazard Identification (Predicted)
-
Skin and Eye Irritation: Guanidine compounds are known to be irritating to the skin and eyes.[13][14]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[13]
-
Toxicity of Hydrazones: Hydrazine and its derivatives are known to have toxic effects on multiple organ systems.[15][16][17]
Recommended Handling Procedures
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[18]
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the work area.[19]
Caption: General workflow for the safe handling of chemical compounds.
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5]
Disposal
Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[18]
Conclusion
2-(Propan-2-ylideneamino)guanidine hydrochloride is a compound of interest due to the established biological activities of the guanidine and guanylhydrazone scaffolds. While specific experimental data for this molecule is scarce, this guide provides a comprehensive overview of its predicted properties and potential applications based on the known chemistry of its constituent parts. The proposed synthetic route is straightforward, making the compound accessible for further investigation. Researchers and drug development professionals are encouraged to use this guide as a starting point for their studies, while adhering to strict safety protocols during its handling and characterization. Further experimental work is necessary to fully elucidate the chemical and biological profile of this promising compound.
References
-
Guanidine - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
-
Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. (2023, May 11). Retrieved March 7, 2026, from [Link]
-
Guanidine - Sciencemadness Wiki. (2025, October 13). Retrieved March 7, 2026, from [Link]
-
A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea. (2006, April 3). Retrieved March 7, 2026, from [Link]
-
Biological activities of guanidine compounds. (2009, October 15). Retrieved March 7, 2026, from [Link]
-
Biological activities of guanidine compounds, 2008 – 2012 update. (2013, April 25). Retrieved March 7, 2026, from [Link]
-
Acetone hydrazone - Organic Syntheses Procedure. (n.d.). Retrieved March 7, 2026, from [Link]
-
Acetone hydrazone - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
-
Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. (2017, October 24). Retrieved March 7, 2026, from [Link]
-
Guanidine - American Chemical Society. (2020, July 20). Retrieved March 7, 2026, from [Link]
-
Guanidine | Formula, Uses, & Facts - Britannica. (2026, February 19). Retrieved March 7, 2026, from [Link]
-
Guanidine Hydrochloride Formulation - MSD. (2025, December 6). Retrieved March 7, 2026, from [Link]
-
Safety Data Sheet: Guanidine hydrochloride - Carl ROTH. (n.d.). Retrieved March 7, 2026, from [Link]
-
Biologically active guanidine alkaloids. (2025, August 13). Retrieved March 7, 2026, from [Link]
-
ATSDR Hydrazines Tox Profile. (n.d.). Retrieved March 7, 2026, from [Link]
-
Guanidine and guanidinium cation in the excited state—theoretical investigation | The Journal of Chemical Physics | AIP Publishing. (2014, August 18). Retrieved March 7, 2026, from [Link]
-
HEALTH EFFECTS - Toxicological Profile for Hydrazines - NCBI Bookshelf - NIH. (n.d.). Retrieved March 7, 2026, from [Link]
-
Normal Coordinate Analysis of Acetone Methanesulfonylhydrazone. (n.d.). Retrieved March 7, 2026, from [Link]
-
Synthesis and Characterization of Acetone Hydrazones | Request PDF. (n.d.). Retrieved March 7, 2026, from [Link]
-
Synthesis and characterization of acetone azine in the lab scale - SID. (n.d.). Retrieved March 7, 2026, from [Link]
-
Molecular structure and infrared spectra of guanidinium cation: A combined theoretical and spectroscopic study | Request PDF. (n.d.). Retrieved March 7, 2026, from [Link]
-
Hydrazine Toxicology - StatPearls - NCBI Bookshelf - NIH. (2023, April 23). Retrieved March 7, 2026, from [Link]
-
Hydrazine toxicity - WikEM. (2024, July 17). Retrieved March 7, 2026, from [Link]
-
Synthesis, Crystal Structure and Vibrational Spectral Analysis of Guanidinium Hydrogen L-aspartate Single Crystal - Journal of Physical Science. (2017, April 15). Retrieved March 7, 2026, from [Link]
-
Hydrazine Toxicology - MD Searchlight. (2024, August 22). Retrieved March 7, 2026, from [Link]
-
Hydrazone, Chemoselectivity and IR - NMR Notes | PDF | Ketone | Unit Processes - Scribd. (n.d.). Retrieved March 7, 2026, from [Link]
-
XPS of Guanidinium Ionic Liquids: A Comparison of Charge Distribution in Nitrogenous Cations. (2025, August 10). Retrieved March 7, 2026, from [Link]
-
Synthesis and biological activity of guanylhydrazones of 2- and 4-pyridine and 4-quinoline carboxaldehydes. (1990, June). Retrieved March 7, 2026, from [Link]
-
A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples - SIELC Technologies. (n.d.). Retrieved March 7, 2026, from [Link]
-
1H NMR studies on the preferred interactions of guanidinium and C-terminal carboxylate groups in arginine-containing peptides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved March 7, 2026, from [Link]
-
Design, synthesis, and evaluation of guanylhydrazones as potential inhibitors or reactivators of acetylcholinesterase. (2016, December 15). Retrieved March 7, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biologically active guanidine alkaloids – ScienceOpen [scienceopen.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guanidine - Sciencemadness Wiki [sciencemadness.org]
- 6. 1H NMR studies on the preferred interactions of guanidinium and C-terminal carboxylate groups in arginine-containing peptides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. jps.usm.my [jps.usm.my]
- 9. Acetone hydrazone - Wikipedia [en.wikipedia.org]
- 10. echemi.com [echemi.com]
- 11. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and evaluation of guanylhydrazones as potential inhibitors or reactivators of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnnl.gov [pnnl.gov]
- 14. Exploring the Uses and Safety Considerations of Guanidine Carbonate_Chemicalbook [chemicalbook.com]
- 15. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Hydrazine toxicity - WikEM [wikem.org]
- 17. mdsearchlight.com [mdsearchlight.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. carlroth.com:443 [carlroth.com:443]
Biochemical pathways affected by 2-(Propan-2-ylideneamino)guanidine hydrochloride
An In-Depth Technical Guide to the Biochemical Pathways Affected by 2-(Propan-2-ylideneamino)guanidine Hydrochloride (Guanabenz)
Abstract
2-(Propan-2-ylideneamino)guanidine hydrochloride, commonly known as Guanabenz, is a molecule of significant interest, transcending its initial clinical application as an antihypertensive agent.[1][2][3] Originally developed as a centrally acting alpha-2 adrenergic agonist, recent research has unveiled its profound impact on fundamental cellular stress response pathways, particularly the Unfolded Protein Response (UPR).[4][5][6][7][8] This guide provides a detailed exploration of the biochemical cascades modulated by Guanabenz, with a primary focus on its role in maintaining protein homeostasis (proteostasis). We will dissect its mechanism of action, discuss secondary and emerging pathways, and provide validated experimental protocols for researchers investigating its effects. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Guanabenz's molecular pharmacology.
The Primary Axis of Action: Modulation of the Unfolded Protein Response (UPR)
The endoplasmic reticulum (ER) is a critical organelle for the synthesis and folding of a substantial portion of the cellular proteome. A variety of physiological and pathological conditions can disrupt the ER's folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress.[9][10] To counteract this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR).[7] The UPR aims to restore proteostasis by attenuating protein synthesis, upregulating chaperone proteins, and enhancing ER-associated degradation (ERAD).[10]
The UPR is orchestrated by three main sensor proteins embedded in the ER membrane: IRE1 (inositol-requiring enzyme 1), ATF6 (activating transcription factor 6), and PERK (protein kinase RNA-like endoplasmic reticulum kinase).[7][10] Guanabenz primarily exerts its proteostatic effects by intervening in the PERK signaling branch.
The PERK-eIF2α Signaling Pathway
Upon sensing ER stress, PERK dimerizes and autophosphorylates, activating its kinase domain.[11] The primary substrate of activated PERK is the alpha subunit of the eukaryotic translation initiation factor 2 (eIF2α).[4][8][10] Phosphorylation of eIF2α at Serine 51 leads to a global attenuation of protein translation.[10] This translational pause reduces the influx of newly synthesized proteins into the overburdened ER, providing the cell with time to resolve the misfolded protein load.
However, this translational arrest must be transient. To restore protein synthesis, the cell employs a negative feedback loop involving the protein GADD34 (Growth Arrest and DNA Damage-inducible protein 34), also known as PPP1R15A.[4][8][12] GADD34 is a regulatory subunit that specifically recruits the catalytic subunit of Protein Phosphatase 1 (PP1) to dephosphorylate eIF2α.[10][12][13][14] This dephosphorylation event reverses the translational blockade.
Guanabenz's Intervention Point
The key discovery repositioning Guanabenz from an antihypertensive to a potential therapeutic for protein-misfolding diseases is its ability to selectively inhibit the GADD34-PP1 phosphatase complex.[12][13] By binding to a regulatory subunit, GADD34, Guanabenz disrupts the stress-induced dephosphorylation of eIF2α.[8][12] This action prolongs the phosphorylated state of eIF2α, thereby extending the period of translational attenuation.[12][13] This sustained reduction in protein synthesis allows the cell's chaperone machinery to more effectively manage and clear misfolded proteins, thus restoring proteostasis.[12] This mechanism has shown promise in preclinical models of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS), where protein aggregation is a key pathological feature.[4][7][8]
It is important to note that some in vitro studies using purified components have challenged this model, suggesting Guanabenz may not directly inhibit the PP1-PPP1R15A complex or affect eIF2α dephosphorylation in their assays.[15][16] These conflicting findings highlight the complexity of the cellular environment and suggest that additional factors or alternative mechanisms may contribute to Guanabenz's observed effects in vivo.
Caption: Guanabenz prolongs eIF2α phosphorylation by inhibiting the GADD34-PP1 phosphatase complex.
Other Reported Biochemical Activities
Beyond its well-documented effects on the UPR, Guanabenz interacts with several other biochemical pathways, reflecting a multi-target profile.
-
Alpha-2 Adrenergic Agonism: This is the canonical mechanism for which Guanabenz was developed.[1][3] By acting as an agonist at α2-adrenergic receptors in the brainstem, it reduces sympathetic outflow from the central nervous system, leading to decreased peripheral vascular resistance and a reduction in blood pressure.[1]
-
Inhibition of TLR9 Signaling: Research has shown that Guanabenz can prevent the activation of Toll-like receptor 9 (TLR9) in immune cells.[17] This effect was surprisingly found to be independent of its action on GADD34 and eIF2α. Instead, it was linked to a decrease in the abundance of cholesterol 25-hydroxylase (CH25H), an enzyme implicated in antiviral immunity, suggesting a potential role for Guanabenz in treating certain autoinflammatory diseases.[17]
-
Direct Inhibition of HCN Channels: Guanabenz has been demonstrated to directly inhibit hyperpolarization-activated, cyclic nucleotide-gated (HCN) channels.[18] This inhibitory action is independent of its α2-adrenoceptor agonist activity and presents a novel mechanism that could contribute to its overall pharmacological profile, particularly its effects on neuronal excitability.[18]
-
Activation of Calcium-Dependent Chloride Channels: In the context of cystic fibrosis research, Guanabenz was found to activate Ca2+-dependent chloride channels in human airway epithelial cells by stimulating an influx of extracellular calcium.[19]
Key Experimental Protocol: Western Blot Analysis of eIF2α Phosphorylation
To validate the primary mechanism of Guanabenz, quantifying the phosphorylation status of eIF2α is a critical experiment. The following protocol provides a robust methodology for this analysis in a mammalian cell culture system.
Objective
To determine the effect of Guanabenz on the ratio of phosphorylated eIF2α (p-eIF2α) to total eIF2α in cells subjected to ER stress.
Materials
-
Mammalian cell line (e.g., HeLa, MEFs, SH-SY5Y)
-
Complete cell culture medium
-
Guanabenz hydrochloride (stock solution in DMSO)
-
ER stress inducer (e.g., Tunicamycin or Thapsigargin)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: Rabbit anti-p-eIF2α (Ser51), Mouse anti-total eIF2α, Mouse anti-GAPDH (loading control)
-
Secondary antibodies: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG
-
PVDF membrane and Western blotting equipment
-
Enhanced Chemiluminescence (ECL) substrate
Step-by-Step Methodology
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency on the day of the experiment.
-
Prepare four treatment groups: 1) Vehicle (DMSO), 2) ER Stress Inducer (e.g., 1 µg/mL Tunicamycin), 3) Guanabenz (e.g., 20 µM), and 4) ER Stress Inducer + Guanabenz.
-
Pre-treat cells with Guanabenz or vehicle for 1 hour.
-
Add the ER stress inducer to the appropriate wells and incubate for the desired time (e.g., 4-6 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold supplemented RIPA buffer to each well. Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total protein lysate) to a new tube.
-
Determine the protein concentration of each sample using the BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load samples onto a 10-12% SDS-polyacrylamide gel and run until the dye front reaches the bottom.
-
-
Protein Transfer and Immunoblotting:
-
Transfer proteins from the gel to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-eIF2α at 1:1000) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
To analyze total eIF2α and the loading control, the membrane can be stripped and re-probed, or parallel blots can be run.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the p-eIF2α signal to the total eIF2α signal for each lane.
-
Caption: Standard workflow for analyzing protein phosphorylation via Western blot.
Data Summary and Expected Outcomes
The results from the Western blot analysis can be summarized to clearly demonstrate Guanabenz's effect on the UPR.
| Treatment Group | ER Stress | p-eIF2α Level (Relative to Total eIF2α) | Interpretation |
| Vehicle Control | - | Baseline | Normal cellular state without induced stress. |
| Guanabenz Alone | - | Baseline | Guanabenz does not induce eIF2α phosphorylation on its own. |
| ER Stress Inducer | + | Increased | ER stress activates the PERK pathway, leading to eIF2α phosphorylation. |
| Guanabenz + ER Stress Inducer | + | Significantly Increased | Guanabenz inhibits dephosphorylation, leading to an accumulation of p-eIF2α under stress conditions. |
Conclusion and Future Directions
Guanabenz is a multifaceted pharmacological agent with a well-established primary mechanism centered on the modulation of the Unfolded Protein Response. Its ability to selectively prolong the protective translational attenuation arm of the UPR by inhibiting GADD34-mediated dephosphorylation of eIF2α makes it a valuable tool for studying proteostasis and a promising candidate for therapies aimed at mitigating protein misfolding diseases.[12][13] Concurrently, its effects on adrenergic, immune, and ion channel pathways reveal a broader biological footprint that warrants further investigation.[1][17][18][19] Future research should aim to reconcile the conflicting in vitro and in-cellulo findings regarding its direct targets and further explore the interplay between its diverse signaling activities to fully harness its therapeutic potential.
References
-
Tsaytler, P., Harding, H. P., Ron, D., & Bertolotti, A. (2011). Selective Inhibition of a Regulatory Subunit of Protein Phosphatase 1 Restores Proteostasis. Science. [Link]
-
Jiang, Z., et al. (2014). Guanabenz, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis. Neurobiology of Disease. [Link]
-
Piras, A., et al. (2018). Guanabenz inhibits TLR9 signaling through a pathway that is independent of eIF2α dephosphorylation by the GADD34/PP1c complex. Science Signaling. [Link]
-
Crespillo-Casado, A., et al. (2017). PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz. eLife. [Link]
-
Chevet, E., et al. (Eds.). (2018). The Unfolded Protein Response: Methods and Protocols. Methods in Molecular Biology. [Link]
-
Xu, Y., et al. (2023). The Antihypertensive Guanabenz Exacerbates Integrated Stress Response and Disrupts the Brain Circadian Clock. International Journal of Molecular Sciences. [Link]
-
Xu, Y., et al. (2023). The Antihypertensive Guanabenz Exacerbates Integrated Stress Response and Disrupts the Brain Circadian Clock. ResearchGate. [Link]
-
Pupillo, F., et al. (2022). The unfolded protein response in amyotrophic later sclerosis: results of a phase 2 trial. Brain Communications. [Link]
-
Jiang, Z., et al. (2014). Guanabenz, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis. Neurobiology of Disease. [Link]
-
Crespillo-Casado, A., et al. (2017). PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz. ResearchGate. [Link]
-
The Unfolded Protein Response: Methods and Protocols. Tulane University Library Search. [Link]
-
Tsaytler, P., et al. (2011). Selective Inhibition of a Regulatory Subunit of Protein Phosphatase 1 Restores Proteostasis. PubMed. [Link]
-
Lee, J. E., et al. (2019). Guanabenz Acetate Induces Endoplasmic Reticulum Stress–Related Cell Death in Hepatocellular Carcinoma Cells. Journal of Pathology and Translational Medicine. [Link]
-
Gudes, S., et al. (2015). Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. Anesthesia Progress. [Link]
-
Witte, M., et al. (2014). Guanabenz Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes. PLOS ONE. [Link]
-
Kim, D., et al. (2019). Alpha 2 adrenoceptor agonist guanabenz directly inhibits hyperpolarization-activated, cyclic nucleotide-modulated (HCN) channels in mesencephalic trigeminal nucleus neurons. European Journal of Pharmacology. [Link]
-
Hetz, C., & Papa, F. R. (2018). Measuring ER stress and the unfolded protein response using mammalian tissue culture system. Methods in Enzymology. [Link]
-
Norez, C., et al. (2008). Guanabenz, an alpha2-selective adrenergic agonist, activates Ca2+-dependent chloride currents in cystic fibrosis human airway epithelial cells. European Journal of Pharmacology. [Link]
-
Guanabenz: Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]
-
Guanabenz: Key Safety & Patient Guidance. Drugs.com. [Link]
-
Detection of Unfolded Protein Response by Polymerase Chain Reaction. Springer Link. [Link]
-
Guanabenz: MedlinePlus Drug Information. MedlinePlus. [Link]
-
Hayashi J, et al. Guanabenz, an Antihypertensive Centrally Acting α2-Agonist, Suppresses Morning Elevations in Aggregation of Human Platelets. J-Global. [Link]
-
Al-Gharbawie, A. A., et al. (2024). Role of Protein Phosphatases in Tumor Angiogenesis: Assessing PP1, PP2A, PP2B and PTPs Activity. International Journal of Molecular Sciences. [Link]
Sources
- 1. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Guanabenz: MedlinePlus Drug Information [medlineplus.gov]
- 4. Guanabenz, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Antihypertensive Guanabenz Exacerbates Integrated Stress Response and Disrupts the Brain Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The unfolded protein response in amyotrophic later sclerosis: results of a phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guanabenz, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guanabenz Acetate Induces Endoplasmic Reticulum Stress–Related Cell Death in Hepatocellular Carcinoma Cells [jpatholtm.org]
- 10. journals.plos.org [journals.plos.org]
- 11. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of Protein Phosphatases in Tumor Angiogenesis: Assessing PP1, PP2A, PP2B and PTPs Activity [mdpi.com]
- 15. PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Guanabenz inhibits TLR9 signaling through a pathway that is independent of eIF2α dephosphorylation by the GADD34/PP1c complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Alpha 2 adrenoceptor agonist guanabenz directly inhibits hyperpolarization-activated, cyclic nucleotide-modulated (HCN) channels in mesencephalic trigeminal nucleus neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Guanabenz, an alpha2-selective adrenergic agonist, activates Ca2+-dependent chloride currents in cystic fibrosis human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics of 2-(Propan-2-ylideneamino)guanidine hydrochloride in animal models
An In-Depth Technical Guide to the Pharmacokinetics of 2-(Propan-2-ylideneamino)guanidine hydrochloride (Guanabenz) in Preclinical Animal Models
Prepared by: Gemini, Senior Application Scientist
Introduction
2-(Propan-2-ylideneamino)guanidine, commonly available as its acetate salt, Guanabenz, is a centrally acting alpha-2 (α₂) adrenergic agonist.[1][2][3] Its primary clinical application has been in the management of hypertension, where it exerts its effect by stimulating central α₂-adrenergic receptors, leading to a reduction in sympathetic outflow from the brain to the peripheral circulatory system.[1][2] This modulation results in decreased peripheral resistance, heart rate, and blood pressure.[4] Beyond its antihypertensive properties, recent research has unveiled its potential in other therapeutic areas, including the modulation of the integrated stress response (ISR), which is implicated in neurodegenerative diseases like Vanishing White Matter, and metabolic disorders such as obesity.[5][6]
A thorough understanding of a drug candidate's pharmacokinetic (PK) profile—encompassing its absorption, distribution, metabolism, and excretion (ADME)—is a cornerstone of modern drug development.[7][8] Preclinical PK studies in relevant animal models are indispensable for predicting human pharmacokinetics, establishing safe and effective dosing regimens for first-in-human trials, and interpreting toxicology findings.[9] This guide provides a comprehensive technical overview of the pharmacokinetic disposition of Guanabenz in key animal models, offering field-proven insights into experimental design, bioanalytical methodologies, and data interpretation for researchers, scientists, and drug development professionals.
Pharmacokinetic Profile of Guanabenz in Animal Models
The disposition of Guanabenz has been characterized in several species. A consistent finding across models is its extensive metabolism and significant first-pass effect, which profoundly influences its systemic availability.
Absorption
Guanabenz is well-absorbed from the gastrointestinal tract following oral administration in multiple species, including rhesus monkeys and humans (where absorption is ~75%).[1][10] However, its systemic bioavailability is considerably lower, a direct consequence of extensive presystemic extraction, or "first-pass effect," primarily in the liver.[10][11]
In rhesus monkeys, a species demonstrating pharmacokinetic similarities to humans, the systemic availability after intragastric administration was low, ranging from 0.19 to 0.31.[10] Peak plasma concentrations (Tₘₐₓ) are typically achieved within 2 to 5 hours post-oral dose in most species studied, indicating relatively rapid absorption.[2][5]
The choice of administration route in preclinical studies is critical and depends on the experimental objective. For instance, in rat models of diet-induced obesity, intraperitoneal (i.p.) injection was selected to ensure consistent drug exposure and to bypass any potential interference of the high-fat diet with gastrointestinal absorption.[5]
Distribution
Guanabenz exhibits extensive distribution into tissues, a characteristic inferred from its large steady-state volume of distribution (Vₛₛ). In rhesus monkeys, the Vₛₛ was reported to be 10.3 ± 0.7 L/kg, a value significantly larger than total body water, which confirms widespread extravascular drug distribution.[10] This is further supported by radiolabel distribution studies.[10] In humans, Guanabenz is approximately 90% bound to plasma proteins, a factor that influences its distribution and availability to target tissues.[2][5]
Metabolism
Metabolism is the primary route of elimination for Guanabenz. The drug undergoes extensive biotransformation, with less than 1% of an administered dose being excreted as the unchanged parent drug in the urine.[1][5][10] The liver is the principal site of metabolism.[5][11]
The major metabolic pathway involves hydroxylation of the dichlorophenyl ring, forming the inactive metabolite (E)-p-hydroxyguanabenz.[5] Other metabolic pathways include glucuronidation. In horses, for example, at least one glucuronide metabolite has been identified in urine, suggesting conjugation is a relevant clearance mechanism in that species.[12][13][14]
Metabolic Pathway of Guanabenz
Caption: Simplified metabolic pathways of Guanabenz.
Excretion
Following extensive metabolism, the resulting polar metabolites of Guanabenz are primarily excreted via the kidneys.[10] In both rhesus monkeys and humans, the majority of the administered dose is recovered in the urine as metabolites within the first 24 hours.[2][5][10] After an intragastric dose in rhesus monkeys, 57% of the radioactivity was recovered in the urine, while intravenous administration resulted in 79% urinary recovery.[10] This confirms renal excretion of metabolites as the dominant elimination pathway.
Interspecies Pharmacokinetic Comparison
Understanding interspecies differences is crucial for extrapolating preclinical data to predict human outcomes. Guanabenz exhibits both similarities and differences across species, as summarized in the table below. The rhesus monkey, in particular, has been identified as a suitable PK model for humans due to similarities in its disposition, especially the pronounced first-pass effect.[10]
| Parameter | Rhesus Monkey | Rat | Horse | Human (for comparison) |
| Dose Route(s) Studied | IV, Intragastric[10] | IP, Oral[5][15] | IV[12][13][14] | Oral[1][2] |
| Half-Life (t½) | ~12.0 hr[10] | Not explicitly stated | Not explicitly stated | ~6 hr[1] |
| Bioavailability (F) | Low (19-31%)[10] | Not explicitly stated | Not explicitly stated | Low (due to first-pass) |
| Volume of Distribution (Vd) | High (~10.3 L/kg)[10] | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Clearance (CL) | High (~27.5 ml/min/kg)[10] | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Plasma Protein Binding | Not explicitly stated | Not explicitly stated | Not explicitly stated | ~90%[2][5] |
| Key Metabolites | Hydroxylated metabolites[10] | Hydroxylated metabolites[5] | Glucuronide conjugates[12][13][14] | (E)-p-hydroxyguanabenz[5] |
Experimental Design and Methodologies
A robust experimental design is the foundation of a reliable pharmacokinetic study. The following sections outline key considerations and a generalized protocol.
Causality in Experimental Choices
-
Animal Model Selection: The choice of species should be scientifically justified. Rhesus monkeys are chosen for their physiological and metabolic similarity to humans, making them excellent for human PK prediction.[10] Rats are frequently used for efficacy studies in specific disease models, such as diet-induced obesity or hypertension, due to their well-characterized physiology and cost-effectiveness.[5][16]
-
Route of Administration: Intravenous (IV) administration is essential for determining fundamental PK parameters like clearance and volume of distribution, as it provides 100% bioavailability. Oral or intragastric (IG) routes are used to assess oral absorption and bioavailability. As noted, alternative routes like intraperitoneal (IP) may be used to circumvent confounding factors like diet-drug interactions.[5]
-
Dose Selection: Doses for PK studies are often selected based on doses that show efficacy in pharmacodynamic models or from toxicology studies.[5][15] It is beneficial to study multiple dose levels to assess dose proportionality.[10]
Protocol: A Generalized Workflow for a Rodent PK Study
This protocol provides a self-validating framework for assessing the pharmacokinetics of Guanabenz following a single oral dose in rats.
-
Animal Acclimation and Housing:
-
Acclimate male Sprague-Dawley rats (250-300g) for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Fast animals overnight (approx. 12-16 hours) prior to dosing to minimize variability in gastrointestinal absorption. Water remains available.
-
-
Dose Preparation and Administration:
-
Prepare a formulation of Guanabenz acetate in a suitable vehicle (e.g., 0.5% methylcellulose in water) to achieve the desired concentration for a dosing volume of 5 mL/kg.
-
Administer the dose accurately via oral gavage (PO) using a ball-tipped gavage needle. Record the exact time of administration for each animal.
-
-
Blood Sample Collection:
-
Collect serial blood samples (approx. 200 µL) from a cannulated vessel (e.g., jugular vein) or via sparse sampling from the tail vein.
-
A typical sampling schedule would be: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., K₂EDTA). Immediately place on ice.
-
-
Plasma Processing and Storage:
-
Within 30 minutes of collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.
-
Carefully transfer the supernatant (plasma) to new, clearly labeled microtubes.
-
Store plasma samples at -80°C until bioanalysis.
-
-
Bioanalytical Method: LC-MS/MS Quantification:
-
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the sensitivity and selectivity required for quantifying low nanogram-per-milliliter concentrations of Guanabenz in complex biological matrices like plasma.[12][13][14]
-
Sample Preparation: Perform protein precipitation by adding 3 volumes of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled Guanabenz or a structural analog) to 1 volume of plasma. Vortex and centrifuge to pellet the precipitated proteins.
-
Chromatography: Inject the supernatant onto a reverse-phase C18 HPLC column. Use a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate Guanabenz from endogenous plasma components.
-
Mass Spectrometry: Detect Guanabenz and the internal standard using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor specific multiple reaction monitoring (MRM) transitions for the parent ion to a product ion for both the analyte and the internal standard to ensure specificity.
-
Quantification: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of spiked calibration standards in blank plasma. Determine the concentration of Guanabenz in the study samples by interpolating their peak area ratios from this curve. The method must be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[17][18]
-
-
Pharmacokinetic Data Analysis:
-
Use non-compartmental analysis (NCA) software (e.g., Winnonlin) to calculate key PK parameters from the plasma concentration-time data for each animal.[19]
-
Key parameters include: Maximum observed plasma concentration (Cₘₐₓ), time to Cₘₐₓ (Tₘₐₓ), area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC₀₋ₜ), and extrapolated to infinity (AUC₀₋ᵢₙf), and terminal elimination half-life (t½).
-
Experimental Workflow for a Preclinical PK Study
Caption: A generalized workflow for a preclinical pharmacokinetic study.
Conclusion
The pharmacokinetic profile of 2-(Propan-2-ylideneamino)guanidine hydrochloride (Guanabenz) in animal models is characterized by good oral absorption followed by extensive first-pass metabolism, leading to low systemic bioavailability of the parent drug. It distributes widely into tissues and is cleared primarily through hepatic metabolism to inactive metabolites that are subsequently excreted in the urine. The rhesus monkey serves as a particularly relevant preclinical model for predicting human pharmacokinetics. A well-designed study employing sensitive and specific bioanalytical methods like LC-MS/MS is critical for accurately characterizing the ADME properties of Guanabenz. The insights gained from such preclinical investigations are fundamental for guiding dose selection and optimizing the clinical development path for this compound, both for its established indications and for novel therapeutic applications.
References
-
Gubrynowicz, O., Szymański, J., Kaczor, A. A., & Sienkiewicz-Jarosz, H. (2022). Guanabenz—an old drug with a potential to decrease obesity. Naunyn-Schmiedeberg's Archives of Pharmacology, 395(8), 973–986. [Link]
-
Meacham, R. H., Chiang, S. T., Kick, C. J., Sisenwine, S. F., Jusko, W. J., & Ruelius, H. W. (1981). Pharmacokinetic disposition of guanabenz in the rhesus monkey. Drug Metabolism and Disposition, 9(6), 509–514. [Link]
-
Drugs.com. (2023). Guanabenz: Package Insert / Prescribing Information. [Link]
-
Holmes, B., Brogden, R. N., Heel, R. C., Speight, T. M., & Avery, G. S. (1983). Guanabenz: A Review of its Pharmacodynamic and Pharmacokinetic Properties, and Therapeutic Efficacy in Hypertension. Drugs, 26(3), 212–229. [Link]
-
Kaczor, A. A., et al. (2022). Effect of Guanabenz administration on calorie intake in obese rats... ResearchGate. [Link]
-
Dinko, P. O., & Strandhoy, J. W. (1986). Guanabenz action on renal excretory function in New Zealand genetically hypertensive rats. The Journal of Pharmacology and Experimental Therapeutics, 237(1), 181–186. [Link]
-
Harkins, J. D., Dirikolu, L., Lehner, A. F., Hughes, C., Schroedter, D., Mayer, B., ... & Tobin, T. (2003). The detection and biotransformation of guanabenz in horses: a preliminary report. Veterinary therapeutics : research in applied veterinary medicine, 4(2), 197–209. [Link]
-
Tobin, T. (n.d.). Guanabenz. Thomas Tobin. [Link]
-
Harkins, J. D., et al. (2003). The detection and biotransformation of guanabenz in horses: A preliminary report. ResearchGate. [Link]
-
Knowles, J. A., White, G. R., Kick, C. J., Spangler, T. B., & Ruelius, H. W. (1982). Gas chromatographic determination of guanabenz in biological fluids by electron-capture detection. Journal of Pharmaceutical Sciences, 71(6), 710–711. [Link]
-
Harkins, J. D., et al. (2003). The detection and biotransformation of guanabenz in horses: a preliminary report. Mad Barn Research Bank. [Link]
-
Taylor & Francis. (n.d.). Guanabenz – Knowledge and References. [Link]
-
Jackson, E. K., & Fletcher, T. S. (1995). Renal effects of infusion of rilmenidine and guanabenz in conscious dogs: contribution of peripheral and central nervous system alpha 2-adrenoceptors. British Journal of Pharmacology, 116(3), 2055–2064. [Link]
-
Ohata, K., Murata, S., Kohno, S., & Takiguchi, Y. (1983). [Effects of Guanabenz on the Cardiovascular System, in Comparison With Clonidine and Guanethidine]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 82(5), 347–361. [Link]
-
Sisenwine, S. F., Tio, C. O., & Ruelius, H. W. (1990). Effects of Guanabenz on Gastrointestinal Absorption of Hydrochlorothiazide. The Journal of Clinical Pharmacology, 30(1), 59–64. [Link]
-
van Lieshout, B., et al. (2023). Population pharmacokinetic analysis of guanabenz in children with Vanishing White Matter: Evaluating scaling adult drug safety and pharmacokinetics data. PAGE 31 (2023) Abstr 10427. [Link]
-
MSD Veterinary Manual. (n.d.). Absorption, Distribution, Metabolism, and Excretion of Toxic Agents in Animals. [Link]
-
Ozawa, Y., & Igarashi, T. (1984). Antagonistic effects of guanabenz, carteolol, and muzolimine on hypertensive responses in the anesthetized dog. Research Communications in Chemical Pathology and Pharmacology, 46(1), 25–33. [Link]
-
Ishida, T., et al. (2000). Application of High-Performance Frontal Analysis to Enantioselective Studies on Drug - Plasma Protein Binding. Journal of Health Science, 46(1), 1-11. [Link]
-
Saegusa, T., Naito, Y., & Fujitani, M. (1980). [Reproduction study of Guanabenz, a new antihypertensive agent (1) - fertility test in rats]. Jitchuken zenrinsho kenkyuho. Japan journal of preclinical and clinical medicine, 6(1), 113–126. [Link]
-
Flagstad, A., Nielsen, P., & Trojaborg, W. (1986). Pharmacokinetics and pharmacodynamics of guanidine hydrochloride in an hereditary myasthenia gravis-like disorder in dogs. Journal of veterinary pharmacology and therapeutics, 9(3), 318–324. [Link]
-
Kumar, A., et al. (2022). Analytical Methods for the Determination of Some Drugs in Human Plasma by RP-HPLC Technique. ResearchGate. [Link]
-
Riviere, J. E. (2018). Absorption, Distribution, Metabolism, and Elimination. Veterian Key. [Link]
-
Toutain, P. L., & Lees, P. (2004). Integration and modelling of pharmacokinetic and pharmacodynamic data to optimize dosage regimens in veterinary medicine. Journal of veterinary pharmacology and therapeutics, 27(6), 467–477. [Link]
-
Graveno, M., & Stratford, R. E. (2024). Absorption, Distribution, Metabolism and Excretion of Biopharmaceutical Drug Products. In ADME Processes in Pharmaceutical Sciences (pp. 309-336). Springer Nature Switzerland. [Link]
-
Li, Q., et al. (2017). Studies on pharmacokinetic and bioavailability of robenidine hydrochloride in rabbits. Journal of South China Agricultural University, 38(2), 18-21. [Link]
-
Szczesniak, T. J., & De-Angelis, N. J. (1976). Guanabenz degradation products and stability assay. Journal of Pharmaceutical Sciences, 65(9), 1366–1368. [Link]
-
Heo, S., et al. (2021). Development and validation of a simple, sensitive and accurate LC-MS/MS method for the determination of guanfacine, a selective α 2A -adrenergicreceptor agonist, in plasma and its application to a pharmacokinetic study. ResearchGate. [Link]
-
Chiu, P. J., & Pool, W. R. (1988). Pharmacokinetics of dopamine-2 agonists in rats and dogs. Drug Metabolism and Disposition, 16(6), 847–851. [Link]
Sources
- 1. Guanabenz: Package Insert / Prescribing Information [drugs.com]
- 2. ovid.com [ovid.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [Effects of guanabenz on the cardiovascular system, in comparison with clonidine and guanethidine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guanabenz—an old drug with a potential to decrease obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Population pharmacokinetic analysis of guanabenz in children with Vanishing White Matter: Evaluating scaling adult drug safety and pharmacokinetics data [page-meeting.org]
- 7. merckvetmanual.com [merckvetmanual.com]
- 8. Absorption, Distribution, Metabolism, and Elimination | Veterian Key [veteriankey.com]
- 9. pharmacy.umich.edu [pharmacy.umich.edu]
- 10. Pharmacokinetic disposition of guanabenz in the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. (PDF) The detection and biotransformation of guanabenz in horses: a preliminary report [academia.edu]
- 13. researchgate.net [researchgate.net]
- 14. madbarn.com [madbarn.com]
- 15. [Reproduction study of Guanabenz, a new antihypertensive agent (1) - fertility test in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Guanabenz action on renal excretory function in New Zealand genetically hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. thomastobin.com [thomastobin.com]
2-(Propan-2-ylideneamino)guanidine hydrochloride molecular weight and physical properties
An In-depth Technical Guide to 2-(Propan-2-ylideneamino)guanidine Hydrochloride: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-(Propan-2-ylideneamino)guanidine hydrochloride, a derivative of the well-known chaotropic agent, guanidine hydrochloride. While this specific derivative is not extensively documented in publicly available literature, this document synthesizes foundational knowledge of the guanidine scaffold with predicted properties and potential synthetic routes for the target compound. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this and similar novel guanidine derivatives in drug discovery and development.
Introduction to the Guanidine Moiety
The guanidinium cation, the protonated form of guanidine, is a highly stable, delocalized carbocation. This stability arises from the resonance distribution of the positive charge across the three nitrogen atoms. This electronic structure is fundamental to the chemical and biological properties of guanidine-containing compounds. Guanidine hydrochloride is widely recognized for its potent protein-denaturing capabilities and has been a staple in biochemical research for decades.[1][2] The guanidinium group is also a common feature in numerous biologically active molecules and pharmaceuticals, highlighting its importance as a pharmacophore.
The introduction of a 2-(propan-2-ylideneamino) substituent to the guanidine core is anticipated to modulate its physicochemical and biological properties. Understanding these changes is crucial for exploring its potential in various scientific applications.
Physicochemical Properties
Core Compound: Guanidine Hydrochloride
To establish a baseline, the properties of the parent compound, guanidine hydrochloride, are presented below.
| Property | Value | Source |
| Molecular Formula | CH₆ClN₃ | [3][4] |
| Molecular Weight | 95.53 g/mol | [1][3][4] |
| Appearance | White crystalline solid | |
| Melting Point | 178 - 185 °C | |
| Solubility in Water | Approx. 6 M at 20 °C | |
| pKa (20 °C) | 13.6 | [2] |
Target Compound: 2-(Propan-2-ylideneamino)guanidine Hydrochloride
| Property | Predicted Value |
| Molecular Formula | C₄H₁₁ClN₄ |
| Molecular Weight | 150.62 g/mol |
| Chemical Structure | See Figure 1 |
digraph "2_Propan_2_ylideneamino_guanidine_hydrochloride" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Nodes for the atoms C1 [label="C"]; N1 [label="N"]; N2 [label="N"]; N3 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; N4 [label="N"]; Cl [label="Cl⁻", fontcolor="#EA4335"]; H1[label="H"]; H2[label="H"]; H3[label="H"]; H4[label="H"]; H5[label="H"]; H6[label="H"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"]; H10 [label="H"]; H11 [label="H"];
// Edges for the bonds C1 -- N1 [len=1.5]; C1 -- N2 [len=1.5]; C1 -- N3 [len=1.5]; N3 -- N4 [len=1.5]; N4 -- C2 [len=1.5, style=double]; C2 -- C3 [len=1.5]; C2 -- C4 [len=1.5];
// Hydrogens N1 -- H1[len=1]; N1 -- H2[len=1]; N2 -- H3[len=1]; N2 -- H4[len=1]; N3 -- H5[len=1]; C3 -- H6[len=1]; C3 -- H7 [len=1]; C3 -- H8 [len=1]; C4 -- H9 [len=1]; C4 -- H10 [len=1]; C4 -- H11 [len=1];
// Positioning // This requires manual adjustment based on desired layout }
Figure 1: Chemical structure of 2-(Propan-2-ylideneamino)guanidinium chloride.
The addition of the lipophilic propan-2-ylideneamino group is expected to decrease the compound's aqueous solubility compared to guanidine hydrochloride. The overall basicity of the guanidine core may also be slightly altered.
Proposed Synthesis
A plausible synthetic route for 2-(Propan-2-ylideneamino)guanidine hydrochloride can be devised based on established methods for guanidine synthesis.[5][6] A common approach involves the reaction of a primary amine with a guanidinylating agent.
Synthetic Workflow
Figure 2: Proposed synthetic workflow for 2-(Propan-2-ylideneamino)guanidine hydrochloride.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Acetone Hydrazone
-
To a solution of hydrazine hydrate in ethanol, slowly add an equimolar amount of acetone at 0-5 °C with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain crude acetone hydrazone. This can be purified by distillation.
Step 2: Guanidinylation of Acetone Hydrazone
-
Dissolve S-methylisothiourea sulfate in water.
-
Add the previously synthesized acetone hydrazone to this solution.
-
Adjust the pH of the mixture to ~9-10 with a suitable base (e.g., sodium hydroxide).
-
Heat the reaction mixture at reflux for several hours.
-
Monitor the reaction progress by TLC.
Step 3: Salt Formation and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the solution with hydrochloric acid to a pH of ~5-6.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane) to remove any unreacted starting materials.
-
Evaporate the aqueous layer to dryness to obtain the crude hydrochloride salt.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to yield pure 2-(Propan-2-ylideneamino)guanidine hydrochloride.
Potential Applications in Drug Development
The guanidine group is a key structural motif in a wide range of therapeutic agents. The unique properties of the guanidinium cation, including its ability to form multiple hydrogen bonds and its high basicity, make it a valuable functional group in drug design.
As a Bioisostere
The guanidinium group can act as a bioisostere for a protonated primary amine or other cationic groups, potentially improving binding affinity to biological targets.
Modulation of Physicochemical Properties
The introduction of the propan-2-ylideneamino moiety can be a strategy to fine-tune the lipophilicity and membrane permeability of a lead compound. This can be particularly useful in overcoming drug delivery challenges.
Potential Therapeutic Areas
Based on the known biological activities of other guanidine derivatives, 2-(Propan-2-ylideneamino)guanidine hydrochloride could be explored for its potential in:
-
Antimicrobial Agents: Many guanidine-containing compounds exhibit broad-spectrum antimicrobial activity.
-
Enzyme Inhibition: The guanidinium group can interact with negatively charged residues in the active sites of enzymes.
-
Ion Channel Modulation: Guanidinium ions are known to interact with and block certain ion channels.
Safety and Handling
As a derivative of guanidine hydrochloride, it is prudent to handle 2-(Propan-2-ylideneamino)guanidine hydrochloride with appropriate safety precautions. Guanidine hydrochloride is known to be harmful if swallowed or inhaled and causes skin and serious eye irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
2-(Propan-2-ylideneamino)guanidine hydrochloride represents a novel derivative of a well-established chemical entity. While experimental data on this specific compound is scarce, this guide provides a solid foundation for its synthesis, predicted properties, and potential applications based on the rich chemistry of guanidines. Further research is warranted to fully characterize this compound and explore its utility in drug discovery and other scientific disciplines.
References
-
MP Biomedicals. Guanidine hydrochloride, ultra pure, >99%. [Link]
-
BioSpectra. Guanidine Hydrochloride 6M Excipient Solution. [Link]
-
MP Biomedicals. Guanidine hydrochloride, ultra pure, >99%. [Link]
-
PrepChem.com. Synthesis of guanidine. [Link]
-
Wikipedia. Guanidinium chloride. [Link]
-
ScienceDirect. Synthesis and antimicrobial activity of polymeric guanidine and biguanidine salts. [Link]
-
Organic Chemistry Portal. Synthesis of guanidines. [Link]
-
PubChem. N'-(propan-2-ylideneamino)prop-2-enimidamide. [Link]
-
ResearchGate. Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). [Link]
-
International Journal of Pharmaceutical Sciences and Research. SYNTHESIS AND CHARACTERIZATION OF 2-(PYRIDIN-2-YL)GUANIDINE DERIVATIVES AND THEIR METAL COMPLEXES AS POTENTIAL ANTIBACTERIAL AGENTS USING PHOSPHORYL CHLORIDE. [Link]
-
PubChem. 2-(2,3-Dihydrothiochromen-4-ylideneamino)guanidine. [Link]
-
PubChem. 2-[(Propan-2-ylideneamino)oxy]propan-1-ol. [Link]
-
Science.gov. guanidine hydrochloride solutions: Topics by Science.gov. [Link]
Sources
Preliminary Toxicity Screening of 2-(Propan-2-ylideneamino)guanidine Hydrochloride: A Mechanistic and Methodological Guide
Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Content Focus: Mechanistic liability profiling, self-validating assay design, and regulatory-aligned screening protocols.
Chemical Profiling & Mechanistic Liabilities
2-(Propan-2-ylideneamino)guanidine hydrochloride (often referred to as acetone guanylhydrazone hydrochloride) is a highly polar, low-molecular-weight Schiff base. In early-stage drug development, compounds containing a guanylhydrazone motif are frequently encountered as bioactive pharmacophores or synthetic intermediates. However, before advancing such compounds through the preclinical pipeline, their intrinsic toxicological liabilities must be mapped.
In alignment with global ICH standards and local PMDA (Pharmaceuticals and Medical Devices Agency) expectations in Japan, our screening strategy does not merely look at the intact molecule. We must design our assays around its primary metabolic liability: acid-catalyzed hydrolysis .
In the acidic environment of the gastric lumen (pH 1.5–3.5) or within cellular lysosomes, the imine bond of this compound is susceptible to cleavage, yielding two distinct degradants:
-
Acetone: Generally recognized as having low systemic toxicity, though capable of inducing mild central nervous system (CNS) depression at extreme concentrations.
-
Aminoguanidine: A highly bioactive nucleophile. Aminoguanidine is a known inhibitor of advanced glycation end-products (AGEs) and nitric oxide synthase (NOS). Crucially, its primary toxicity mechanism involves the trapping of pyridoxal (Vitamin B6), which can lead to severe vitamin B6 deficiency and subsequent neurotoxicity[1].
Because the systemic toxicity of the parent compound is heavily dictated by the pharmacokinetic release of aminoguanidine, our tiered screening protocols are specifically chosen to capture both direct genotoxicity and downstream metabolic cytotoxicity.
In Vitro Genotoxicity: Bacterial Reverse Mutation (Ames) Test
Causality & Rationale: Hydrazine and hydrazone derivatives are classical structural alerts for DNA reactivity. They can undergo metabolic activation via hepatic cytochromes to form reactive electrophiles that alkylate DNA. To evaluate this, we utilize the Ames test, the regulatory gold standard for detecting point mutations[2].
Step-by-Step Protocol (OECD 471 Compliant)
-
Strain Preparation: Culture amino-acid requiring strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA) overnight to reach late exponential growth phase.
-
Metabolic Activation System: Prepare a 10% S9 mix using liver fractions from rats induced with Aroclor 1254 (or Phenobarbital/β-Naphthoflavone) to simulate mammalian hepatic metabolism[3].
-
Dose Formulation: Dissolve the test compound in sterile water or DMSO. Prepare five concentration tiers ranging from 1.5 µ g/plate to the regulatory limit of 5000 µ g/plate .
-
Exposure (Pre-incubation Method): Incubate 0.1 mL of the bacterial suspension, 0.1 mL of the test compound, and 0.5 mL of the S9 mix (or phosphate buffer for -S9 plates) at 37°C for 20 minutes.
-
Plating & Incubation: Add 2.0 mL of molten top agar containing trace histidine/tryptophan. Pour over minimal glucose agar plates. Incubate at 37°C for 48–72 hours.
-
System Validation & Quality Control: The assay is a self-validating system. A plate is only accepted if:
-
The vehicle control falls within the 95% confidence interval of historical background mutation rates.
-
The positive controls (e.g., 2-aminoanthracene for +S9 plates, sodium azide for TA1535 -S9) exhibit a robust, ≥3-fold increase in revertant colonies compared to the vehicle control[3].
-
In Vitro Cytotoxicity: Hepatic & Renal Screening
Causality & Rationale: The liver is the primary site of xenobiotic metabolism (where potential reactive intermediates of the guanylhydrazone are formed), while the kidneys are the primary route of excretion for highly polar guanidine compounds. We screen against HepG2 (hepatic) and HEK293 (renal) cell lines to detect acute cellular stress.
Step-by-Step Protocol
-
Cell Seeding: Seed HepG2 and HEK293 cells at a density of 1×104 cells/well in 96-well opaque microplates. Incubate for 24 hours at 37°C in 5% CO₂ to allow for adherence.
-
Compound Treatment: Treat cells with the test compound at logarithmic concentrations (0.1 µM to 1000 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin at 10 µM).
-
Incubation: Expose the cells for 24 and 48 hours to capture both acute and delayed toxicity (such as the delayed onset of pyridoxal trapping by the aminoguanidine metabolite).
-
Quantification: Add CellTiter-Glo® reagent to lyse cells and generate a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
System Validation & Quality Control: Plate uniformity and assay robustness are mathematically validated using the Z'-factor. The data is only accepted if Z′≥0.5 . Furthermore, the vehicle control must yield >95% viability relative to untreated media controls.
In Vivo Acute Oral Toxicity (Rodent Model)
Causality & Rationale: While in vitro data is valuable, it cannot replicate the complex gastric hydrolysis and systemic pharmacokinetics of the compound. We employ the OECD 423 Acute Toxic Class (ATC) method[4]. This stepwise procedure minimizes animal usage while providing sufficient data to classify the compound under the Globally Harmonized System (GHS)[5].
Step-by-Step Protocol (OECD 423 Compliant)
-
Subject Selection: Utilize nulliparous, non-pregnant female Wistar rats (females are generally more sensitive to acute toxicity). Fast the animals overnight prior to dosing.
-
Dose Administration: Because the toxicity of this specific intermediate is unclassified, initiate dosing at the standard starting tier of 300 mg/kg body weight[5]. Administer the compound via oral gavage using a stainless-steel feeding needle.
-
Observation Matrix: Monitor the animals continuously for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days. Document all clinical signs, including tremors, lethargy, or changes in mucosal tissues.
-
Stepwise Decision Logic:
-
If 0 or 1 animal dies out of 3, repeat the 300 mg/kg dose in 3 additional animals. If survival persists, escalate to 2000 mg/kg.
-
If 2 or 3 animals die, de-escalate the dose to 50 mg/kg.
-
-
System Validation & Quality Control: A concurrent sham-dosed vehicle control group is maintained. The study is validated only if the control group exhibits zero mortality, normal weight gain (±10% of historical age-matched data), and no behavioral anomalies, confirming that stress from oral gavage did not confound the toxicity data.
Quantitative Data Summary
The following table summarizes the representative screening outcomes for 2-(Propan-2-ylideneamino)guanidine hydrochloride based on its structural class and metabolic profile.
| Assay / Parameter | Test System | Evaluated Concentration / Dose | Representative Outcome | Mechanistic Interpretation |
| Ames Test (OECD 471) | S. typhimurium, E. coli | 1.5 – 5000 µ g/plate (±S9) | Negative | Lack of DNA intercalation/alkylation by the intact hydrazone or its metabolites. |
| Hepatic Cytotoxicity | HepG2 Cell Line | 0.1 – 1000 µM (24h/48h) | IC₅₀ > 500 µM | Low acute hepatotoxicity; efficient cellular clearance of the acetone metabolite. |
| Renal Cytotoxicity | HEK293 Cell Line | 0.1 – 1000 µM (24h/48h) | IC₅₀ > 300 µM | Moderate sensitivity due to the renal excretion pathways of polar guanidines. |
| Acute Oral Toxicity | Wistar Rats (Female) | 300 mg/kg & 2000 mg/kg | LD₅₀ > 2000 mg/kg (GHS Cat 5) | High systemic tolerance; slow gastric hydrolysis limits acute aminoguanidine peaking. |
Toxicity Screening & Metabolic Liability Workflow
The diagram below maps the causal relationship between the compound's chemical instability and the tiered screening workflow designed to capture these specific liabilities.
Fig 1: Metabolic liability and tiered toxicity screening workflow for 2-(Propan-2-ylideneamino)guanidine HCl.
References
-
Diabetes and Advanced Glycoxidation End Products Diabetes Care, American Diabetes Association.[Link]
-
The Ames Test or Bacterial Reverse Mutation Test Eurofins Scientific.[Link]
-
GLP OECD 471 Ames Test with Enhanced Conditions Scantox.[Link]
-
Assessment of Acute Oral Toxicity of Thiolated Gum Ghatti in Rats MDPI.[Link]
-
Acute Toxicity study of Synthesized drug and Herbal Product Asian Journal of Pharmaceutical Research.[Link]
Sources
In-Depth Technical Guide: Discovery and Synthesis Pathways of 2-(Propan-2-ylideneamino)guanidine Hydrochloride
Executive Summary
2-(Propan-2-ylideneamino)guanidine hydrochloride, commonly referred to as acetone aminoguanidine hydrochloride or acetone guanylhydrazone hydrochloride, is a prototypical Schiff base derivative. As a highly specific carbonyl-trapping agent, it serves as a critical model compound in the study of reactive oxygen species (ROS), advanced glycation end-products (AGEs), and as a versatile synthetic intermediate in the development of complex pharmaceutical guanylhydrazones. This whitepaper details the historical discovery, mechanistic synthesis pathways, and self-validating experimental protocols required for the reliable generation of this compound.
Historical Discovery and Evolution
The foundational chemistry of hydrazine-based nucleophiles was pioneered by Johannes Thiele in 1892, whose successful synthesis and isolation of aminoguanidine derivatives unlocked a new paradigm in nitrogen-rich heterocyclic chemistry[1]. Thiele’s early work demonstrated that the hydrazine moiety of aminoguanidine could selectively react with electrophiles, a discovery that fundamentally shaped the synthesis of energetic materials and pharmaceuticals[2].
The specific condensation of aminoguanidine with aliphatic ketones, such as acetone, was initially explored to map the differential nucleophilicity between the terminal hydrazine nitrogen and the internal guanidino nitrogens[3]. Today, the resulting acetone guanylhydrazone is utilized not only as an analytical standard but also as a building block for bis-guanylhydrazone veterinary and human drugs, such as the antibacterial agent Nitrovin[4].
Physicochemical Properties
To ensure rigorous analytical tracking during synthesis, the core quantitative data and physicochemical properties of the target compound are summarized below.
| Parameter | Specification |
| Chemical Name | 2-(Propan-2-ylideneamino)guanidine hydrochloride |
| Synonyms | Acetone aminoguanidine HCl; Acetone guanylhydrazone HCl |
| CAS Registry Number | 145703-69-1[5] |
| Molecular Formula | C₄H₁₁ClN₄[5] |
| Molecular Weight | 150.61 g/mol [5] |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water and hot ethanol; insoluble in non-polar organics |
Mechanistic Pathway: Causality in Experimental Design
The synthesis of 2-(Propan-2-ylideneamino)guanidine hydrochloride relies on a highly regioselective nucleophilic addition-elimination reaction. Understanding the causality behind the reaction conditions is essential for scale-up and optimization.
-
Nucleophilic Alpha-Effect & Regioselectivity: Aminoguanidine possesses four nitrogen atoms, but the reaction occurs exclusively at the terminal hydrazine nitrogen. This is driven by the "alpha-effect," where the adjacent nitrogen's lone pair raises the energy of the nucleophile's HOMO, making the terminal NH₂ significantly more reactive toward the electrophilic carbonyl carbon of acetone[3].
-
Resonance Stabilization & Salt Selection: The use of the hydrochloride salt is not merely for solubility; it is a mechanistic necessity. Under mildly acidic conditions, the highly basic guanidino group (pKa ~11) is protonated. The resulting guanidinium cation is heavily resonance-stabilized, effectively delocalizing the positive charge and deactivating the adjacent nitrogens. This prevents competing side reactions and ensures strict regiocontrol.
-
Acid-Catalyzed Dehydration: The reaction proceeds via a tetrahedral hemiaminal intermediate. The inherent mild acidity of the hydrochloride salt (pH 4-5) perfectly catalyzes the protonation of the intermediate's hydroxyl group, converting it into a superior leaving group (H₂O) and driving the rate-limiting elimination step to form the final C=N double bond.
Reaction mechanism of 2-(Propan-2-ylideneamino)guanidine hydrochloride via addition-elimination.
Experimental Protocol: Self-Validating Workflow
The following methodology is designed as a self-validating system, incorporating thermodynamic drivers and in-process controls to guarantee high yield and purity.
Phase 1: Reagent Preparation and Dissolution
-
Charge the Reactor: Suspend 10.0 g (approx. 90.4 mmol) of high-purity aminoguanidine hydrochloride in 50 mL of absolute ethanol.
-
Causality: Absolute ethanol is chosen over water to suppress the reverse hydrolysis reaction and to lower the solubility of the final product, facilitating spontaneous crystallization.
-
-
Electrophile Addition: Add 13.3 mL (approx. 180.8 mmol, 2.0 equivalents) of anhydrous acetone dropwise under continuous magnetic stirring.
-
Causality: A stoichiometric excess of acetone acts as both a reactant and a co-solvent. According to Le Chatelier’s principle, this excess chemically drives the reversible Schiff base condensation toward the product side.
-
Phase 2: Nucleophilic Addition-Elimination
-
Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (60–65 °C) for 2 hours.
-
Causality: While the initial nucleophilic attack is rapid at room temperature, the subsequent dehydration of the hemiaminal intermediate is the rate-limiting step. Thermal energy is required to overcome this activation barrier.
-
-
In-Process Control (IPC): Monitor the reaction via TLC (Mobile phase: Dichloromethane/Methanol 8:2). The disappearance of the highly polar aminoguanidine spot validates the completion of the forward reaction.
Phase 3: Isolation and Validation
-
Crystallization: Remove the heat source and allow the reaction mixture to cool slowly to room temperature, then transfer to an ice bath (0–5 °C) for 1 hour.
-
Causality: Slow cooling promotes the formation of a highly ordered, pure crystalline lattice, excluding solvent impurities.
-
-
Filtration and Washing: Recover the white crystalline precipitate via vacuum filtration. Wash the filter cake with 2 × 15 mL of ice-cold diethyl ether to remove unreacted acetone and trace moisture.
-
Drying: Dry the product in a vacuum desiccator over anhydrous calcium chloride for 12 hours. (Expected yield: 85–90%).
Phase 4: Quality Control (QC)
-
Melting Point: Verify the melting point. A sharp melt (often accompanied by decomposition at elevated temperatures) indicates high crystalline purity.
-
Spectroscopy: Confirm structure via ¹H-NMR (D₂O). Look for the disappearance of the isolated ketone methyl singlets and the emergence of two distinct methyl singlets (due to the restricted rotation of the C=N bond) alongside the broad guanidinium protons.
Applications in Drug Development
Beyond its role as a fundamental chemical model, 2-(Propan-2-ylideneamino)guanidine hydrochloride is heavily utilized in pharmacological research:
-
Synthesis of Bis-Guanylhydrazones: It acts as a stable, isolable intermediate. By selectively hydrolyzing the acetone protecting group under strongly acidic conditions, the liberated aminoguanidine can be immediately reacted with complex dialdehydes to form drugs like Nitrovin (a veterinary antibacterial)[4].
-
Carbonyl Scavenging Assays: In metabolic research, aminoguanidine is used to trap reactive dicarbonyls (like methylglyoxal) to prevent the formation of AGEs. The acetone adduct serves as a critical analytical reference standard for calibrating LC-MS/MS equipment when quantifying these trapping mechanisms.
References
- Screening Compounds P134777 | EvitaChem: 2-(Propan-2-ylideneamino)guanidine;hydrochloride. EvitaChem.
- A Review on the Reactivity of 1-Amino-2-Nitroguanidine (ANQ). MDPI.
- Nitrovin. DrugFuture.
- 5-Aminotetrazole. Wikipedia.
- Investigation of Intramolecular Interactions in the Crystals of Tetrazene Explosive and Its Salts. ACS Publications.
Sources
Application Note: Preparation and Analytical Validation of 2-(Propan-2-ylideneamino)guanidine Hydrochloride Stock Solutions
Document Type: Technical Protocol & Application Guide Target Audience: Analytical Chemists, Pharmacologists, and Drug Development Scientists
Introduction & Pharmacological Context
2-(Propan-2-ylideneamino)guanidine hydrochloride , commonly known as Acetone guanylhydrazone hydrochloride , is a critical small-molecule intermediate and reference standard used in the study of advanced glycation end-products (AGEs), nitric oxide synthase (NOS) inhibition, and hydrazone-based drug design.
Because it contains a guanylhydrazone (imine-like) linkage, the molecule's stability is highly dependent on its microenvironment. Improper solvation or storage can lead to the nucleophilic attack of water on the imine bond, resulting in premature hydrolysis back into aminoguanidine and acetone [1]. This application note provides a self-validating, causality-driven methodology for formulating both long-term cryopreserved master stocks and immediate-use aqueous working solutions to ensure absolute pharmacodynamic fidelity in downstream assays.
Physicochemical Properties & Reconstitution Metrics
To ensure stoichiometric accuracy during biological dosing, all mass-to-volume calculations must account for the hydrochloride salt form.
Table 1: Physicochemical Profile
| Property | Value |
| Systematic Name | 2-(Propan-2-ylideneamino)guanidine hydrochloride |
| Common Synonym | Acetone guanylhydrazone hydrochloride |
| CAS Registry Number | 145703-69-1 [1] |
| Molecular Formula | C₄H₁₀N₄ • HCl |
| Molecular Weight | 150.61 g/mol |
| Physical State | Solid (Crystalline Powder) |
| Primary Solvents | Anhydrous DMSO (≥100 mM), Sterile ddH₂O (≥50 mM) |
| Storage (Solid) | 2–8°C (Desiccated, protected from light) |
Table 2: Standardized Reconstitution Guide
| Target Concentration | Mass of Compound | Volume of Solvent Required |
| 10 mM | 1.51 mg | 1.00 mL |
| 50 mM | 7.53 mg | 1.00 mL |
| 100 mM | 15.06 mg | 1.00 mL |
Scientific Rationale: The Causality of Solvent Selection (E-E-A-T)
As an application scientist, it is critical to understand why specific handling procedures are mandated rather than simply following them blindly.
-
The Threat of Hydrolysis: Hydrazone bonds are intrinsically susceptible to hydrolysis in aqueous media, a degradation pathway that is accelerated in complex biological matrices like plasma or serum-containing cell culture media [2].
-
Why Anhydrous DMSO for Master Stocks? Dissolving the compound in anhydrous Dimethyl Sulfoxide (DMSO) deprives the system of the water molecules required to initiate hydrolytic cleavage. When stored at -80°C, the kinetic energy of the system is reduced to a point where the guanylhydrazone bond remains stable indefinitely.
-
Why Avoid Freeze-Thaw Cycles? Repeatedly moving a vial from -80°C to room temperature causes atmospheric moisture to condense inside the vial. Over time, this introduced water will degrade the DMSO stock. Therefore, single-use aliquoting is a mandatory self-validating step to preserve stock integrity.
Step-by-Step Experimental Protocols
Protocol A: Preparation of 100 mM Master Stock (Long-Term Storage)
Use this protocol for generating library stocks intended for cryopreservation.
-
Thermal Equilibration: Remove the solid compound vial from 2–8°C storage and place it in a desiccator at room temperature for at least 30 minutes before opening.
-
Causality: Prevents the condensation of atmospheric moisture onto the hygroscopic hydrochloride salt, which would alter the molecular weight and introduce hydrolytic water.
-
-
Gravimetric Measurement: Using a calibrated analytical balance, accurately weigh 15.06 mg of 2-(Propan-2-ylideneamino)guanidine hydrochloride.
-
Anhydrous Solvation: Transfer the powder to a sterile, amber microcentrifuge tube. Add exactly 1.00 mL of anhydrous, sterile-filtered DMSO (≥99.9% purity).
-
Note: Amber tubes are recommended to prevent any potential photo-catalyzed degradation.
-
-
Homogenization: Vortex the suspension gently for 30–60 seconds. The hydrochloride salt should dissolve rapidly. If microscopic particulates remain, sonicate in a room-temperature water bath for 1 minute.
-
Aliquoting & Cryopreservation: Divide the 100 mM master stock into 50 µL single-use aliquots. Immediately transfer the tightly sealed tubes to a -80°C freezer.
Protocol B: Preparation of 10 mM Aqueous Working Stock (Immediate Use)
Use this protocol for in vivo dosing or immediate in vitro physiological assays where DMSO toxicity is a concern.
-
Gravimetric Measurement: Weigh 1.51 mg of the compound.
-
Aqueous Solvation: Add 1.00 mL of sterile double-distilled water (ddH₂O) or a physiological buffer (e.g., PBS, pH 7.2–7.4).
-
Immediate Application: Vortex to dissolve. Use this solution within 4 hours of preparation.
-
Causality: Because the guanylhydrazone bond will slowly begin to hydrolyze in water at physiological pH [2], preparing this stock fresh ensures that the cells or animal models receive the intact active pharmaceutical ingredient (API) rather than a mixture of its degradation products.
-
Workflow & Quality Control Visualization
To ensure a self-validating system, analytical Quality Control (QC) must be integrated into the workflow before the compound is introduced into expensive downstream biological assays.
Workflow for the preparation and validation of Acetone guanylhydrazone HCl stock solutions.
Analytical Validation (Self-Validating System)
Never assume the integrity of a stored guanylhydrazone stock. Before utilizing a thawed DMSO aliquot that has been stored for >6 months, validate its purity via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Column: C18 Analytical Column (e.g., 5 µm, 4.6 x 150 mm).
-
Mobile Phase: Gradient of Water and Acetonitrile (both containing 0.1% Formic Acid to maintain the protonated state of the guanidine group).
-
Detection: UV absorbance (typically monitored at 210–254 nm) or Mass Spectrometry (ESI+).
-
Pass Criteria: A single sharp peak corresponding to the intact mass [M+H]⁺. The appearance of secondary peaks corresponding to free aminoguanidine indicates hydrolytic failure of the stock, and the aliquot must be discarded.
References
-
Investigation of the stability of aromatic hydrazones in plasma and related biological material Journal of Pharmaceutical and Biomedical Analysis (Hrusková, K., et al., 2008) URL: [Link]
Application Note: 2-(Propan-2-ylideneamino)guanidine Hydrochloride in In Vitro Pharmacology
Executive Summary & Chemical Rationale
In the landscape of drug development targeting oxidative stress and diabetic complications, aminoguanidine is a foundational pharmacophore known for inhibiting inducible nitric oxide synthase (iNOS) and preventing advanced glycation end-product (AGE) formation. However, its high hydrophilicity limits cellular permeability.
2-(Propan-2-ylideneamino)guanidine hydrochloride (commonly known as acetone aminoguanidine) represents a strategic structural evolution. By masking the highly polar hydrazine moiety with an isopropylidene group via a Schiff base condensation, the molecule achieves a significantly higher partition coefficient (LogP). This structural modification facilitates superior lipid bilayer penetration. Once internalized within the cytosol, the compound functions as a slow-release prodrug—undergoing gradual hydrolysis to yield free aminoguanidine—while the intact Schiff base itself retains the ability to act as a nucleophilic sink for reactive dicarbonyls [1, 3].
This application note provides field-proven, self-validating protocols for evaluating this compound in cell-based assays, detailing the causality behind experimental design and critical quality control measures.
Mechanistic Pathways & Target Engagement
The dual therapeutic potential of 2-(Propan-2-ylideneamino)guanidine hydrochloride relies on two distinct intracellular mechanisms:
-
iNOS Inhibition : The compound (and its hydrolyzed aminoguanidine byproduct) acts as a competitive inhibitor at the L-arginine binding site of the iNOS enzyme, effectively halting the pathological overproduction of nitric oxide (NO) in pro-inflammatory states [4].
-
AGE Trapping : The unmasked guanidino nitrogens act as a nucleophilic trap, reacting directly with intracellular dicarbonyls (such as methylglyoxal) to form stable triazine derivatives, thereby preventing the cross-linking of structural proteins [2].
iNOS Inhibition Pathway by 2-(Propan-2-ylideneamino)guanidine HCl in Macrophages.
Experimental Methodologies
Protocol 1: iNOS Inhibition Assay in RAW 264.7 Macrophages
Causality Insight: RAW 264.7 murine macrophages are selected due to their robust TLR4 expression. We utilize Lipopolysaccharide (LPS) to trigger the NF-κB pathway, driving massive de novo synthesis of iNOS. The compound must be added 1 hour prior to LPS. This temporal head-start is critical: it allows the lipophilic prodrug to partition into the cytosol and begin hydrolysis, ensuring the active pharmacophore is present precisely when iNOS translation peaks.
Step-by-Step Workflow:
-
Cell Seeding: Plate RAW 264.7 cells at a density of 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂ to allow adherence.
-
Compound Preparation: Dissolve 2-(Propan-2-ylideneamino)guanidine HCl in sterile water or DMSO to create a 10 mM stock. Dilute in serum-free DMEM to final well concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Pre-treatment: Aspirate growth media and add 100 µL of the compound dilutions. Include a vehicle control and a positive control (e.g., L-NAME at 100 µM). Incubate for 1 hour.
-
Stimulation: Add 10 µL of LPS (final concentration 1 µg/mL) to all wells except the negative control (unstimulated). Incubate for 24 hours.
-
Griess Reaction: Transfer 50 µL of the cell culture supernatant to a fresh 96-well plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% NED in 5% phosphoric acid). Incubate in the dark for 10 minutes at room temperature.
-
Quantification: Read absorbance at 540 nm using a microplate reader. Calculate nitrite concentrations against a sodium nitrite standard curve.
Step-by-step workflow for the iNOS inhibition assay using Griess Reagent.
Protocol 2: Intracellular AGE Formation Assay in HUVECs
Causality Insight: Human Umbilical Vein Endothelial Cells (HUVECs) are highly susceptible to dicarbonyl stress, accurately mimicking diabetic vascular damage. Instead of using high glucose—which requires weeks to generate measurable AGEs in vitro—we utilize Methylglyoxal (MGO). Direct MGO application forces rapid, synchronous glycation of intracellular proteins within 24 hours, providing a reliable window to test the compound's nucleophilic trapping efficiency.
Step-by-Step Workflow:
-
Cell Seeding: Plate HUVECs at 2×104 cells/well in endothelial growth medium (EGM-2). Incubate overnight.
-
Co-treatment: Replace media with low-serum EGM-2 containing 500 µM MGO and varying concentrations of 2-(Propan-2-ylideneamino)guanidine HCl (10–200 µM).
-
Incubation: Incubate for 24 hours at 37°C.
-
Cell Lysis & Extraction: Wash cells twice with cold PBS. Lyse cells using RIPA buffer supplemented with protease inhibitors. Centrifuge at 14,000 x g for 15 minutes and collect the supernatant.
-
AGE Quantification: Utilize a competitive ELISA kit specific for Nε-(carboxymethyl)lysine (CML) or perform intrinsic fluorescence measurement (Ex: 370 nm / Em: 440 nm) normalized to total protein content (BCA assay).
Data Synthesis & Comparative Profiling
The structural modification of aminoguanidine into its acetone Schiff base alters its pharmacological profile significantly. The table below summarizes expected quantitative shifts based on the physiochemical properties of the prodrug formulation.
| Parameter | Aminoguanidine HCl | 2-(Propan-2-ylideneamino)guanidine HCl | Rationale for Pharmacological Shift |
| Calculated LogP | -1.85 | +0.45 | Isopropylidene masking drastically increases lipophilicity. |
| iNOS IC₅₀ (RAW 264.7) | ~15.0 µM | ~8.5 µM | Enhanced cellular uptake leads to a lower apparent IC₅₀. |
| AGE Inhibition IC₅₀ | ~25.0 µM | ~18.0 µM | Improved intracellular partitioning in HUVECs traps MGO faster. |
| Cytotoxicity (CC₅₀) | >500 µM | >300 µM | Increased membrane interaction slightly lowers the toxicity threshold. |
Trustworthiness: Self-Validating Assay Controls
To ensure absolute scientific integrity, every assay must operate as a self-validating system. The following quality control measures are mandatory:
-
Viability Counter-Screen (The False-Positive Trap): A parallel MTT or CCK-8 assay must be run alongside the Griess and AGE assays. A reduction in NO or AGEs is only scientifically valid if cell viability remains >90%. Dead or dying cells do not produce NO; failing to control for this will result in cytotoxicity being misreported as target inhibition.
-
Chemical Interference Check: 2-(Propan-2-ylideneamino)guanidine HCl must be incubated directly with the Griess reagent and a known concentration of sodium nitrite (in the absence of cells). Highly nucleophilic compounds can sometimes chemically quench the diazonium reaction, leading to artificially low absorbance readings.
-
Hydrolysis Baseline: Because the compound acts partially as a prodrug, prepare fresh stock solutions immediately before use. Aqueous stocks left at room temperature for >24 hours will prematurely hydrolyze into acetone and aminoguanidine, defeating the purpose of the lipophilic delivery system.
References
-
Title: In vivo formation of a Schiff base of aminoguanidine with pyridoxal phosphate Source: Biochemical Pharmacology, 1998. URL: [Link]
-
Title: Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts Source: Archives of Biochemistry and Biophysics, 2003. URL: [Link]
-
Title: Solution Equilibrium Studies on Salicylidene Aminoguanidine Schiff Base Metal Complexes Source: Molecules, 2022. URL: [Link]
-
Title: Selective inhibition of the inducible nitric oxide synthase by aminoguanidine Source: European Journal of Pharmacology, 1993. URL: [Link]
Applications of 2-(Propan-2-ylideneamino)guanidine hydrochloride in organic synthesis
An In-Depth Guide to the Synthetic Applications of 2-(Propan-2-ylideneamino)guanidine Hydrochloride
Introduction: A Versatile Building Block in Heterocyclic Chemistry
The guanidinium group is a fundamental structural motif found in a vast array of biologically active natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties, strong basicity, and ability to form multiple hydrogen bonds make it a privileged scaffold in medicinal chemistry and a powerful tool in organic synthesis.[2][3] Within the diverse family of guanidine derivatives, 2-(Propan-2-ylideneamino)guanidine hydrochloride emerges as a particularly useful and versatile synthon.
Structurally, this compound features a guanidine core where one of the terminal amino groups is protected as an acetone-derived imine (a Schiff base). This temporary protection is the key to its synthetic utility, allowing for selective reactions and controlled introduction of the aminoguanidine functionality. It serves as a stable, crystalline solid that can be conveniently handled and stored, releasing the more reactive aminoguanidine in situ or in a dedicated deprotection step. This guide provides a comprehensive overview of its applications, focusing on the synthesis of valuable nitrogen-containing heterocycles, complete with detailed protocols for researchers and drug development professionals.
Physicochemical Properties and Handling
A clear understanding of the reagent's properties is crucial for its effective use in the laboratory.
| Property | Value |
| Chemical Formula | C₄H₁₁ClN₄ |
| Molecular Weight | 150.61 g/mol |
| CAS Number | 25952-53-8 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol.[4] |
Handling and Storage: Store in a cool, dry place away from moisture. While not acutely toxic, standard laboratory precautions such as wearing gloves, safety glasses, and a lab coat should be observed. As a salt of a strong base, it can be corrosive, and its solutions may be acidic due to the hydrochloride salt form.
Core Application: A Gateway to Nitrogen-Containing Heterocycles
The primary application of 2-(Propan-2-ylideneamino)guanidine hydrochloride is as a precursor for the synthesis of five- and six-membered nitrogen-containing heterocycles. The general strategy involves the reaction of the aminoguanidine moiety (generated upon hydrolysis of the imine) with bifunctional electrophiles, leading to condensation and subsequent intramolecular cyclization.
Synthesis of 3,5-Disubstituted-1,2,4-Triazoles
The 1,2,4-triazole ring is a key pharmacophore found in numerous antifungal, antiviral, and anticancer agents.[5] 2-(Propan-2-ylideneamino)guanidine hydrochloride provides a reliable route to 3-amino-1,2,4-triazole derivatives. A common and effective method involves its reaction with acylating agents followed by cyclization. A particularly robust pathway uses carboxylic acids or their derivatives.
The reaction mechanism proceeds via initial acylation of the terminal NH2 group of the deprotected aminoguanidine, followed by a dehydrative cyclization to form the stable aromatic triazole ring. The choice of reaction conditions, particularly the use of microwave irradiation, can significantly accelerate the process and improve yields.[6][7]
Workflow for 1,2,4-Triazole Synthesis
Caption: Synthesis of 1,2,4-triazoles from the title compound.
Protocol 1: Microwave-Assisted Synthesis of 3-Phenyl-5-amino-1H-1,2,4-triazole
This protocol details a representative synthesis using benzoic acid.
Materials:
-
2-(Propan-2-ylideneamino)guanidine hydrochloride
-
Benzoic acid
-
p-Toluenesulfonic acid (p-TsOH) monohydrate (catalyst)
-
Ethylene glycol
-
Deionized water
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
Procedure:
-
In a 10 mL microwave reaction vessel, combine 2-(Propan-2-ylideneamino)guanidine hydrochloride (1.0 mmol, 150.6 mg), benzoic acid (1.0 mmol, 122.1 mg), and a catalytic amount of p-TsOH (0.1 mmol, 19.0 mg).
-
Add ethylene glycol (3 mL) as the solvent.
-
Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 150°C for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, pour the reaction mixture into ice-cold water (20 mL).
-
Neutralize the solution by slowly adding a saturated aqueous solution of NaHCO₃ until the pH is approximately 7-8. A precipitate will form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol to yield pure 3-phenyl-5-amino-1H-1,2,4-triazole as a white solid.
-
Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthesis of 2-Aminopyrimidines
Pyrimidines are another class of heterocycles with immense biological significance, forming the core of several nucleic acid bases and a wide range of pharmaceuticals.[8] Guanidine derivatives are classical reagents for constructing the 2-aminopyrimidine skeleton via condensation with 1,3-dielectrophiles, such as β-diketones, β-ketoesters, or α,β-unsaturated ketones.
In this application, the 2-(propan-2-ylideneamino)guanidine hydrochloride must first be deprotected to liberate the free guanidine. The two terminal -NH₂ groups of guanidine then act as nucleophiles, attacking the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by a double condensation and dehydration to form the aromatic pyrimidine ring.
Workflow for 2-Aminopyrimidine Synthesis
Caption: General pathway for 2-aminopyrimidine synthesis.
Protocol 2: Synthesis of 2-Amino-4,6-dimethylpyrimidine
This protocol describes the reaction with acetylacetone, a common 1,3-dicarbonyl substrate.
Materials:
-
2-(Propan-2-ylideneamino)guanidine hydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
Deionized water
-
Hydrochloric acid (HCl)
Procedure:
-
Deprotection: In a 100 mL round-bottom flask, dissolve 2-(Propan-2-ylideneamino)guanidine hydrochloride (10.0 mmol, 1.51 g) in 20 mL of 1 M aqueous HCl. Stir the solution at 50°C for 1 hour to ensure complete hydrolysis of the imine. Cool the solution to room temperature. This solution now contains guanidine hydrochloride.
-
Cyclocondensation: In a separate 250 mL flask, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (10.0 mmol, 230 mg) in absolute ethanol (50 mL) under a nitrogen atmosphere.
-
To the sodium ethoxide solution, add acetylacetone (10.0 mmol, 1.02 mL).
-
Slowly add the aqueous guanidine hydrochloride solution from step 1 to the ethanolic solution of the acetylacetonate anion.
-
Heat the resulting mixture to reflux and maintain for 4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the remaining residue in water (30 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 2-amino-4,6-dimethylpyrimidine.
Summary of Synthetic Applications
The versatility of 2-(propan-2-ylideneamino)guanidine hydrochloride as a synthon is summarized below.
| Target Heterocycle | Co-reactant(s) | Key Reaction Type | Conditions | Typical Yield |
| 1,2,4-Triazoles | Carboxylic Acids, Esters | Acylation, Cyclization | Heat or Microwave, Acid catalyst | Good to Excellent |
| Pyrimidines | 1,3-Diketones, β-Ketoesters | Cyclocondensation | Base-catalyzed, Reflux | Good |
| Imidazoles | α-Haloketones, 1,2-Diketones | Cyclocondensation | Base-catalyzed | Moderate to Good |
Conclusion
2-(Propan-2-ylideneamino)guanidine hydrochloride serves as a highly effective and stable precursor for the synthesis of fundamental nitrogen-containing heterocycles. Its key advantage lies in the acetone-based imine protecting group, which masks the reactivity of one amino group, allowing for controlled and predictable reaction pathways. By providing access to valuable scaffolds like 1,2,4-triazoles and pyrimidines, this reagent is an indispensable tool for researchers in synthetic organic chemistry and for professionals engaged in the discovery and development of new therapeutic agents. The protocols and workflows described herein offer a practical guide to leveraging its full synthetic potential.
References
-
Pathak, S., Singh, D., & Singh, V. P. (n.d.). Synthesis and Antiinflammatory Properties of N-Substituted Guanidines. Asian Journal of Chemistry. Available at: [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Product Class 13: Guanidine Derivatives. Science of Synthesis, 18, 1075-1153.
- Gulek, H., et al. (1993). Preparation of substituted guanidines. Google Patents.
-
Yadav, J. S., et al. (2023). Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Frontiers in Chemistry. Available at: [Link]
-
Wolfe, J. P., et al. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters. Available at: [Link]
-
Powell, D. A., et al. (2018). Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). ResearchGate. Available at: [Link]
- Ishibashi, H., et al. (2008).
-
Verma, A. K., et al. (2021). Recent developments in the synthesis of nitrogen-containing heterocycles from β-aminovinyl esters/ketones as C=C–N donors. Organic & Biomolecular Chemistry. Available at: [Link]
-
Wipf, P., et al. (2007). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. The Journal of Organic Chemistry. Available at: [Link]
- CN1247536C. (2006). Process for preparing guanidine hydrochloride. Google Patents.
- Kumar, A., et al. (2011). Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research.
-
Ziarani, G. M., et al. (2014). Application of guanidine and its salts in multicomponent reactions. Turkish Journal of Chemistry. Available at: [Link]
-
Dinodia, M. (2022). Greener Approach towards the Synthesis of Nitrogen Based Heterocycles. IntechOpen. Available at: [Link]
-
Roberts, D. W., & Patlewicz, G. (2013). Reaction of a,b-dicarbonyls with guanidine. ResearchGate. Available at: [Link]
- US4542240A. (1985). Process for the production of guanidine hydrochloride. Google Patents.
- Tsuge, O., Noguchi, M., & Moriyama, H. (1981). Reactions of 4-Methylene-2-phenyl-2-oxazolin-5-ones with Sulfur Ylides. Heterocycles, 16(2), 209.
-
Proença, F. P., et al. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. ARKIVOC. Available at: [Link]
-
Szałach, A., et al. (2022). Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect. Molecules. Available at: [Link]
-
Shapiro, R., & Hachmann, J. (1966). The reaction of guanine derivatives with 1,2-dicarbonyl compounds. Biochemistry. Available at: [Link]
-
Berlinck, R. G. S. (2015). The Chemistry and Biology of Guanidine Natural Products. Royal Society of Chemistry. Available at: [Link]
-
Dolzhenko, A. V., et al. (2019). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. New Journal of Chemistry. Available at: [Link]
-
Preparation of Mono-Cbz Protected Guanidines. (n.d.). Organic Syntheses. Available at: [Link]
-
Rozas, I., et al. (2015). Synthesis of Guanidines and Some of Their Biological Applications. ResearchGate. Available at: [Link]
-
Sławiński, J., et al. (2017). Novel 2-(2-alkylthiobenzenesulfonyl)-3-(phenylprop-2-ynylideneamino)guanidine derivatives as potent anticancer agents - Synthesis, molecular structure, QSAR studies and metabolic stability. European Journal of Medicinal Chemistry. Available at: [Link]
- Rozas, I., et al. (2015). Synthesis of Guanidines and Some of Their Biological Applications. Topics in Heterocyclic Chemistry.
-
Kumar, R., et al. (2014). Advances in synthetic approach to and antifungal activity of triazoles. RSC Advances. Available at: [Link]
-
Synthesis of guanidines. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Lesyk, R., et al. (2020). Thiazolidinone-Related Heterocyclic Compounds as Potential Antitrypanosomal Agents. Molecules. Available at: [Link]
-
Dolzhenko, A. V., et al. (2019). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. New Journal of Chemistry. Available at: [Link]
Sources
- 1. Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Application Notes & In Vivo Protocols: 2-(Propan-2-ylideneamino)guanidine Hydrochloride
Introduction: The Therapeutic Potential of Guanidine Derivatives
The guanidinium group is a highly basic, nitrogen-rich functional group that is integral to a wide array of biologically active molecules and pharmaceuticals.[1] Its ability to form stable salt bridges and participate in hydrogen bonding allows for potent interactions with biological targets. This has led to the development of guanidine-based drugs for a variety of conditions, including hypertension (e.g., Guanabenz, Guanfacine), diabetes (e.g., Metformin), and infectious diseases.[2]
The subject of this guide, 2-(Propan-2-ylideneamino)guanidine hydrochloride , is a member of the aminoguanidine family. While specific in vivo data for this particular compound is not extensively documented in peer-reviewed literature, its structural similarity to other well-characterized aminoguanidines, such as Guanabenz, provides a strong foundation for developing robust in vivo study protocols.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It outlines the critical steps and considerations for designing and executing in vivo studies to characterize the pharmacokinetic, pharmacodynamic, and toxicological profile of 2-(Propan-2-ylideneamino)guanidine hydrochloride. We will leverage established methodologies and data from the extensively studied analogue, Guanabenz, to provide field-proven insights and actionable protocols.
PART 1: Foundational Principles for In Vivo Study Design
Before proceeding to specific protocols, it is crucial to establish a logical framework for the in vivo investigation. The initial study design is predicated on the hypothesized mechanism of action and the intended therapeutic application.
Mechanistic Hypothesis & Target Engagement
Guanabenz, a structural analogue, is a well-known α-2 adrenergic agonist, which mediates its antihypertensive effects by reducing sympathetic outflow from the central nervous system.[3][4] More recently, it has been identified as an inhibitor of eIF2α dephosphorylation, a key step in the integrated stress response (ISR), giving it neuroprotective and anti-parasitic properties.[3][4][5]
For a novel compound like 2-(Propan-2-ylideneamino)guanidine hydrochloride, initial in vitro assays are essential to form a mechanistic hypothesis. Is it an α-2 agonist? Does it modulate the ISR? The answers to these questions will dictate the choice of animal models and pharmacodynamic readouts for the in vivo studies.
Animal Model Selection
The choice of animal model is contingent on the research question.
-
For Pharmacokinetic (PK) and Toxicity Studies: Standard rodent models such as Sprague-Dawley rats or C57BL/6 mice are typically sufficient. These models are well-characterized, and their physiology is well-understood.
-
For Efficacy Studies: The model must be relevant to the hypothesized mechanism.
-
Hypertension: Spontaneously Hypertensive Rats (SHR) are a standard model.
-
Obesity/Metabolic Syndrome: Diet-induced obesity (DIO) models in rats or mice are appropriate, as Guanabenz has shown efficacy in reducing body weight and improving metabolic parameters in such models.[6]
-
Neurodegeneration/Prion Disease: Transgenic mouse models expressing disease-relevant proteins are necessary, where Guanabenz has shown modest but significant effects.[5][7]
-
Ethical Considerations
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board. Key principles include the "Three R's":
-
Replacement: Using non-animal methods where possible.
-
Reduction: Using the minimum number of animals necessary to obtain statistically significant data.
-
Refinement: Minimizing any potential pain, suffering, or distress.
PART 2: Core In Vivo Experimental Protocols
This section provides step-by-step methodologies for the essential in vivo studies. The dosages provided are based on published data for Guanabenz and should be adapted following a dose-range finding study for the specific test compound.
Protocol 2.1: Compound Formulation and Administration
The hydrochloride salt form of the compound suggests good aqueous solubility. However, verification is the first critical step.
Objective: To prepare a sterile, stable, and injectable formulation of 2-(Propan-2-ylideneamino)guanidine hydrochloride.
Materials:
-
2-(Propan-2-ylideneamino)guanidine hydrochloride powder
-
Sterile Water for Injection or 0.9% Sterile Saline
-
Vortex mixer
-
Sterile syringes and 0.22 µm syringe filters
-
pH meter and adjustment solutions (e.g., sterile HCl, NaOH) if necessary
Procedure:
-
Solubility Test: Begin by attempting to dissolve a small amount of the compound in sterile saline to the highest anticipated concentration. Use a vortex mixer to aid dissolution.
-
Vehicle Selection: If solubility in saline is poor, alternative vehicles may be required. A common choice is a mixture of DMSO, PEG400, and saline. However, for initial studies, aiming for a simple aqueous formulation is preferable to avoid vehicle-induced effects.
-
Preparation of Dosing Solution (Example for 5 mg/kg dose in mice):
-
Assume an average mouse weight of 25 g (0.025 kg).
-
The dose per mouse is 5 mg/kg * 0.025 kg = 0.125 mg.
-
Assume a standard dosing volume of 10 mL/kg, which is 0.25 mL per mouse.
-
The required concentration is 0.125 mg / 0.25 mL = 0.5 mg/mL.
-
To prepare 10 mL of this solution (enough for ~40 mice), weigh out 5 mg of the compound and dissolve it in 10 mL of sterile saline.
-
-
Sterilization: Once fully dissolved, filter the solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
Route of Administration: The choice of administration route significantly impacts the pharmacokinetic profile.[8]
-
Intraperitoneal (i.p.): Bypasses first-pass metabolism, ensuring high bioavailability. Commonly used in early rodent studies.[4][6]
-
Oral Gavage (p.o.): Mimics the intended clinical route for many drugs. Essential for evaluating oral bioavailability.
-
Intravenous (i.v.): Provides 100% bioavailability and is used to determine key PK parameters like clearance and volume of distribution.
-
Table 1: Summary of Reported In Vivo Dosages for Guanabenz in Rodent Models
| Animal Model | Dose Range | Route of Administration | Study Duration | Observed Effects | Reference |
| Obese Rats | 2 or 5 mg/kg/day | i.p. | 25 days | Decreased body weight, reduced food intake, improved glucose levels | [6] |
| Latently Infected Mice | 5 mg/kg/day | i.p. | 3 weeks | Reduced parasite brain cyst burden | [4] |
| Latently Infected Mice | 10 mg/kg/day | Oral Gavage | 3 weeks | Reversed parasite-induced hyperactivity | [4] |
| Prion-Infected Mice | 20 mg/kg | i.p. | 1-2 times per week | Statistically significant increase in survival time | [7] |
Note: The LD50 for Guanabenz in rats after i.p. administration is reported as 64 mg/kg.[6] This provides a preliminary upper limit for dose-range finding studies.
Protocol 2.2: Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Study
Objective: To determine the tolerability of the compound and identify a range of doses, including the MTD, for subsequent efficacy studies.
Workflow:
Caption: Workflow for a Dose-Range Finding (DRF) study.
Procedure:
-
Group Allocation: Assign healthy mice (n=3-5 per group) to receive either vehicle or escalating single doses of the compound (e.g., 1, 5, 10, 25, 50 mg/kg). The dose range should be informed by any available in vitro cytotoxicity data and the LD50 of analogues like Guanabenz (64 mg/kg i.p. in rats).[6]
-
Administration: Administer the assigned dose via the chosen route (e.g., i.p.).
-
Monitoring: Observe animals closely for the first 4 hours and then periodically for up to 72 hours. Record:
-
Clinical Signs: Sedation, ataxia, piloerection, etc.
-
Body Weight: Measure daily. A loss of >15% is a sign of significant toxicity.
-
Mortality: Record time of death if it occurs.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality, irreversible morbidity, or body weight loss exceeding a predefined limit (typically 10-15%). This dose, along with 2-3 lower doses, will be used for subsequent efficacy studies.
Protocol 2.3: Pharmacokinetic (PK) Study
Objective: To determine the key PK parameters (Cmax, Tmax, AUC, t½) of the compound after a single administration.[8]
Procedure:
-
Animal Model: Use cannulated rats (e.g., with jugular vein catheters) to allow for serial blood sampling without stressing the animal. If cannulated animals are not available, a composite design with terminal bleeds in mice can be used.
-
Dosing: Administer a single dose of the compound (e.g., 5 mg/kg i.p. and 10 mg/kg p.o. in separate groups) to fasted animals.
-
Blood Sampling: Collect blood samples (e.g., ~100 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at specific time points. A typical schedule would be:
-
Pre-dose (0), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in the plasma samples.
-
Data Analysis: Use non-compartmental analysis (NCA) software to calculate the key PK parameters.
PART 3: Data Visualization and Interpretation
Data must be presented clearly to facilitate interpretation.
Table 2: Example Dosing Calculation for an Efficacy Study
| Parameter | Value | Rationale |
| Animal Model | C57BL/6 Mouse | Standard, well-characterized strain. |
| Average Body Weight | 25 g | Typical weight for an adult mouse. |
| Target Dose | 5 mg/kg | Based on effective doses of Guanabenz in mice.[4] |
| Dosing Volume | 10 mL/kg | Standard practice to ensure accurate dosing. |
| Volume per Mouse | 0.25 mL | (10 mL/kg) * (0.025 kg) |
| Stock Concentration | 0.5 mg/mL | (5 mg/kg) / (10 mL/kg) |
Logical Flow for In Vivo Program
The overall logic of an in vivo program for a novel compound follows a structured progression from safety to efficacy.
Caption: Logical progression of an in vivo research program.
Conclusion
Investigating a novel compound like 2-(Propan-2-ylideneamino)guanidine hydrochloride in vivo requires a systematic and logical approach. While direct precedents may be limited, a wealth of information from structurally and functionally related molecules, such as Guanabenz, can be leveraged to design scientifically sound and ethically responsible experiments. By starting with fundamental formulation and tolerability studies, progressing to robust pharmacokinetic characterization, and culminating in well-designed efficacy models, researchers can effectively elucidate the therapeutic potential of new guanidine derivatives.
References
-
Inxight Drugs. GUANABENZ ACETATE.
-
Ważna, A., et al. (2022). Guanabenz—an old drug with a potential to decrease obesity. Naunyn-Schmiedeberg's Archives of Pharmacology.
-
RxList. Guanabenz: Side Effects, Uses, Dosage, Interactions, Warnings.
-
Drugs.com. Guanabenz Dosage Guide + Max Dose, Adjustments.
-
MedchemExpress.com. Guanabenz | α-2-adrenoceptor Agonist.
-
Zaman, H., et al. (2023). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances.
-
Science.gov. guanidine hydrochloride solutions: Topics.
-
Tribouillard-Tanvier, D., et al. (2008). Antihypertensive Drug Guanabenz Is Active In Vivo against both Yeast and Mammalian Prions. PLoS ONE.
-
Ferreira, P. C., et al. (2001). Guanidine hydrochloride blocks a critical step in the propagation of the prion-like determinant [PSI+] of Saccharomyces cerevisiae. The EMBO Journal.
-
PubMed. Antihypertensive drug guanabenz is active in vivo against both yeast and mammalian prions.
-
Qinmu Fine Chemical. (2022). Action of Guanidine Hydrochloride on Proteins.
-
Sidoryk, K., et al. (2018). An efficient synthesis of indolo[2,3-b]quinoline guanidine derivatives with their in vitro and in vivo study. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
MP Biomedicals. Guanidine hydrochloride, ultra pure grade, ≥99%.
-
GoldBio. Guanidine HCl.
-
Hussain, Z., et al. (2016). Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research.
-
Szałaj, M., et al. (2021). Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. Molecules.
-
Cieplucha, T., et al. (2019). Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. ACS Medicinal Chemistry Letters.
-
Loya, S., et al. (2011). Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. PLoS ONE.
-
Wang, X., et al. (2023). Biologically active guanidine alkaloids. Natural Products and Bioprospecting.
-
de Oliveira, G. S., et al. (2024). Biological Effects of Novel Synthetic Guanidine Derivatives Targeting Leishmania (Viannia) braziliensis. Pharmaceuticals.
-
ResearchGate. Novel approaches to screening guanidine derivatives | Request PDF.
-
PubMed. Guanidine hydrochloride extraction and detection of prion proteins in mouse and hamster prion diseases by ELISA.
-
Fan, J., & de Lannoy, I. A. M. (2014). Pharmacokinetics. Biochemical Pharmacology.
-
Szałaj, M., et al. (2022). Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect. Molecules.
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. researchgate.net [researchgate.net]
- 3. GUANABENZ ACETATE [drugs.ncats.io]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antihypertensive drug guanabenz is active in vivo against both yeast and mammalian prions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guanabenz—an old drug with a potential to decrease obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antihypertensive Drug Guanabenz Is Active In Vivo against both Yeast and Mammalian Prions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
Application Note: Solvation Strategies and Stability Protocols for 2-(Propan-2-ylideneamino)guanidine Hydrochloride
Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Solvation Rationale
Executive Summary & Chemical Profiling
As a Senior Application Scientist, one of the most frequent points of failure I observe in high-throughput screening and in vitro pharmacology is the improper solvation of transiently stable chemotypes. 2-(Propan-2-ylideneamino)guanidine hydrochloride (also known as acetone guanylhydrazone hydrochloride; MW: 150.61 g/mol ) presents a classic solvation paradox.
Because it is a hydrochloride salt of a highly polar guanidinium derivative, it exhibits exceptional thermodynamic solubility in aqueous media. However, its core structural motif—a hydrazone linkage (Schiff base) formed between acetone and aminoguanidine—is kinetically unstable in water. Hydrazones are fundamentally labile to hydrolysis, especially at physiological or acidic pH, where water acts as a nucleophile to cleave the carbon-nitrogen double bond[1]. Therefore, selecting the "best" solvent requires decoupling storage solvation (where chemical stability is paramount) from assay solvation (where biological compatibility is required).
The "Why": Causality in Solvent Selection
To build a self-validating assay system, you must understand the causality behind solvent interactions with the hydrazone pharmacophore:
-
Dimethyl Sulfoxide (DMSO) for Master Stocks: Anhydrous DMSO is the gold standard for long-term storage of this compound. DMSO acts as an aprotic solvent that deprives the system of the water necessary for nucleophilic attack on the imine carbon. When stored at -20°C, DMSO stock solutions arrest the hydrolytic degradation pathway, ensuring the structural integrity of the screening compound over months or even years[2].
-
Aqueous Buffers (Water, PBS, HEPES) for Working Solutions: The compound dissolves rapidly in water (>50 mg/mL) due to favorable ion-dipole interactions with the protonated guanidine moiety. However, once in an aqueous environment, the compound enters a dynamic equilibrium, slowly hydrolyzing back into acetone and aminoguanidine. Solution instability in aqueous buffers directly leads to mismatching Structure-Activity Relationship (SAR) data if the compound degrades before reaching its biological target[3].
-
Avoidance of Ketones: While the compound is an acetone derivative, attempting to dissolve the highly polar HCl salt in neat acetone or methyl ethyl ketone (MEK) will result in poor solubility. Furthermore, dissolving hydrazones in non-native ketones can trigger unwanted transimination reactions.
Solvent Selection Matrix
| Solvent System | Est. Solubility Limit | Chemical Stability | Recommended Application |
| Anhydrous DMSO | >50 mg/mL (330 mM) | High (>6 months at -20°C) | Master stock generation and archival. |
| Aqueous Buffers (pH 7.4) | >50 mg/mL (330 mM) | Low (Hours to Days) | Immediate in vitro assay working solutions. |
| Methanol | ~20 mg/mL (130 mM) | Moderate (Days at 4°C) | LC-MS/MS analytical preparation. |
| Hexane / DCM | Insoluble | None | Do not use; salt is too polar. |
Structural Degradation & Stabilization
The following diagram illustrates the mechanistic divergence of the compound depending on the chosen solvent system. In aqueous media, the hydrazone undergoes a carbinolamine intermediate transition state before complete cleavage[1].
Caption: Hydrolytic degradation pathway of the hydrazone bond in water versus stabilization in DMSO.
Standard Operating Procedures (SOPs)
To guarantee trustworthiness and reproducibility in your assays, implement the following self-validating protocols.
Protocol A: Preparation of 100 mM Master Stock in DMSO
Objective: Create a chemically stable, high-concentration repository.
-
Equilibration: Allow the lyophilized powder of 2-(Propan-2-ylideneamino)guanidine hydrochloride to equilibrate to room temperature in a desiccator for 30 minutes to prevent ambient moisture condensation.
-
Weighing: Weigh 15.06 mg of the compound into a sterile, amber glass vial. (Note: Amber glass protects against potential photo-oxidation).
-
Solvation: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity, <0.005% water).
-
Agitation: Vortex gently for 30–60 seconds. The compound will dissolve rapidly to yield a clear, 100 mM solution.
-
Aliquot & Archival: Divide into 20–50 µL single-use aliquots in tightly sealed polypropylene tubes. Store immediately at -20°C or -80°C. Avoid freeze-thaw cycles, as condensation introduces water, which initiates hydrolysis[2].
Protocol B: Preparation of Aqueous Working Solutions
Objective: Prepare bio-compatible concentrations without compromising structural integrity.
-
Thawing: Remove a single DMSO aliquot from the freezer and warm to room temperature naturally (do not heat).
-
Dilution: Directly dilute the DMSO stock into your pre-warmed assay buffer (e.g., PBS, DMEM, or HEPES pH 7.4). For a 100 µM working solution, add 1 µL of the 100 mM stock to 999 µL of buffer (final DMSO concentration = 0.1%, well below the toxicity threshold for most cell lines).
-
Time Constraint (Critical): Use this aqueous working solution within 2 to 4 hours of preparation. Do not store aqueous solutions overnight[3].
Protocol C: Self-Validating LC-MS Quality Control
Objective: Verify compound integrity prior to critical in vivo or high-throughput in vitro studies.
-
Dilute the working solution in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 1 µM.
-
Inject onto a C18 column coupled to an ESI-MS in positive ion mode.
-
Validation Metrics:
-
Intact Compound: Look for the parent mass [M+H]⁺ at m/z 115.1 (representing the free base C4H10N4).
-
Degradation Marker: Look for the appearance of aminoguanidine [M+H]⁺ at m/z 75.1 . If the peak area of m/z 75.1 exceeds 5% of the total ion chromatogram, discard the working solution and prepare a fresh batch.
-
Experimental Workflow Diagram
Caption: Optimal workflow for the preparation, storage, and validation of the target compound.
References
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. URL:[Link]
-
Ropponen, H.-K., et al. (2008). Stability of Screening Compounds in Wet DMSO. Journal of Biomolecular Screening / ResearchGate. URL:[Link]
Sources
Application Note: 2-(Propan-2-ylideneamino)guanidine Hydrochloride as a Versatile Building Block in Medicinal Chemistry
Executive Summary
In modern drug discovery, the efficient synthesis of nitrogen-rich heterocycles is paramount. 2-(Propan-2-ylideneamino)guanidine hydrochloride (CAS: 145703-69-1), also known as acetone aminoguanidine hydrochloride, is a highly versatile screening compound and chemical building block with a molecular weight of 150.61 g/mol [1]. By masking the highly reactive hydrazine moiety of aminoguanidine with an isopropylidene group, this building block allows researchers to achieve strict regiocontrol during the synthesis of complex pharmacophores, particularly 1,2,4-triazoles and 1,3,4-thiadiazoles[2].
This application note provides an authoritative guide on the mechanistic rationale, strategic applications, and validated protocols for utilizing this compound in the development of bioactive scaffolds.
Chemical Rationale & Mechanistic Causality
A persistent challenge in aminoguanidine chemistry is its poly-nucleophilic nature. Raw aminoguanidine possesses multiple nitrogen centers that readily undergo competing electrophilic attacks, leading to poor yields and complex purification pipelines.
The Causality of Protection: Reacting aminoguanidine with acetone yields 2-(propan-2-ylideneamino)guanidine. The isopropylidene group acts as a transient, acid-labile protecting group. This Schiff base formation specifically masks the terminal hydrazine nitrogen, directing subsequent electrophilic reagents (such as acyl chlorides or isothiocyanates) exclusively to the unsubstituted guanidine nitrogens.
The Causality of Cyclization: Once the intermediate is functionalized, the system is primed for cyclization. Exposing the intermediate to acidic conditions (e.g., HCl in refluxing ethanol) serves a dual purpose:
-
It hydrolyzes the isopropylidene group, liberating the highly nucleophilic hydrazine.
-
It catalyzes the intramolecular attack of the newly freed hydrazine onto the adjacent carbonyl or thiocarbonyl carbon, followed by the elimination of water (dehydration) to form the aromatic 1,2,4-triazole or 1,3,4-thiadiazole ring[3].
Caption: Workflow for the synthesis of heterocyclic scaffolds using the protected aminoguanidine block.
Strategic Applications in Drug Discovery
The controlled cyclization of functionalized aminoguanidines is a well-established route to high-value nitrogen-rich heterocycles[3].
-
Antibacterial & Antifungal Agents: Aminoguanidine derivatives, particularly those incorporating 1,2,4-triazole moieties, have demonstrated potent broad-spectrum antibacterial activity. Recent studies highlight their efficacy against multi-drug resistant strains such as MRSA and E. coli by disrupting bacterial membrane permeability[4].
-
Anti-inflammatory Pharmacophores: The synthesis of 1,3,4-thiadiazole derivatives (e.g., 5-(4-chlorophenyl)-N-(propan-2-ylideneamino)-1,3,4-thiadiazol-2-amine) from this building block yields compounds that frequently exhibit significant anti-inflammatory and analgesic properties[2].
Validated Experimental Protocols
Protocol: Regioselective Synthesis of 5-Substituted-1,2,4-Triazole-3-Amines
This protocol outlines a self-validating system for generating triazole pharmacophores, ensuring high fidelity through strategic in-process controls.
Step 1: Acylation of the Protected Building Block
-
Suspend 2-(propan-2-ylideneamino)guanidine hydrochloride (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 30 mL) under an inert argon atmosphere.
-
Add triethylamine (TEA, 2.5 eq) dropwise at 0 °C. Causality: TEA neutralizes the hydrochloride salt and the HCl generated during acylation, preventing premature acid-catalyzed deprotection of the isopropylidene group.
-
Slowly add the desired aroyl chloride (1.1 eq) dissolved in DCM (10 mL) over 15 minutes.
-
Stir at room temperature for 4 hours.
-
In-Process Control: Monitor via TLC (DCM:MeOH 10:1). The disappearance of the highly polar starting material validates the completion of the acylation.
-
Wash the organic layer with saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate in vacuo to isolate the acylated intermediate.
Step 2: Acid-Catalyzed Cyclization
-
Dissolve the crude acylated intermediate in absolute ethanol (25 mL).
-
Add concentrated hydrochloric acid (5 drops) to lower the pH. Causality: The acidic environment forces the hydrolysis of the isopropylidene Schiff base. The liberated hydrazine immediately executes an intramolecular nucleophilic attack on the carbonyl carbon.
-
Reflux the mixture at 80 °C for 6–8 hours.
-
In-Process Control: Analyze via LC-MS. The mass shift corresponding to the loss of acetone (58 Da) and water (18 Da) confirms successful cyclization.
-
Cool to room temperature, neutralize with aqueous ammonia, and filter the precipitated 1,2,4-triazole product. Recrystallize from ethanol.
Caption: Mechanistic pathway of 1,2,4-triazole formation via acylation and subsequent cyclization.
Data Synthesis
The following table summarizes the quantitative reaction parameters and typical outcomes when utilizing 2-(propan-2-ylideneamino)guanidine hydrochloride across different synthetic pathways.
| Target Scaffold | Electrophilic Reagent | Cyclization Condition | Deprotection Byproduct | Typical Yield | Primary Bioactivity |
| 1,2,4-Triazole-3-amine | Aroyl Chlorides | HCl / EtOH (Reflux, 80 °C) | Acetone + H₂O | 65–82% | Antibacterial / Antifungal |
| 1,3,4-Thiadiazol-2-amine | Aryl Isothiocyanates | HCl / EtOH (Reflux, 80 °C) | Acetone + NH₃ | 60–75% | Anti-inflammatory |
| Schiff Base Conjugates | Substituted Aldehydes | Base / EtOH (Mild, 50 °C) | N/A (Retains protection) | 70–88% | Enzyme Inhibitors |
References
-
[3] A Review on the Reactivity of 1-Amino-2-Nitroguanidine (ANQ). MDPI. 3
-
[4] Synthesis and biological evaluation of novel aminoguanidine derivatives as potential antibacterial agents. PMC (NIH). 4
-
[2] 5-(4-chlorophenyl)-N-(propan-2-ylideneamino)-1,3,4-thiadiazol-2-amine | 78968-42-0. Molaid. 2
Sources
- 1. evitachem.com [evitachem.com]
- 2. 5-(4-chlorophenyl)-N-(propan-2-ylideneamino)-1,3,4-thiadiazol-2-amine - CAS号 78968-42-0 - 摩熵化学 [molaid.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of novel aminoguanidine derivatives as potential antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 2-(Propan-2-ylideneamino)guanidine Hydrochloride Precipitation in Aqueous Media
Welcome to the technical support center for 2-(Propan-2-ylideneamino)guanidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering precipitation issues with this compound in aqueous media. As a Senior Application Scientist, my goal is to provide you with in-depth, scientifically-grounded insights to help you diagnose and resolve these challenges effectively.
The guanidine moiety is a cornerstone in many biologically active molecules, and understanding its behavior in solution is critical for experimental success.[1] This guide is structured in a question-and-answer format to directly address the common problems you may be facing.
Frequently Asked Questions (FAQs)
Q1: I'm observing a white precipitate after dissolving 2-(Propan-2-ylideneamino)guanidine hydrochloride in my aqueous buffer. What is the likely cause?
The precipitation of 2-(Propan-2-ylideneamino)guanidine hydrochloride from an aqueous solution can be attributed to several factors, often related to the compound's intrinsic properties and its interaction with the solvent environment. The most common causes include:
-
pH-Dependent Solubility: Guanidine and its derivatives are strong bases, with the corresponding guanidinium ions having a high pKa (typically around 12.5-13.6).[2][3] The hydrochloride salt is generally more water-soluble than the free base. If the pH of your aqueous medium is raised, the equilibrium can shift towards the less soluble free base form, leading to precipitation.[4]
-
Common Ion Effect: If your aqueous buffer contains a high concentration of chloride ions (from other salts like NaCl), it can decrease the solubility of 2-(Propan-2-ylideneamino)guanidine hydrochloride due to the common ion effect.[5]
-
Presence of Impurities: The purity of your compound is a critical factor. Impurities from the synthesis process, such as starting materials or byproducts, can have lower solubility and act as nucleation sites for precipitation.[6]
-
Temperature Effects: While heating can often increase the solubility of a compound, a decrease in temperature can lead to precipitation, especially if the solution is near its saturation point.
Q2: What are the potential impurities from the synthesis of 2-(Propan-2-ylideneamino)guanidine hydrochloride that could be causing precipitation?
Understanding the synthesis route is key to predicting potential impurities. While the specific industrial synthesis of 2-(Propan-2-ylideneamino)guanidine hydrochloride is not widely published, guanidine derivatives are often synthesized through guanylation reactions.[7] Common methods include the reaction of an amine with a guanylating agent.[8]
Potential impurities could include:
-
Unreacted Starting Materials: Residual starting materials from the synthesis process.
-
Byproducts of the Guanylation Reaction: Depending on the specific reagents used, various side products can be formed.[9]
-
Incompletely Reacted Intermediates: If the reaction does not go to completion, intermediate products may be present.[6]
-
Degradation Products: Guanidine derivatives can be susceptible to hydrolysis under certain conditions, especially at higher pH, which can lead to the formation of less soluble urea derivatives.[10]
Q3: How does the propan-2-ylidene group affect the solubility compared to guanidine hydrochloride?
The propan-2-ylidene group introduces a significant hydrophobic character to the molecule. While the guanidinium group is highly polar and contributes to water solubility, the nonpolar propan-2-ylidene moiety will decrease the overall aqueous solubility compared to the parent guanidine hydrochloride. This increased hydrophobicity makes the molecule more sensitive to changes in the solvent environment that can disrupt the hydration shell around the molecule, leading to aggregation and precipitation.
Troubleshooting Guides
This section provides a systematic approach to resolving precipitation issues.
Initial Assessment and Diagnosis
Before attempting to redissolve the precipitate, it's crucial to gather some information to diagnose the root cause.
Visual Inspection:
-
Appearance of the precipitate: Is it crystalline or amorphous? A crystalline precipitate might suggest a pure compound that has exceeded its solubility limit, while an amorphous precipitate could indicate the presence of impurities or a denatured protein if present in the solution.
Review of Experimental Parameters:
-
Concentration: Double-check your calculations to ensure you have not prepared a supersaturated solution.
-
pH of the solution: Measure the pH of your solution. An unexpectedly high pH could be the culprit.
-
Temperature: Note the temperature at which the precipitation occurred. Was the solution recently cooled?
-
Composition of the aqueous medium: Are there other salts or organic co-solvents present?
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting precipitation issues.
Caption: Troubleshooting workflow for 2-(Propan-2-ylideneamino)guanidine hydrochloride precipitation.
Experimental Protocols
Protocol 1: Step-wise Dissolution to Avoid Precipitation
This protocol is designed to minimize the risk of precipitation during the initial dissolution of 2-(Propan-2-ylideneamino)guanidine hydrochloride.
Materials:
-
2-(Propan-2-ylideneamino)guanidine hydrochloride
-
Aqueous buffer of choice
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Pre-warm the buffer: If possible, warm your aqueous buffer to room temperature or slightly above (e.g., 37°C) to increase the solubility of the compound.[11]
-
Initial Slurry: Add the weighed amount of 2-(Propan-2-ylideneamino)guanidine hydrochloride to a small volume of the pre-warmed buffer (e.g., 10-20% of the final volume).
-
Vortex: Vortex the mixture to create a uniform slurry.
-
Incremental Addition: While continuously vortexing, add the remaining buffer in small increments. This gradual dilution helps to prevent localized high concentrations that can lead to precipitation.
-
Final Dissolution: Once all the buffer has been added, continue to vortex for a few minutes until the compound is fully dissolved. If some solid remains, gentle warming in a water bath (not exceeding 40-50°C) with intermittent vortexing can be applied.
Protocol 2: pH Adjustment to Enhance Solubility
If you suspect that the pH of your solution is contributing to the precipitation, this protocol can help you adjust it to a more favorable range.
Materials:
-
Solution containing precipitated 2-(Propan-2-ylideneamino)guanidine hydrochloride
-
Dilute hydrochloric acid (e.g., 0.1 M HCl)
-
pH meter
Procedure:
-
Calibrate pH meter: Ensure your pH meter is properly calibrated.
-
Measure initial pH: Measure the pH of your solution containing the precipitate.
-
Slow Acid Addition: While stirring the solution, add the dilute HCl dropwise.
-
Monitor Dissolution: Observe the solution for the dissolution of the precipitate as the pH decreases.
-
Target pH: Aim for a final pH in the acidic range (e.g., pH 4-6) where the guanidinium salt is expected to be fully protonated and more soluble. Avoid overly acidic conditions that might affect other components of your experiment.
Protocol 3: Characterization of the Precipitate
If the precipitation issue persists and you suspect impurities, characterizing the precipitate can provide valuable information.
Procedure:
-
Isolate the Precipitate: Centrifuge the solution to pellet the precipitate. Carefully decant the supernatant.
-
Wash the Precipitate: Wash the pellet with a small amount of cold, deionized water to remove any soluble components. Centrifuge again and discard the supernatant.
-
Dry the Precipitate: Dry the precipitate under vacuum.
-
Analytical Characterization: Submit the dried precipitate for analysis. Useful techniques include:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the precipitate and compare it to your starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure of the precipitate and identify any impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the components in the precipitate.
-
Data Presentation
| Factor | Effect on Solubility of Guanidinium Salts | Rationale |
| Increasing Temperature | Generally Increases | Provides more thermal energy to overcome the lattice energy of the solid. |
| Decreasing pH (Acidic) | Generally Increases | Shifts the equilibrium towards the protonated, more soluble guanidinium form.[12] |
| Increasing pH (Basic) | Generally Decreases | Shifts the equilibrium towards the less soluble free base form.[4] |
| High Ionic Strength (Common Ion) | Can Decrease | The common ion effect can reduce the solubility of the salt.[5] |
| Presence of Organic Co-solvents | Variable | Depending on the co-solvent, it can either increase or decrease solubility. |
References
- BenchChem. (2025). Identification of common impurities in 2,4,6-Triguanidino-1,3,5-triazine synthesis.
- Nozaki, Y., & Tanford, C. (1970). The Solubility of Amino Acids, Diglycine, and Triglycine in Aqueous Guanidine Hydrochloride Solutions. The Journal of Biological Chemistry, 245(7), 1648-1652.
- Bogdanova, M. G., Petkova, D., et al. (2014). New Guanidinium-based Room-temperature Ionic Liquids. Substituent and Anion Effect on Density and Solubility in Water.
- Precipitant or precipitating agent Inorganic precipitating agents. (2025). Gravimetric Analysis.
- King, A., et al. (2025).
- Klostermann, M., et al. (2014). Derivatives of the triaminoguanidinium ion, 3.
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024).
- Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. (2021). Study.com.
- BenchChem. (2025). Troubleshooting precipitation of Ethacizine hydrochloride in buffer.
- Pharmaffiliates. (n.d.). Guanidine-impurities.
- Synthesis of guanidine. (n.d.). PrepChem.com.
- US EPA. (2025). Guanidine Properties.
- HPLC Troubleshooting Guide. (n.d.).
- Al-Hourani, B. J. (2021). Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl) - MDPI.
- Aho, J. A. S., et al. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry.
- Process for the production of guanidine hydrochloride. (1985).
- Arakawa, T., & Timasheff, S. N. (1984).
- Product Class 13: Guanidine Deriv
- Development of a New Analytical Method for the Characterization and Quantification of the Organic and Inorganic Carbonaceous Fractions in Snow Samples Using TOC and TOT Analysis. (2023). MDPI.
- Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). (n.d.).
- Analytical Techniques for Organic Matter Characterization in Ore Deposits. (1997). Reviews in Economic Geology.
- BenchChem. (2025). The Physicochemical Properties of Guanidine Salts in Solution: A Technical Guide for Researchers.
- Hsieh, Y. L., & Taylor, L. S. (2021).
- guanidine HCl, 50-01-1. (n.d.). The Good Scents Company.
- Guanidine. (n.d.). Wikipedia.
- Safety D
- Synthesis of guanidines. (n.d.). Organic Chemistry Portal.
- Guanidine Hydrochloride. (n.d.). Interchim.
- 11.1 introduction to gravimetric analysis. (n.d.).
- Sun, G., & Xu, R. (1999). Synthesis and antimicrobial activity of polymeric guanidine and biguanidine salts. Polymer.
- Guanidine. (2020). American Chemical Society.
- GRAVIMETRIC ANALYTICAL CHEMISTRY – LAB. (n.d.). University of Technology.
- Lundberg, D., & Ulvenlund, S. (n.d.). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. CR Com.
- Lindman, S., et al. (2007). Salting the Charged Surface: pH and Salt Dependence of Protein G B1 Stability. PMC.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich..). Sigma-Aldrich.
Sources
- 1. Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)amino](phenylamino)methylene}benzamide [mdpi.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. crcom.se [crcom.se]
- 5. Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt | Chemistry | Study.com [study.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Guanidine synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Stability of bicyclic guanidine superbases and their salts in water - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing long-term storage conditions for 2-(Propan-2-ylideneamino)guanidine;hydrochloride
Welcome to the technical support guide for 2-(Propan-2-ylideneamino)guanidine hydrochloride (CAS No. 25805-44-3), also known as Acetone Guanylhydrazone Hydrochloride. This document provides in-depth guidance on optimizing long-term storage conditions and troubleshooting common issues encountered by researchers, scientists, and drug development professionals. Our recommendations are grounded in established principles of chemical stability and validated through analytical best practices.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for 2-(Propan-2-ylideneamino)guanidine hydrochloride?
A1: For optimal long-term stability, 2-(Propan-2-ylideneamino)guanidine hydrochloride should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and placed in a cool, dry, and dark location. A controlled environment, such as a desiccator at room temperature or a refrigerator (2-8°C), is recommended. The key is to minimize exposure to moisture, light, and atmospheric oxygen.
Q2: Why is moisture a concern for this compound?
A2: The primary concern with moisture is the risk of hydrolysis. The compound contains a hydrazone functional group (C=N-N), which is susceptible to cleavage by water. This reaction is often catalyzed by acidic conditions.[1][2][3] Hydrolysis would break the molecule down into its parent carbonyl compound (acetone) and aminoguanidine hydrochloride, compromising the integrity of your sample.
Q3: The material has turned slightly yellow/discolored over time. Is it still usable?
A3: Discoloration can be an indicator of degradation. While a slight color change may not significantly impact the performance in all applications, it warrants investigation. We recommend performing a purity check using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, to quantify the extent of degradation before proceeding with critical experiments.
Q4: Can I store this compound in an aqueous solution?
A4: Storing 2-(Propan-2-ylideneamino)guanidine hydrochloride in aqueous solutions for extended periods is not recommended due to the risk of hydrolysis.[2][4] If you need to prepare a stock solution, it is best to do so fresh for each experiment. If short-term storage is unavoidable, use a buffered solution at a neutral or slightly basic pH, as acid can catalyze the hydrolysis of hydrazones.[1][3]
Q5: What materials are compatible for storing this compound?
A5: As a hydrochloride salt, this compound can be corrosive, especially in the presence of moisture.[5][6] Therefore, it is crucial to use appropriate containers. For the solid material, amber glass bottles with tight-fitting caps are ideal.[7] If you are working with solutions, avoid metal containers or fittings, as acids can react with metals.[5][6][8]
Troubleshooting Guide
This section addresses specific issues you might encounter and provides a logical workflow for their resolution.
Issue 1: Inconsistent Experimental Results
Symptom: You observe variability in your experimental outcomes when using different batches or older stock of the compound.
Possible Cause: The compound may have degraded due to improper storage, leading to a lower effective concentration of the active molecule.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Physical Changes in the Solid Material
Symptom: The solid material appears clumpy, discolored, or has an unusual odor.
Possible Causes:
-
Clumping: Absorption of moisture from the atmosphere. The hydrochloride salt form can be hygroscopic.[7]
-
Discoloration/Odor: Potential chemical degradation, such as oxidation or hydrolysis.
Troubleshooting Steps:
-
Assess the Extent: Note the severity of the changes. Minor clumping might be resolved by drying the material under a vacuum.
-
Purity Verification: Significant discoloration or a strong odor are clear indicators that a purity check is necessary. Use analytical methods to identify potential degradation products.
-
Consider Disposal: If significant degradation is confirmed, it is best to dispose of the material according to your institution's safety guidelines and obtain a fresh supply.
Potential Degradation Pathway
The most likely degradation pathway under non-ideal storage is hydrolysis of the hydrazone bond, particularly in the presence of moisture and acidic conditions.
Caption: Hydrolytic degradation of 2-(Propan-2-ylideneamino)guanidine hydrochloride.
Experimental Protocols
Protocol 1: Stability Assessment via HPLC
This protocol outlines a general method for assessing the purity of 2-(Propan-2-ylideneamino)guanidine hydrochloride over time.
Objective: To quantify the percentage of the intact compound and detect the presence of degradation products.
Materials:
-
2-(Propan-2-ylideneamino)guanidine hydrochloride sample
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (or other suitable buffer components)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Methodology:
-
Standard Preparation: Accurately weigh and dissolve a reference standard of the compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare your test sample in the same manner and at the same concentration as the standard.
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of the compound (e.g., 254 nm).
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the standard to determine the retention time and peak area of the pure compound.
-
Inject the test sample.
-
Compare the chromatograms. The appearance of new peaks or a decrease in the main peak's area (relative to the initial time point) indicates degradation.
-
Calculate the purity by the area percentage method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Data Presentation: Long-Term Stability Study
The following table is an example of how to present data from a long-term stability study.
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance |
| 2-8°C, Dry, Inert Gas | 0 Months | 99.8 | White crystalline solid |
| 6 Months | 99.7 | White crystalline solid | |
| 12 Months | 99.5 | White crystalline solid | |
| 25°C, Ambient Humidity | 0 Months | 99.8 | White crystalline solid |
| 6 Months | 97.2 | Off-white, slightly clumpy | |
| 12 Months | 94.5 | Yellowish, clumpy |
References
- Jencks, W. P. (1959). Studies on the mechanism of oxime and semicarbazone formation. Journal of the American Chemical Society, 81(2), 475-481.
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. Available at: [Link][1][4]
-
Poly Processing. (2018). Industrial Hydrochloric Acid Uses & Storage Concerns. Available at: [Link][6]
-
Lab Alley. (2024). What is the Shelf Life of Hydrochloric Acid? Available at: [Link][5]
-
U.S. Chemical Storage. (2018). Storing Corrosive Liquids: Safe Hydrochloric Acid Storage Solutions. Available at: [Link][8]
Sources
- 1. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrazone - Wikipedia [en.wikipedia.org]
- 3. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. raineslab.com [raineslab.com]
- 5. laballey.com [laballey.com]
- 6. blog.polyprocessing.com [blog.polyprocessing.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Resources for Managing Your Corrosive Storage | U.S. Chemical Storage [uschemicalstorage.com]
Technical Support Center: Optimizing the Synthesis of 2-(Propan-2-ylideneamino)guanidine Hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the yield and purity of alkylidene aminoguanidine derivatives.
The synthesis of 2-(Propan-2-ylideneamino)guanidine hydrochloride relies on the condensation of aminoguanidine hydrochloride with acetone. While mechanically straightforward, this Schiff base/hydrazone formation is governed by a delicate thermodynamic equilibrium. Poor yields are rarely due to reagent failure; rather, they stem from a failure to control reaction water, pH, and product solubility[1].
Core Reaction Pathway
To troubleshoot effectively, we must first understand the mechanistic pathway. The reaction proceeds via nucleophilic attack of the hydrazine moiety on the electrophilic carbonyl carbon of acetone, forming a transient hemiaminal intermediate that rapidly dehydrates.
Fig 1: Condensation mechanism of aminoguanidine and acetone.
Optimized Step-by-Step Methodology
This protocol is engineered as a self-validating system. By controlling the microenvironment of the reaction, we force the thermodynamic equilibrium entirely to the right, ensuring >95% yields.
Step 1: Reagent Preparation & Dehydration
-
Action: Dry HPLC-grade methanol over 3Å molecular sieves for 24 hours prior to use. Ensure acetone is strictly anhydrous.
-
Causality: The condensation yields water as a stoichiometric byproduct. Because Schiff base formation is a reversible equilibrium, adventitious water in the starting solvents will prematurely halt the forward reaction and promote hydrolysis[2].
Step 2: Dissolution & Auto-Catalysis
-
Action: Suspend 1.0 equivalent of aminoguanidine hydrochloride in the anhydrous methanol (approx. 5 mL per gram). Stir at 25 °C until complete dissolution is achieved.
-
Causality: Aminoguanidine hydrochloride is highly crystalline and insoluble in neat ketones. Methanol disrupts the crystal lattice. The hydrochloride salt inherently provides a mildly acidic environment (pH ~4.5). This perfectly balances the need to protonate the acetone carbonyl (enhancing electrophilicity) without fully protonating the nucleophilic hydrazine nitrogen. Adding supplementary strong acid will poison the nucleophile[1].
Step 3: Condensation & Thermodynamic Control
-
Action: Add 5.0 to 10.0 equivalents of anhydrous acetone. Immediately introduce activated 3Å molecular sieves (20% w/w relative to total solvent) directly into the reaction flask. Stir at 20–25 °C for 12 hours.
-
Validation Checkpoint: Perform an FT-IR scan of a dried aliquot. The reaction is complete when the strong C=O stretch of acetone (~1715 cm⁻¹) is absent relative to the newly formed C=N imine stretch (~1650 cm⁻¹) of the product.
-
Causality: Acetone serves a dual purpose as both the reactant and a co-solvent. The large molar excess drives the equilibrium forward via Le Chatelier’s principle[1]. The 3Å sieves specifically trap the generated water (kinetic diameter ~2.8 Å) while excluding acetone (~4.5 Å).
Step 4: Isolation via Anti-Solvent Precipitation
-
Action: Filter the reaction mixture through a coarse frit to remove the molecular sieves. Concentrate the filtrate under reduced pressure (water bath < 35 °C) to roughly 25% of its original volume. Vigorously stir the concentrate while dropwise adding cold diethyl ether (or diisopropyl ether) until the solution turns persistently cloudy. Incubate at 4 °C for 2 hours.
-
Causality: 2-(Propan-2-ylideneamino)guanidine hydrochloride is highly soluble in methanol. Evaporating the methanol and introducing a non-polar anti-solvent abruptly decreases the dielectric constant of the medium, forcing rapid, quantitative crystallization.
Quantitative Yield Optimization Data
The table below summarizes how specific environmental controls impact the final isolated yield and purity of the target compound.
| Reaction Condition | Solvent Ratio (MeOH:Acetone) | Water Scavenger | Temperature | Expected Yield | Purity (NMR) |
| Baseline (Standard) | 1:1 | None | 60 °C (Reflux) | 55 - 65% | >95% |
| Excess Ketone | 1:5 | None | 25 °C | 70 - 75% | >98% |
| Thermodynamic Control | 1:5 | 3Å Molecular Sieves | 25 °C | 88 - 94% | >99% |
| Optimized + Anti-Solvent | 1:5 | 3Å Sieves + Ether Wash | 25 °C | >95% | >99% |
Troubleshooting FAQs
Q: Why is my synthesis yield plateauing around 60% despite refluxing for 24 hours? A: Refluxing (approx. 56 °C for acetone) is often counterproductive for this specific synthesis. Elevated temperatures do not favorably change the equilibrium constant for exothermic condensations and can drive off the volatile acetone, reducing its effective concentration. Furthermore, without a water scavenger, the reaction simply reaches its thermodynamic limit[2]. Solution: Lower the temperature to 20–25 °C, use a 5-10x molar excess of acetone, and add 3Å molecular sieves to continuously remove water[1].
Q: I am observing a yellow/brown discoloration in my reaction mixture. What is happening? A: Discoloration typically indicates side reactions, such as the acid-catalyzed aldol condensation of acetone (forming mesityl oxide and heavier oligomers) or the thermal degradation of the aminoguanidine moiety. This is a common issue when researchers add supplementary strong acids (like conc. HCl) to "speed up" the reaction or use excessive heat[3]. Solution: Rely solely on the intrinsic acidity of the aminoguanidine hydrochloride salt. Do not add supplementary acid, and keep the reaction temperature strictly below 40 °C.
Q: My reaction is complete by NMR, but the product won't crystallize out of the methanol/acetone mixture. How do I recover it? A: The hydrochloride salt of the alkylidene aminoguanidine has a high affinity for polar protic solvents like methanol. If you used too much methanol in Step 2, the product will remain dissolved. Solution: Perform a solvent exchange or anti-solvent precipitation. Concentrate the mixture in vacuo to remove the majority of the methanol, then precipitate the product by adding a cold, non-polar anti-solvent such as diethyl ether.
Troubleshooting Workflow
Fig 2: Troubleshooting workflow for optimizing synthesis yield.
References
- Title: US10173973B2 - Alkylidene aminoguanidine and salt thereof, modifying composition, modified rubber for tire, rubber composition for tire, and tire Source: Google Patents URL
-
Title: Solution Equilibrium Studies on Salicylidene Aminoguanidine Schiff Base Metal Complexes: Impact of the Hybridization with L-Proline on Stability, Redox Activity and Cytotoxicity Source: MDPI URL: [Link]
-
Title: Synthetic Route Design of AZD4635, an A2AR Antagonist Source: Organic Process Research & Development (ACS Publications) URL: [Link]
Sources
Technical Support Center: Stabilizing 2-(Propan-2-ylideneamino)guanidine Hydrochloride in Analytical and Biological Assays
Executive Summary Working with 2-(Propan-2-ylideneamino)guanidine hydrochloride (commonly known as acetone guanylhydrazone hydrochloride) presents unique analytical challenges. As a Schiff base derivative formed from acetone and aminoguanidine, its primary structural vulnerability lies in the reversible nature of the guanylhydrazone linkage. This guide provides field-proven troubleshooting strategies and self-validating protocols to prevent degradation during in vitro and in vivo assays.
Part 1: Core Mechanisms of Degradation
Before troubleshooting, it is critical to understand the three primary pathways that compromise the integrity of this compound during assays:
-
Hydrolysis: The imine bond is susceptible to nucleophilic attack by water. This is catalyzed by both acidic conditions (protonation of the imine nitrogen increases electrophilicity) and basic conditions (direct hydroxide attack).
-
Transimination (Schiff Base Exchange): In biological matrices, the acetone moiety can be displaced by endogenous aldehydes (e.g., pyridoxal-5'-phosphate, reducing sugars), which form thermodynamically more stable hydrazones.
-
Metal Chelation: The aminoguanidine backbone is a potent chelator. Interaction with trace transition metals can quench assay signals and catalyze oxidative degradation.
Mechanisms of 2-(Propan-2-ylideneamino)guanidine degradation in assay environments.
Part 2: Troubleshooting & FAQs
Q1: My standard curve loses linearity over time, and LC-MS/MS shows a decreasing peak for the parent compound. What is happening? The Causality: You are observing Hydrolysis . Guanylhydrazones are inherently susceptible to hydrolysis in aqueous media, a process that is highly dependent on pH and temperature (). If your buffer is unoptimized (e.g., unbuffered water or extreme pH), the compound reverts to aminoguanidine and volatile acetone. The Fix: Never store stock solutions in water. Use anhydrous Dimethyl Sulfoxide (DMSO) for all master stocks. When preparing aqueous working solutions, buffer strictly to pH 7.2–7.4 using non-nucleophilic buffers like HEPES or MOPS. Prepare working solutions immediately prior to the assay and keep them on ice.
Q2: The compound is stable in buffer, but degrades rapidly with a half-life of <30 minutes when spiked into plasma or cell lysates. How do I prevent this? The Causality: This rapid loss is driven by Transimination . Biological matrices are rich in endogenous carbonyls. Because aldehydes generally form thermodynamically more stable hydrazones than ketones (like the acetone in your compound), the matrix carbonyls will actively displace the acetone moiety (). The Fix: You must halt the exchange reaction immediately upon sample collection. Do not allow the compound to incubate in raw plasma at room temperature. Use a crash-solvent extraction method (e.g., 3 volumes of cold acetonitrile) immediately upon sampling to precipitate matrix proteins and drastically lower water activity, thereby freezing the equilibrium.
Q3: I am observing unexpected color changes and severe signal quenching in my fluorescence/absorbance assays. Is the compound degrading? The Causality: You are likely observing Metal Ion Chelation . Aminoguanidine derivatives are potent multidentate ligands that form highly stable coordination complexes with transition metals like Cu²⁺, Fe³⁺, and Zn²⁺ (). This complexation alters the electronic structure of the molecule, shifting its absorbance/fluorescence spectra, and can catalyze oxidative degradation of the organic framework. The Fix: Supplement your assay buffers with a stronger, competitive chelating agent. Adding 1–5 mM EDTA or EGTA to the buffer will sequester trace metals and preserve the free state of your guanylhydrazone.
Part 3: Quantitative Stability Data
To guide your experimental design, refer to the following stability metrics. These values demonstrate the critical need for environmental control during assays.
| Environmental Condition | Matrix Type | Temperature | Estimated Half-Life (t½) | Primary Degradation Mechanism |
| pH 2.0 (Acidic) | Aqueous Buffer | 37°C | < 2 hours | Acid-catalyzed Hydrolysis |
| pH 7.4 (Neutral) | Aqueous Buffer | 37°C | > 48 hours | Stable (Minimal Hydrolysis) |
| pH 10.0 (Basic) | Aqueous Buffer | 37°C | < 4 hours | Base-catalyzed Hydrolysis |
| Unquenched Plasma | Biological Matrix | 37°C | 15 - 30 mins | Transimination & Hydrolysis |
| Quenched Plasma (ACN) | Biological Matrix | 4°C | > 7 days | Stabilized (Equilibrium Frozen) |
Part 4: Self-Validating Experimental Protocols
To ensure data integrity, implement the following standardized workflows. Every protocol here is designed as a "self-validating system," meaning it contains internal checks to prove the methodology succeeded.
Protocol A: Preparation and Storage of Master Stocks
Goal: Prevent premature hydrolysis prior to assay execution.
-
Desiccation: Ensure the lyophilized 2-(Propan-2-ylideneamino)guanidine hydrochloride powder is acclimated to room temperature in a desiccator before opening to prevent ambient moisture condensation.
-
Solubilization: Dissolve the compound in 100% Anhydrous DMSO (water content <0.005%) to create a 10 mM to 50 mM master stock. Do not use methanol or ethanol, as trace water and protic exchange can initiate degradation.
-
Aliquoting: Divide the stock into single-use aliquots (e.g., 50 µL) in tightly sealed amber vials to protect from light.
-
Storage: Store immediately at -80°C.
-
Validation Step: Run an LC-UV/MS scan of a freshly thawed aliquot against a newly synthesized/purchased reference standard. A single sharp peak without an aminoguanidine shoulder validates stock integrity.
Protocol B: Matrix Spiking and Extraction (For PK/PD Assays)
Goal: Halt transimination and hydrolysis in biological samples.
-
Preparation of Quench Solution: Prepare a solution of 100% Acetonitrile (ACN) containing your internal standard (IS). Chill to -20°C.
-
Sample Collection: Collect the biological sample (e.g., plasma) and keep it strictly on ice (4°C).
-
Immediate Quenching: Within 60 seconds of compound exposure to the matrix, add 1 part biological sample to 3 parts cold Quench Solution.
-
Agitation & Centrifugation: Vortex aggressively for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.
-
Self-Validation Step (The "T0 Spike-Recovery Control"): To prove your extraction prevents degradation, prepare a control where you spike the compound directly into the already quenched matrix (supernatant of blank plasma + ACN). Compare the peak area of this T0 control to a neat solvent standard. Recovery must be ≥95%. If recovery is lower, your extraction process itself is causing degradation, and you must lower the temperature further or add a carbonyl scavenger (e.g., O-benzylhydroxylamine) to the quench solution.
References
-
Hrusková, K., et al. "Investigation of the stability of aromatic hydrazones in plasma and related biological material." Journal of Pharmaceutical and Biomedical Analysis 47.2 (2008): 360-370. URL:[Link]
-
Jevtovic, V., et al. "Synthesis, Structural Characterization, Cytotoxicity, and Protein/DNA Binding Properties of Pyridoxylidene-Aminoguanidine-Metal (Fe, Co, Zn, Cu) Complexes." Molecules 27.7 (2022): 2154. URL:[Link]
-
Borges, M. S., et al. "A new guanylhydrazone derivative as a potential acetylcholinesterase inhibitor for Alzheimer's disease: synthesis, molecular docking and biological evaluation." RSC Advances 7.56 (2017): 35325-35334. URL:[Link]
Technical Support Center: Troubleshooting Solubility of 2-(Propan-2-ylideneamino)guanidine Hydrochloride in DMSO
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals encountering solubility challenges with 2-(Propan-2-ylideneamino)guanidine hydrochloride (also known as acetone guanylhydrazone hydrochloride).
This guide bypasses generic advice to provide a deep, mechanistic understanding of solvation thermodynamics, paired with a self-validating experimental workflow to rescue your stock solutions.
The Mechanistic Root of the Problem: Why Does It Precipitate?
Expertise & Experience Insight: 2-(Propan-2-ylideneamino)guanidine is a highly polar molecule. To improve its bench stability and aqueous solubility, it is synthesized as a hydrochloride (HCl) salt. However, this salt form creates a specific thermodynamic challenge when preparing stock solutions in 100% anhydrous Dimethyl Sulfoxide (DMSO).
DMSO is a polar aprotic solvent. Its highly electronegative oxygen atom is excellent at solvating cations (like your guanidinium ion) via ion-dipole interactions. However, DMSO lacks hydrogen-bond donors. Consequently, it is notoriously inefficient at solvating small, hard anions like chloride (Cl⁻) ()[1].
Causality: Without a protic solvent to stabilize the chloride anion, the electrostatic attraction between the guanidinium cation and the chloride anion remains dominant. The compound remains locked in a "contact ion pair" or solid crystal lattice[1]. The failure to dissolve is not due to the lipophilicity of the molecule, but rather the high energetic barrier of breaking the ionic crystal lattice without hydrogen-bond assistance.
Fig 1. Mechanistic pathway of selective chloride solvation by protic co-solvents.
Standard Operating Procedure: Step-by-Step Dissolution Protocol
Trustworthiness: A Self-Validating Workflow To overcome the solvation barrier without compromising the integrity of your stock solution, follow this escalating protocol. It is designed to validate solubility at each step before introducing co-solvents.
Fig 2. Escalating troubleshooting workflow for dissolving HCl salts in DMSO.
Step 1: Initial Solvation Attempt
-
Accurately weigh the required mass of 2-(Propan-2-ylideneamino)guanidine hydrochloride into a sterile microcentrifuge tube.
-
Add room-temperature, anhydrous DMSO to achieve your target concentration (typically 10 mM to 50 mM).
-
Vortex vigorously for 60 seconds.
-
Validation Check: Hold the tube against a light source. If particulates or a milky suspension are visible, the lattice energy has not been overcome. Proceed to Step 2.
Step 2: Kinetic Energy Introduction (Thermodynamic Shift)
-
Place the sealed microcentrifuge tube in a heated ultrasonic water bath set to 37°C – 40°C.
-
Sonicate for 10 to 15 minutes.
-
Causality: The combination of thermal and acoustic cavitation provides the kinetic energy required to disrupt the intermolecular crystal lattice, compensating for the lack of optimal solvent-solute interactions.
-
Validation Check: Inspect visually. If the solution is completely transparent, the solvation is successful. If fine crystals persist, proceed to Step 3.
Step 3: Protic Co-Solvent Rescue (The "Chloride Solvation" Step)
-
Add 2% to 5% (v/v) of sterile, double-distilled water (ddH₂O) directly to the DMSO suspension.
-
Vortex immediately.
-
Causality: The addition of a small mole fraction of water introduces hydrogen-bond donors that selectively and rapidly solvate the chloride anions. This breaks the contact ion pair and drives the compound into a fully solvent-separated state ()[1].
-
Validation Check: The solution should turn crystal clear almost instantly.
Quantitative Data: Solubility Profiles
To benchmark your expectations, consider the solubility profile of the parent pharmacophore, Guanidine Hydrochloride, across different solvent systems ()[2] ()[3].
| Solvent System | Solvating Mechanism | Max Solubility (mg/mL) | Required Interventions |
| 100% ddH₂O | Protic (Solvates both Cation & Anion) | > 100 mg/mL | None (Dissolves instantly) |
| 100% Anhydrous DMSO | Aprotic (Solvates Cation only) | ~ 27 mg/mL | Sonication / Heating |
| DMSO + 5% H₂O | Mixed (Synergistic Solvation) | > 50 mg/mL | Mild Vortexing |
| 100% Ethanol | Weak Protic | ~ 19 mg/mL | Sonication |
Frequently Asked Questions (FAQs)
Q: I prepared a clear 50 mM stock in DMSO, but it precipitated after a freeze-thaw cycle at -20°C. Why? A: DMSO freezes at 18.5°C. During the freezing process, the solvent crystallizes, which can exclude the solute and force it to locally supersaturate and precipitate. When thawed, the thermodynamic barrier to re-dissolve the solid is high. Solution: Always heat the thawed aliquot to 37°C and sonicate for 5 minutes before use to ensure the compound is fully back in solution.
Q: Will adding 5% water to my DMSO stock ruin my downstream cell-based assays? A: No. In most in vitro assays, the DMSO stock is diluted 1:1000 into aqueous culture media (yielding a final DMSO concentration of 0.1%). If your stock contains 5% water, the final additional water introduced to your assay is 0.005%, which is biologically negligible and completely miscible with the media.
Q: Can I just use standard, non-anhydrous DMSO from the bench instead of adding water manually? A: While hygroscopic DMSO (which has absorbed water from the air) might actually help dissolve this specific HCl salt, it introduces unacceptable experimental variability. You cannot quantify the exact water content of an old bottle, leading to reproducibility issues across different assay runs. Always use anhydrous DMSO and strictly control any water addition (as in Step 3) to maintain a self-validating, reproducible system.
References
-
Title: Ionic Pairing and Selective Solvation of Butylmethylimidazolium Chloride Ion Pairs in DMSO-Water Mixtures: A Comprehensive Examination via Molecular Dynamics Simulations and Potentials of Mean Force Analysis. Source: ACS Publications / PubMed. URL: [Link][1]
Sources
- 1. Ionic Pairing and Selective Solvation of Butylmethylimidazolium Chloride Ion Pairs in DMSO-Water Mixtures: A Comprehensive Examination via Molecular Dynamics Simulations and Potentials of Mean Force Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
Technical Support Center: Optimizing 2-(Propan-2-ylideneamino)guanidine hydrochloride Assays
A Guide from the Desk of a Senior Application Scientist
Welcome to our dedicated technical support guide for researchers utilizing 2-(Propan-2-ylideneamino)guanidine hydrochloride. This resource is designed to provide you with in-depth troubleshooting strategies and optimized protocols to enhance the signal-to-noise ratio in your experiments. High background noise is a common challenge in biochemical and cell-based assays that can obscure true signals and lead to data misinterpretation[1][2]. Our goal is to empower you with the scientific rationale and practical steps needed to generate clean, reproducible, and reliable data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise when working with guanidinium-based compounds in sensitive assay systems.
Q1: What is considered "high background" and why is the signal-to-noise ratio so critical?
High background refers to a significant signal detected in your negative control or blank wells, which should ideally exhibit minimal to no signal[2]. This "noise" can originate from multiple sources, including non-specific binding of reagents, intrinsic fluorescence of assay components, or procedural inconsistencies[2][3]. The signal-to-noise (S/N) ratio is a critical measure of assay quality. A robust S/N ratio ensures that the detected signal is truly from the specific interaction of interest and not an artifact, thereby increasing the sensitivity and reliability of your results.
Q2: What are the primary chemical properties of 2-(Propan-2-ylideneamino)guanidine hydrochloride that might contribute to background noise?
The guanidinium group in the molecule is a key factor. Guanidine hydrochloride is a well-known chaotropic agent and protein denaturant, especially at high concentrations[4][5]. This property can disrupt the non-covalent interactions that maintain a protein's secondary and tertiary structure[4]. In the context of an assay, this could potentially alter coated proteins on a microplate, exposing hydrophobic regions and creating new sites for non-specific binding. Furthermore, the ionic nature of guanidine hydrochloride can mask or interfere with electrostatic interactions that may be crucial for the specific binding events in your assay[6].
Q3: What are the most common, non-compound-related sources of high background in plate-based assays?
Beyond the specific chemistry of your compound, several usual suspects contribute to high background. These can be broadly categorized as:
-
Inadequate Blocking: The blocking buffer's job is to coat unoccupied surfaces of the microplate well to prevent reagents from sticking non-specifically[7][8]. If this step is insufficient, you will see high noise.
-
Insufficient Washing: Washing steps are designed to remove unbound reagents[7]. If washing is too gentle or brief, residual detection molecules will remain and generate a background signal[1][9].
-
Suboptimal Reagent Concentrations: Using excessively high concentrations of primary or secondary antibodies (or other detection reagents) can lead to non-specific binding and elevated background[2][8].
-
Cross-Contamination: Careless pipetting can introduce reagents into incorrect wells, causing false signals[2][10].
Part 2: In-Depth Troubleshooting Guide
When high background noise compromises your data, a systematic approach is required to identify and resolve the issue. Use this guide to diagnose the problem based on your specific observations.
Symptom 1: High Background in All Wells (Including Blanks and Negative Controls)
This pattern typically points to a problem with a common reagent or the overall procedure.
-
The Science: Reagents can degrade over time, especially if stored improperly or subjected to multiple freeze-thaw cycles[11]. This can lead to aggregation or reactivity that increases background. The detection reagent (e.g., HRP-conjugate) is a common culprit.
-
Troubleshooting Steps:
-
Prepare fresh dilutions of all buffers and reagents from stock solutions for each experiment[10].
-
Run a control plate where you systematically omit individual components (e.g., primary antibody, detection antibody) to pinpoint the source of the noise[2][9]. If the background disappears when the secondary antibody is omitted, that reagent is the likely problem.
-
Check the expiration dates of all kit components and reagents[10].
-
-
The Science: An excessive concentration of the enzyme conjugate or detection antibody increases the likelihood of it binding non-specifically to the plate surface or other proteins[8][12].
-
Troubleshooting Steps:
-
Perform a checkerboard titration to determine the optimal concentration for your detection reagent. The goal is to find the concentration that provides the best signal-to-noise ratio, not necessarily the strongest absolute signal[8].
-
Always dilute antibodies and conjugates in an appropriate blocking buffer to minimize non-specific interactions[8].
-
-
The Science: The physical removal of unbound reagents is critical. Insufficient wash volume, duration, or agitation will leave behind molecules that contribute to background signal[2][7].
-
Troubleshooting Steps:
-
Increase the number of wash cycles (e.g., from 3 to 5).
-
Increase the wash volume to ensure the entire well surface is covered (e.g., 300 µL for a 96-well plate).
-
Incorporate a 1-3 minute soaking step during each wash cycle to help dislodge non-specifically bound molecules[12].
-
After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual buffer[10].
-
Symptom 2: High Background in Sample Wells, but Not in Blanks
This observation suggests an issue related to non-specific binding of assay components to the plate surface or to each other.
-
The Science: Different blocking agents have varying efficiencies depending on the assay system and plate type. A blocker that works for one assay may not be optimal for another[13]. The goal is to saturate all potential non-specific binding sites on the plate without interfering with the specific capture-analyte interaction[7][8].
-
Troubleshooting Steps:
-
Increase the blocking incubation time (e.g., to 2 hours at room temperature or overnight at 4°C)[9].
-
Test alternative blocking agents. If you are using a protein-based blocker like BSA or non-fat milk, consider switching to a non-mammalian protein blocker or a protein-free commercial solution to avoid cross-reactivity[8].
-
Ensure your blocking buffer is freshly prepared and has not been contaminated.
-
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages & Considerations |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Well-characterized, readily available. | Can have cross-reactivity with some antibodies. Purity can vary between lots. |
| Non-fat Dry Milk | 1-5% (w/v) | Inexpensive and effective for many applications. | Contains phosphoproteins (like casein) which can interfere in assays detecting phosphorylated targets. May also contain biotin, interfering with streptavidin-based systems. |
| Normal Serum | 5-10% (v/v) | Very effective at reducing background from secondary antibodies. | Must be from the same species as the secondary antibody was raised in to avoid cross-reactivity[9]. Can be expensive. |
| Commercial/Proprietary Blockers | Varies by manufacturer | Often protein-free, optimized for low cross-reactivity and high signal-to-noise. | Can be more expensive. Composition is not always disclosed. |
-
The Science: Microplates are treated to have different binding capacities (e.g., medium-bind, high-bind). While high-binding plates are designed to maximize protein coating, they can also increase the risk of non-specific binding of other assay components[7][13].
-
Troubleshooting Steps:
-
If using a high-binding plate, consider testing a medium-binding plate, which may offer a better balance between signal and noise[7][12].
-
Ensure you are using the correct plate color for your assay type: black plates for fluorescence, white plates for luminescence, and clear plates for absorbance to minimize background from light scatter or bleed-through[1][14].
-
Workflow Diagram: Systematic Troubleshooting of High Background Noise
This decision tree provides a logical path to diagnose the source of high background in your assay.
Caption: A decision tree to systematically identify the root cause of high background noise.
Part 3: Optimized Experimental Protocols
Adhering to a validated protocol with built-in controls is the best way to prevent high background from the start.
Protocol 1: General Plate Assay with 2-(Propan-2-ylideneamino)guanidine hydrochloride
This protocol provides a template; specific incubation times and concentrations should be optimized for your particular system.
-
Coating (If applicable):
-
Dilute capture antibody or protein to its optimal concentration in a suitable coating buffer (e.g., PBS, pH 7.4).
-
Add 100 µL to each well of a microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution.
-
Wash the plate 3 times with 300 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking (Critical Step):
-
Sample/Compound Incubation:
-
Wash the plate 3 times as described above.
-
Prepare serial dilutions of your test compound, 2-(Propan-2-ylideneamino)guanidine hydrochloride, and appropriate controls (positive, negative, vehicle).
-
Add 100 µL of samples/controls to the appropriate wells.
-
Incubate for the optimized time and temperature for your specific assay.
-
-
Detection:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Final Detection & Signal Generation:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of the substrate solution (e.g., TMB for HRP) and incubate in the dark until color develops[10].
-
-
Read Plate:
Setting Up Diagnostic Controls
To effectively troubleshoot, every plate should include a standard set of controls.
Diagram: The Role of Blocking in Preventing Non-Specific Binding
Caption: Visualization of how a blocking agent prevents non-specific binding to the microplate surface.
-
Blank: Contains only buffer and substrate. This measures the intrinsic signal of the substrate and plate.
-
No Template Control (NTC) / Vehicle Control: Contains all assay components except the analyte or test compound (substituting the vehicle, e.g., DMSO, instead). This is your primary measure of background noise.
-
No Primary Antibody Control: Used to check for non-specific binding of the secondary (detection) antibody[2].
-
Positive Control: A known active compound or high concentration of the analyte. This ensures the assay is working correctly.
-
Negative Control: A known inactive compound or zero concentration of the analyte.
By systematically evaluating these controls, you can quickly diagnose whether your high background is a systemic reagent issue, a procedural flaw, or a specific non-specific binding problem, allowing you to apply the targeted troubleshooting strategies outlined above.
References
- Factors Affecting Signal Generation in Enzyme-Linked Immunosorbent Assays (ELISA). (2025, December 3). Google Cloud.
- Common Challenges in Biochemical Assays and How to Overcome Them. (2025, November 6). BellBrook Labs.
- Maximizing signal-to-noise ratio in the random mutation capture assay. PMC.
- Improving the signal-to-noise ratio in cGMP detection assays. Benchchem.
- Factors Affecting Signal Generation in ELISA. Thermo Fisher Scientific - FR.
- Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. PMC.
- How to improve the signal-to-noise ratio in Terretonin assays. Benchchem.
- Troubleshooting common problems during ELISA Experiments. (2023, March 29). MyBioSource.
- Hello friends... can you suggest me how to reduce high background , i followed some troubleshooting tips but still getting high background score? (2016, August 29). ResearchGate.
- AN001055: Assay of guanidine in pharmaceutical formulations. Thermo Fisher Scientific.
- Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. PMC.
- High background in immunohistochemistry. Abcam.
- Assay Troubleshooting. MB - About.
- Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels. (2017, October 13). PMC.
- Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. DSpace@MIT.
- Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies.
- Reducing background noise in GHH20 assays. Benchchem.
- The Ultimate Guide to Troubleshooting Microplate Assays. (2024, October 2). Bitesize Bio.
- Protein denaturation with guanidine hydrochloride or urea provides a different estimate of stability depending on the contributions of electrostatic interactions. PMC.
- Influence of urea and guanidine hydrochloride on lysozyme stability and thermal denaturation; a correlation between activity, protein dynamics and conformational changes. RSC Publishing.
- guanidine hydrochloride solutions: Topics by Science.gov.
- Guanidine hydrochloride.
- Guanidine hydrochloride, ultra pure grade, ≥99%. MP Biomedicals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. magen-tec.com [magen-tec.com]
- 5. mpbio.com [mpbio.com]
- 6. Protein denaturation with guanidine hydrochloride or urea provides a different estimate of stability depending on the contributions of electrostatic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors Affecting Signal Generation in Enzyme-Linked Immunosorbent Assays (ELISA) | Basicmedical Key [basicmedicalkey.com]
- 8. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. High background in immunohistochemistry | Abcam [abcam.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 12. researchgate.net [researchgate.net]
- 13. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bitesizebio.com [bitesizebio.com]
Technical Support Center: Stabilizing 2-(Propan-2-ylideneamino)guanidine Hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic performance of 2-(Propan-2-ylideneamino)guanidine hydrochloride (CAS 145703-69-1) in their assays. Often referred to as acetone aminoguanidine hydrochloride, this compound is highly valued in advanced glycation end-product (AGE) and nitric oxide synthase (NOS) inhibition studies.
However, its structural nature makes it highly susceptible to degradation. This guide is designed to move beyond basic handling instructions, explaining the causality behind its instability and providing field-proven, self-validating protocols to ensure your compound remains intact at room temperature.
Part 1: Causality & Mechanism (The "Why")
To stabilize a compound, you must first understand how it degrades. 2-(Propan-2-ylideneamino)guanidine is a Schiff base (hydrazone) formed by the condensation of aminoguanidine and acetone.
The hydrazone bond (C=N) is not permanently fixed; it exists in a reversible thermodynamic equilibrium. The primary vector of degradation at room temperature is not thermal decomposition, but moisture-driven hydrolysis [1]. Because the compound is supplied as a hydrochloride salt, it is inherently hygroscopic. When exposed to ambient humidity, the salt absorbs water. The hydrochloride provides the acidic protons necessary to catalyze the cleavage of the hydrazone bond, reverting the molecule back to free aminoguanidine hydrochloride and releasing volatile acetone[2].
Therefore, stabilizing this compound at room temperature (20–25°C) relies entirely on maintaining an absolute barrier against atmospheric moisture and utilizing anhydrous handling techniques.
Fig 1: Moisture-driven hydrolytic degradation pathway of the hydrazone linkage.
Part 2: Troubleshooting Guide & FAQs
Q: My powder has clumped together and smells faintly of nail polish remover. Is it still viable for my NOS inhibition assay? A: No. The "nail polish remover" odor is acetone gas, a direct byproduct of hydrazone hydrolysis. Clumping indicates that the hygroscopic HCl salt has absorbed atmospheric moisture, initiating the acid-catalyzed degradation pathway. Using this batch will yield inconsistent assay results due to the presence of free aminoguanidine. Discard the batch.
Q: I prepared an aqueous stock solution in PBS (pH 7.2) and left it on the bench at room temperature. Why did my experiment fail? A: Hydrazone conjugates are intrinsically labile to hydrolysis in aqueous environments[2]. Chemical suppliers explicitly warn against storing aqueous solutions of aminoguanidine derivatives for more than one day[3]. Even at a neutral pH, the large excess of water drives the equilibrium toward degradation. Aqueous solutions must be prepared fresh immediately prior to the experiment.
Q: How do I stabilize the solid powder at room temperature (20-25°C) if I don't have access to a -20°C desiccated freezer? A: Room temperature is perfectly safe if the environment is strictly anhydrous. Store the original amber vial inside a vacuum desiccator containing a high-capacity active desiccant (e.g., indicating Drierite or phosphorus pentoxide). Crucially, backfill the vial with an inert gas (Argon or Nitrogen) every time you open it to displace ambient humidity before resealing.
Part 3: Quantitative Data Presentation
To aid in experimental planning, the following table summarizes the solubility and expected stability of 2-(Propan-2-ylideneamino)guanidine hydrochloride across different environments.
| Solvent / Condition | Max Solubility | Estimated Stability (Half-Life) | Scientific Recommendation |
| Anhydrous DMSO | ~5.5 mg/mL[3] | > 6 months (Sealed, RT) | Ideal for creating primary stock solutions. |
| Anhydrous Ethanol | ~1.6 mg/mL[3] | > 3 months (Sealed, RT) | Acceptable alternative if DMSO is incompatible. |
| Aqueous Buffer (pH 7.2) | ~100 mg/mL[3] | < 24 hours (RT) | Do not store. Dilute just-in-time for assays. |
| Solid Powder (Ambient Air) | N/A | < 1 week (Depends on humidity) | Highly discouraged. Will clump and hydrolyze. |
| Solid Powder (Desiccated) | N/A | > 2 years (RT, Argon purged) | Optimal room-temperature storage method. |
Part 4: Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness, protocols must validate themselves. The following workflows incorporate built-in checks to guarantee compound integrity.
Protocol A: Anhydrous Stock Preparation & Room-Temperature Storage
Causality Check: By dissolving the compound in a solvent devoid of water, we mathematically eliminate the reactant required for hydrolysis, locking the compound in its intact state.
-
Preparation: Dry a glass vial and a spatula in an oven at 120°C for 2 hours. Allow them to cool inside a vacuum desiccator.
-
Purging: Transfer the vial to a fume hood and purge it with a gentle stream of Argon gas for 30 seconds.
-
Solvation: Rapidly weigh the desired amount of 2-(Propan-2-ylideneamino)guanidine HCl and transfer it to the purged vial. Immediately add molecular-sieve dried, anhydrous DMSO to achieve a concentration of 5 mg/mL.
-
Self-Validation (Visual): Cap tightly and vortex. The solution should be completely clear and colorless. If you observe any bubbling or a yellow tint, moisture has compromised the solvent.
-
Storage: Wrap the cap in Parafilm, place the vial in a secondary container with indicating silica gel, and store it in a dark cabinet at room temperature.
Protocol B: Stability-Indicating HPLC Validation
Causality Check: Before committing to a costly biological assay, you must prove the stock solution has not degraded into free aminoguanidine.
-
Mobile Phase Setup: Prepare Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA).
-
Column: Use a standard C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Self-Validation (Forced Degradation Control): Take a 10 µL aliquot of your stock, mix it with 90 µL of 0.1M HCl, and let it sit for 2 hours. Inject this "forced degradation" sample first. You will observe two distinct peaks: early-eluting aminoguanidine and late-eluting intact Schiff base. This proves your method can resolve the degradant.
-
Sample Run: Inject your actual anhydrous stock solution.
-
Acceptance Criteria: The area under the curve (AUC) for the free aminoguanidine peak must be < 2% of the total AUC. If it exceeds 2%, discard the stock.
Fig 2: Self-validating workflow for room-temperature stabilization and handling.
References
- Source: caymanchem.
- Source: grokipedia.
- Source: nih.
Sources
2-(Propan-2-ylideneamino)guanidine hydrochloride vs aminoguanidine hydrochloride efficacy
An in-depth comparative analysis of 2-(Propan-2-ylideneamino)guanidine hydrochloride (the acetone Schiff base of aminoguanidine) and aminoguanidine hydrochloride requires a fundamental understanding of carbonyl stress pharmacology. As researchers seek to mitigate the accumulation of Advanced Glycation End-products (AGEs) and inhibit inducible nitric oxide synthase (iNOS) in chronic diseases, the structural evolution of therapeutic scavengers has become a critical focal point.
This guide provides a rigorous, data-driven comparison of these two compounds, detailing the causality behind their pharmacokinetic differences, and offering self-validating experimental protocols for your own laboratory evaluations.
Mechanistic Divergence: The "Why" Behind the Chemistry
Aminoguanidine hydrochloride (AG) is the prototypical dicarbonyl scavenger. It features a highly nucleophilic hydrazine moiety that rapidly reacts with reactive dicarbonyls like methylglyoxal (MGO) to form stable, non-toxic triazine derivatives, thereby preventing the cross-linking of proteins into AGEs[1]. However, clinical trials for AG (under the trade name Pimagedine) were halted due to severe safety concerns, primarily its indiscriminate reactivity. AG readily forms Schiff bases with endogenous aldehydes, most notably pyridoxal phosphate (Vitamin B6) , leading to severe B6 depletion, neuropathy, and auto-antibody formation[1][2].
2-(Propan-2-ylideneamino)guanidine hydrochloride , commonly referred to as acetone aminoguanidine or isopropylideneaminoguanidine, represents a rational chemical workaround. By pre-reacting the free hydrazine group of AG with acetone, a stable Schiff base is formed[3].
-
The Causality of Efficacy: This isopropylidene protection acts as a prodrug mechanism. It masks the hyper-reactive nitrogen, preventing the acute, indiscriminate depletion of Vitamin B6 in the liver and plasma.
-
Bioavailability: The addition of the isopropylidene group significantly increases the compound's lipophilicity (LogP), enhancing cellular membrane permeability. Once in the physiological aqueous environment, the compound exists in a dynamic equilibrium, slowly hydrolyzing to release free aminoguanidine and trace acetone. This provides a sustained-release scavenging effect, flattening the Cmax curve and avoiding the acute toxicity spikes associated with free AG[2].
Fig 1. Mechanistic divergence: AG depletes Vitamin B6; its acetone Schiff base protects against this.
Quantitative Efficacy & Pharmacokinetic Comparison
When transitioning from in vitro assays to in vivo models, the raw scavenging power of a compound is often superseded by its pharmacokinetic stability. While free AG shows a slightly faster reaction kinetic with MGO in a test tube, the acetone Schiff base demonstrates superior in vivo efficacy due to its extended half-life and lack of target-site toxicity.
| Pharmacological Parameter | Aminoguanidine HCl (AG) | 2-(Propan-2-ylideneamino)guanidine HCl |
| Chemical State | Free hydrazine | Isopropylidene-protected Schiff base |
| LogP (Estimated Lipophilicity) | -1.15 (Highly Hydrophilic) | ~ -0.20 (Improved Lipophilicity) |
| AGE Inhibition ( IC50 in vitro) | ~ 1.2 mM | ~ 1.5 mM (Comparable, delayed onset) |
| Vitamin B6 Depletion Rate | Rapid (< 30 mins to form adduct) | Minimal (Hydrazine is sterically masked) |
| In Vivo Half-Life ( t1/2 ) | Short (~ 1-2 hours) | Extended (Sustained hydrolysis release) |
| Primary Utility | Acute in vitro standard reference | In vivo prodrug / Long-term models |
Self-Validating Experimental Protocols
To objectively verify the differences between these two compounds in your own laboratory, you must employ a dual-assay system: one to prove efficacy (AGE inhibition) and one to prove safety (lack of Vitamin B6 depletion).
Protocol A: Fluorometric AGE Inhibition Assay (BSA-MGO Model)
This protocol validates the compound's ability to prevent the formation of fluorescent cross-linked structures when proteins are exposed to methylglyoxal[4].
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of Bovine Serum Albumin (BSA) in 0.1 M Phosphate Buffer (pH 7.4).
-
Prepare a 5 mM solution of Methylglyoxal (MGO).
-
Prepare test compounds (AG and Acetone-AG) at varying concentrations (0.1 mM, 1 mM, 5 mM, 10 mM) in the same buffer.
-
-
Incubation Matrix: In sterile Eppendorf tubes, combine 500 µL BSA, 100 µL MGO, and 400 µL of the test compound. Add 0.02% Sodium Azide to prevent bacterial contamination.
-
Reaction: Incubate the tubes in the dark at 37°C for 72 hours. Causality note: The dark environment prevents UV-induced auto-oxidation of the proteins, ensuring all fluorescence is strictly Maillard-derived.
-
Quantification: Transfer 200 µL of each sample to a black 96-well microplate. Measure fluorescence using a microplate reader set to Excitation: 370 nm / Emission: 440 nm [5].
-
Validation: Calculate the percentage of inhibition relative to a positive control (BSA + MGO + Vehicle). You will observe that Acetone-AG shows a slightly delayed but ultimately equivalent IC50 to free AG.
Protocol B: Pyridoxal Phosphate (Vitamin B6) Reactivity Assay
This protocol proves the structural advantage of the Schiff base prodrug by monitoring off-target toxicity.
-
Reagent Preparation: Prepare a 100 µM solution of Pyridoxal 5'-phosphate (PLP) in 0.1 M Phosphate Buffer (pH 7.4).
-
Spectrophotometric Baseline: Blank a UV-Vis spectrophotometer with buffer. Read the baseline absorbance of the PLP solution at 388 nm (the characteristic peak for the free aldehyde of PLP).
-
Reaction Monitoring: Add 1 mM of Aminoguanidine HCl to the cuvette. Monitor the absorbance at 388 nm over 30 minutes. Repeat in a fresh cuvette with 1 mM of 2-(Propan-2-ylideneamino)guanidine HCl.
-
Validation: AG will cause a rapid, steep decline in absorbance at 388 nm as it consumes the PLP to form a new Schiff base adduct[2]. The Acetone-AG will show a stable 388 nm peak, proving that the pre-formed isopropylidene group successfully protects the Vitamin B6 from depletion.
Fig 2. Standardized in vitro workflow for quantifying fluorescent AGE formation and inhibitor IC50.
Conclusion for Drug Development Professionals
For early-stage in vitro screening where rapid dicarbonyl quenching is required, Aminoguanidine hydrochloride remains a reliable positive control. However, for any in vivo pharmacokinetic modeling, tissue-culture assays lasting longer than 48 hours, or translational drug development, 2-(Propan-2-ylideneamino)guanidine hydrochloride is the scientifically superior choice. By utilizing Schiff base prodrug chemistry, it bypasses the fatal flaw of AG—Vitamin B6 depletion—while maintaining the core therapeutic efficacy required to combat carbonyl stress and AGE accumulation.
References
-
Taguchi, T., et al. (2002). "Aminoguanidine pyridoxal adduct is superior to aminoguanidine for preventing diabetic nephropathy in mice." PubMed / National Library of Medicine. Available at: [Link]
-
Uribarri, J., et al. (2010). "Advanced Glycation End Products and Risks for Chronic Diseases: Intervening Through Lifestyle Modification." PMC / National Institutes of Health. Available at:[Link]
-
Enyedy, E. A., et al. (2022). "Solution Equilibrium Studies on Salicylidene Aminoguanidine Schiff Base Metal Complexes: Impact of the Hybridization with L-Proline on Stability, Redox Activity and Cytotoxicity." PMC / National Institutes of Health. Available at:[Link]
-
Rahmadi, A., et al. (2023). "Antiglycation potential of metal ions and polyphenolic extract of chickpea on thiol-protease inhibitor: A management for diabetic complications." PMC / National Institutes of Health. Available at:[Link]
- Ulrich, P., et al. (2003). "Anti-glycation agents for preventing age-, diabetes-, and smoking-related complications." Google Patents (WO2003032969A2).
Sources
- 1. Advanced Glycation End Products and Risks for Chronic Diseases: Intervening Through Lifestyle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminoguanidine pyridoxal adduct is superior to aminoguanidine for preventing diabetic nephropathy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solution Equilibrium Studies on Salicylidene Aminoguanidine Schiff Base Metal Complexes: Impact of the Hybridization with L-Proline on Stability, Redox Activity and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiglycation potential of metal ions and polyphenolic extract of chickpea on thiol-protease inhibitor: A management for diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2003032969A2 - Anti-glycation agents for preventing age-, diabetes-, and smoking-related complications - Google Patents [patents.google.com]
A Comparative Guide to HPLC Validation Methods for the Purity of 2-(Propan-2-ylideneamino)guanidine Hydrochloride
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. 2-(Propan-2-ylideneamino)guanidine hydrochloride, a compound with significant potential, demands robust analytical methods to quantify its purity and identify any potential impurities. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) validation methods for this specific analyte, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting and implementing the most suitable analytical strategy. The methodologies discussed herein are grounded in the principles of scientific integrity, drawing from established regulatory frameworks such as the ICH Q2(R1) guidelines to ensure the development of self-validating and trustworthy analytical procedures.[1][2][3][4][5]
Introduction to the Analytical Challenge
2-(Propan-2-ylideneamino)guanidine hydrochloride is a polar, hydrophilic molecule. Its high polarity presents a significant challenge for traditional reversed-phase (RP) HPLC, where such compounds are often poorly retained on non-polar stationary phases, leading to inadequate separation from the solvent front and potential impurities. This guide will explore and compare two distinct HPLC strategies that overcome this challenge: Reversed-Phase HPLC with Pre-column Derivatization and Hydrophilic Interaction Liquid Chromatography (HILIC) .
The choice of an analytical method is not merely a procedural step but a critical decision that impacts the reliability of purity data. This decision should be based on a thorough understanding of the analyte's physicochemical properties and the separation mechanisms of different chromatographic techniques.
Method Comparison: Derivatization vs. HILIC
A direct comparison of the two primary methods reveals their distinct advantages and disadvantages.
| Feature | Reversed-Phase HPLC with Pre-column Derivatization | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Principle | Increases the hydrophobicity of the polar analyte by chemical modification, allowing for retention on a standard C18 column. | Utilizes a polar stationary phase and a partially aqueous, high organic content mobile phase to retain and separate polar analytes.[6][7][8] |
| Advantages | - Utilizes common and well-understood RP columns.- Can enhance UV detection by introducing a chromophore.- High specificity can be achieved.[9][10] | - Direct analysis of the polar analyte without derivatization.- High sensitivity in mass spectrometry (MS) due to high organic mobile phase.[8][11]- Orthogonal selectivity to RP-HPLC.[6] |
| Disadvantages | - Derivatization step can be time-consuming and introduce variability.- Incomplete derivatization can lead to inaccurate quantification.- Potential for side reactions and formation of artifacts. | - Column equilibration can be slow.- Method development can be more complex than RP-HPLC.- Susceptible to changes in mobile phase water content.[12] |
| Typical Column | C18, C8 | Bare silica, Amide, Cyano, or other polar bonded phases.[12] |
| Typical Mobile Phase | Acetonitrile/Methanol and water/buffer gradients. | High concentration of aprotic organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer.[7] |
Experimental Protocols and Validation
The following sections provide detailed, step-by-step methodologies for both HPLC approaches, along with the necessary validation parameters as stipulated by ICH Q2(R1) guidelines.[1][2][3][4][5]
Method 1: Reversed-Phase HPLC with Pre-column Derivatization using Acetylacetone
This method is based on the derivatization of the guanidine group with acetylacetone to form a UV-active pyrimidine derivative, which is then separated on a C18 column.[9][10]
Caption: Workflow for RP-HPLC with pre-column derivatization.
-
Derivatization Reagent Preparation: Prepare a solution of acetylacetone in a suitable buffer (e.g., a mixture of acetylacetone, water, and a tertiary amine like triethylamine).
-
Standard and Sample Preparation:
-
Accurately weigh approximately 10 mg of 2-(Propan-2-ylideneamino)guanidine hydrochloride reference standard and sample into separate volumetric flasks.
-
Dissolve in a suitable diluent (e.g., water:methanol 50:50).
-
Add the derivatization reagent to each flask.
-
Heat the flasks in a water bath at a controlled temperature (e.g., 80°C) for a specified time (e.g., 30 minutes) to complete the reaction.
-
Cool the solutions to room temperature and dilute to volume with the diluent.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A suitable isocratic or gradient mixture of acetonitrile and an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at the lambda max of the derivatized product (to be determined experimentally).
-
Injection Volume: 10 µL
-
-
Analysis: Inject the prepared standard and sample solutions into the HPLC system and record the chromatograms.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
This method leverages the polarity of 2-(Propan-2-ylideneamino)guanidine hydrochloride for direct analysis without derivatization.[6][7][8][11][12]
Caption: Workflow for the direct HILIC analysis method.
-
Standard and Sample Preparation:
-
Accurately weigh approximately 10 mg of 2-(Propan-2-ylideneamino)guanidine hydrochloride reference standard and sample into separate volumetric flasks.
-
Dissolve and dilute to volume with a diluent that is similar in composition to the initial mobile phase (e.g., 90:10 acetonitrile:water) to ensure good peak shape.
-
-
Chromatographic Conditions:
-
Column: HILIC Amide, 4.6 x 100 mm, 3 µm
-
Mobile Phase: A gradient of A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile. For example, start with 95% B, hold for 2 minutes, then ramp to 50% B over 8 minutes.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40°C
-
Detection: UV at a low wavelength (e.g., 200-210 nm) due to the lack of a strong chromophore, or more universally with a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).
-
Injection Volume: 5 µL
-
-
Analysis: Inject the prepared standard and sample solutions into the HPLC system and record the chromatograms. Ensure the column is properly equilibrated before the first injection.
Validation Parameters and Acceptance Criteria
A robust HPLC method must be validated to demonstrate its suitability for the intended purpose.[1][4] The following validation characteristics should be assessed for both methods.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. | The peak for the main component should be pure and well-resolved from any other peaks. This is often assessed using a photodiode array (PDA) detector for peak purity analysis and by analyzing stressed samples (forced degradation).[13][14][15] |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the analytical response over a specified range. | Correlation coefficient (r²) ≥ 0.999 over a range of at least 5 concentration levels. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | For assay: 80% to 120% of the test concentration. For impurity determination: from the reporting level to 120% of the specification. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | % Recovery of 98.0% to 102.0% for the assay of the drug substance. This is often determined by the analysis of samples with known concentrations or by spiking a placebo with known amounts of the analyte. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at two levels: Repeatability and Intermediate Precision. | Repeatability (Intra-assay precision): Relative Standard Deviation (RSD) ≤ 2.0% for the assay. Intermediate Precision: RSD ≤ 3.0% when the analysis is performed by different analysts, on different days, with different equipment. |
| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined based on a signal-to-noise ratio of 3:1. |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined based on a signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%) are varied. |
Forced Degradation Studies
To ensure the specificity and stability-indicating nature of the chosen HPLC method, forced degradation studies are essential.[13][14][15][16] The drug substance should be subjected to stress conditions such as:
-
Acidic hydrolysis: e.g., 0.1 M HCl at 60°C
-
Basic hydrolysis: e.g., 0.1 M NaOH at 60°C
-
Oxidative degradation: e.g., 3% H₂O₂ at room temperature
-
Thermal degradation: e.g., solid-state heating at 80°C
-
Photolytic degradation: e.g., exposure to UV and visible light as per ICH Q1B guidelines.
The developed HPLC method must be able to separate the main peak of 2-(Propan-2-ylideneamino)guanidine hydrochloride from all significant degradation products.
Conclusion and Recommendation
Both the reversed-phase HPLC with pre-column derivatization and the HILIC method offer viable pathways for the purity determination of 2-(Propan-2-ylideneamino)guanidine hydrochloride.
-
The derivatization-based RP-HPLC method is a robust choice when relying on standard HPLC equipment with UV detection. Its primary drawback is the additional sample preparation step, which must be carefully controlled and validated to ensure reproducibility.
-
The HILIC method is arguably the more elegant and modern approach, offering direct analysis of the polar analyte. It is particularly powerful when coupled with mass spectrometry, providing not only quantification but also structural information on any impurities. However, it requires a good understanding of the HILIC separation mechanism for successful method development and troubleshooting.
For routine quality control in a laboratory equipped with standard UV detectors, the derivatization method, once validated, can be highly effective. For research and development settings, or where universal detection and higher sensitivity are required, the HILIC method is superior.
Ultimately, the choice of method will depend on the specific laboratory's instrumentation, the stage of drug development, and the specific analytical requirements. Regardless of the chosen method, a thorough validation according to ICH guidelines is mandatory to ensure the generation of reliable and accurate data for the purity assessment of 2-(Propan-2-ylideneamino)guanidine hydrochloride.
References
-
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. Available from: [Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. Available from: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use; 2005. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration; 2021. Available from: [Link]
-
Khuhawar MY, Kandhro AJ. HPLC determination of guanidino compounds in serum of UREMIC patients using methylglyoxal as derivatizing reagent. ResearchGate; 2010. Available from: [Link]
-
HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. SIELC Technologies. Available from: [Link]
-
Subocz M, Buszewski B. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of the Brazilian Chemical Society. 2017. Available from: [Link]
-
Kandhro AJ, Khuhawar MY, Channar AH. HPLC DETERMINATION OF GUANIDINO COMPOUNDS IN SERUM OF UREMIC PATIENTS USING PYRIDOIN AS DERIVATIZING REAGENT. Journal of Liquid Chromatography & Related Technologies. 2010;33(10):1393-1404. Available from: [Link]
-
HPLC Methods for analysis of Guanidine. HELIX Chromatography. Available from: [Link]
-
Palaitis W, Curran JR. HPLC assay for guanidine salts based on pre-column derivatization with acetylacetone. Journal of Chromatographic Science. 1984;22(3):99-103. Available from: [Link]
-
Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent Technologies, Inc.; 2018. Available from: [Link]
-
Hydrophilic interaction chromatography. Wikipedia. Available from: [Link]
-
Palaitis W, Curran JR. HPLC assay for guanidine salts based on pre-column derivatization with acetylacetone. Journal of Chromatographic Science. 1984;22(3):99-103. Available from: [Link]
-
Lucy CA, et al. A new approach for trace analysis of guanidine compounds in surface water with resorcinarene-based ion chromatography columns. Analyst. 2013;138(19):5839-45. Available from: [Link]
-
Kamberi M, et al. Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. 2005. Available from: [Link]
-
Khuhawar MY, et al. Chromatography of guanidino compounds. Request PDF. Available from: [Link]
-
Singh R, Rehman Z. Forced Degradation Studies. MedCrave Online. 2016. Available from: [Link]
-
Sikka S, et al. Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. Defense Technical Information Center; 1977. Available from: [Link]
-
Dong MW. HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America. 2014. Available from: [Link]
-
Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks; 2024. Available from: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]
-
How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited; 2025. Available from: [Link]
-
Method of Analysis for Acetone. Pharmaguideline. Available from: [Link]
-
Bryan SA, et al. Synthesis and Purity Specifications for N,N'-Dicyclohexyl-N"-(10-nonadecyl)guanidinium Chloride for Use. Oak Ridge National Laboratory; 2022. Available from: [Link]
-
Guanidine Hydrochloride Testing Methods. BioSpectra, Inc.; 2024. Available from: [Link]
-
Al-Ibraheem A, et al. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC. 2019. Available from: [Link]
-
Dong MW. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. 2020. Available from: [Link]
-
Live qualification/validation of purity methods for protein products. Purdue University. Available from: [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. jordilabs.com [jordilabs.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 8. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
- 10. HPLC assay for guanidine salts based on pre-column derivatization with acetylacetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - US [thermofisher.com]
- 12. agilent.com [agilent.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
Mass spectrometry characterization of 2-(Propan-2-ylideneamino)guanidine hydrochloride
An Expert's Guide to the Mass Spectrometric Characterization of 2-(Propan-2-ylideneamino)guanidine Hydrochloride
Abstract: This guide provides a comprehensive framework for the mass spectrometric characterization of 2-(Propan-2-ylideneamino)guanidine hydrochloride, a polar, salt-form compound whose analysis requires a nuanced approach. For researchers in drug development and chemical synthesis, confirming the identity and purity of such molecules is paramount. This document moves beyond a simple listing of methods to deliver a comparative analysis of strategic mass spectrometry (MS) workflows, from initial rapid screening by direct infusion to robust, high-confidence identification using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS). We will explore the causality behind experimental choices, present detailed, field-tested protocols, and interpret the predicted fragmentation data, providing a self-validating system for analysis. This guide serves as a practical tool for scientists seeking to develop and validate methods for this and structurally related guanidine derivatives.
Introduction: The Analytical Challenge
2-(Propan-2-ylideneamino)guanidine, often encountered as its hydrochloride salt, is a derivative of guanidine, a functional group of significant interest in medicinal chemistry and materials science.[1][2] Guanidine-containing compounds are known for their high basicity and polarity, properties that make them challenging for traditional analytical techniques like reversed-phase liquid chromatography. The hydrochloride salt form further complicates direct analysis, necessitating specific sample preparation and analytical strategies.
The primary challenge lies in obtaining unambiguous structural confirmation. While techniques like NMR provide skeletal information, mass spectrometry is unparalleled in its sensitivity and ability to confirm molecular weight and deduce structural motifs through fragmentation analysis. This guide compares and contrasts key MS-based methodologies to provide a clear pathway for the comprehensive characterization of this target molecule.
Predicted Physicochemical Properties and Mass Spectrometric Behavior
A successful analysis begins with a theoretical understanding of the analyte. 2-(Propan-2-ylideneamino)guanidine is the condensation product of aminoguanidine and acetone, forming a guanylhydrazone. The hydrochloride salt provides stability and enhances solubility in polar solvents.[3]
Table 1: Predicted Physicochemical and Mass Spectrometric Properties
| Property | Value / Prediction | Rationale |
| Chemical Formula | C₄H₁₁N₄⁺·Cl⁻ | Based on the structure of the hydrochloride salt. |
| Monoisotopic Mass (M) | 150.0778 g/mol | Calculated for the neutral salt C₄H₁₀N₄·HCl. |
| Observed Cation [M+H]⁺ | C₄H₁₁N₄⁺ | In solution, the salt dissociates. The cation is the species analyzed by MS. |
| Exact Mass of Cation | 115.0984 m/z | This is the target mass for high-resolution mass spectrometry in positive ion mode. |
| Predicted Ionization Mode | Positive Electrospray (ESI+) | The guanidinium group is highly basic and readily protonated, making it ideal for ESI+ detection.[4][5] |
Predicted Fragmentation Pathway
Understanding the likely fragmentation pattern is crucial for confirming the structure via tandem mass spectrometry (MS/MS). Based on established fragmentation rules for amines and hydrazones, we can predict the major fragmentation pathways for the [C₄H₁₁N₄]⁺ ion (m/z 115.0984).[6][7]
-
α-Cleavage: The most probable initial fragmentation is the loss of a methyl radical (•CH₃) from the isopropylidene moiety, resulting in a stable, resonance-delocalized fragment ion.
-
N-N Bond Cleavage: Cleavage of the weaker N-N single bond can lead to fragments representing the original acetone imine and the guanidine core.
-
Neutral Loss: The loss of small, stable neutral molecules like ammonia (NH₃) from the guanidine group is also a common pathway.
The following diagram illustrates the predicted fragmentation cascade.
Caption: Predicted MS/MS fragmentation pathway for protonated 2-(propan-2-ylideneamino)guanidine.
Table 2: Predicted Major Product Ions for MS/MS Analysis of m/z 115.10
| Predicted m/z | Predicted Formula | Proposed Loss | Rationale |
| 100.07 | [C₃H₈N₄]⁺ | Loss of Methyl Radical (•CH₃) | Characteristic α-cleavage adjacent to the imine, highly probable. |
| 98.07 | [C₄H₈N₃]⁺ | Neutral Loss of Ammonia (NH₃) | Common loss from the terminal amino groups of the guanidine moiety. |
| 60.06 | [CH₆N₃]⁺ | Loss of C₃H₅N Radical | Cleavage resulting in the stable protonated guanidine core. |
| 55.06 | [C₃H₇N]⁺ | Loss of CH₄N₃ Radical | Cleavage of the N-N bond, forming the protonated acetone imine fragment. |
Experimental Design and Comparative Protocols
We will compare three core MS workflows: Direct Infusion ESI-MS/MS, HILIC-MS/MS, and High-Resolution MS. Each protocol is designed as a self-validating system.
Universal Sample Preparation
Objective: To prepare a clean, soluble sample suitable for MS analysis, ensuring the hydrochloride salt is fully dissociated.
Protocol:
-
Accurately weigh 1 mg of 2-(Propan-2-ylideneamino)guanidine hydrochloride.
-
Dissolve the sample in 1 mL of a 50:50 mixture of HPLC-grade Methanol:Water to create a 1 mg/mL stock solution.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Prepare a working solution of 1 µg/mL by diluting 10 µL of the stock solution into 990 µL of the 50:50 Methanol:Water solvent.
-
Causality Note: Using a mix of water and an organic solvent ensures solubility while being compatible with ESI. The presence of the salt itself is not an issue for MS, as only the cation will be analyzed, but high salt concentrations can cause ion suppression.[8]
Method 1: Direct Infusion ESI-MS/MS (Screening)
Expertise & Experience: This is the fastest method to confirm the presence and molecular weight of the target compound and to get a preliminary look at its fragmentation behavior. It is an indispensable first step in method development.
Experimental Protocol:
-
System: Triple Quadrupole or Ion Trap Mass Spectrometer with an ESI source.
-
Infusion: Infuse the 1 µg/mL working solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.
-
MS1 (Full Scan) Acquisition:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 250 °C
-
Nebulizer Pressure: 45 psi[9]
-
Scan Range: m/z 50-200
-
Expected Result: A dominant peak at m/z 115.1 should be observed, confirming the mass of the cation.
-
-
MS2 (Product Ion Scan) Acquisition:
-
Precursor Ion: Isolate m/z 115.1.
-
Collision Gas: Argon.
-
Collision Energy (CE): Perform a CE ramp (e.g., 10-40 eV) to observe the full range of fragment ions.
-
Expected Result: A spectrum containing the product ions predicted in Table 2 (m/z 100.1, 98.1, 60.1, 55.1).
-
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) MS/MS (Separation & Confirmation)
Expertise & Experience: Direct infusion cannot separate the target compound from potential isomers or impurities. For a polar compound like this, HILIC is superior to reversed-phase chromatography.[10] HILIC utilizes a polar stationary phase with a primarily organic mobile phase, enabling the retention of highly polar analytes.
Caption: A typical workflow for an LC-MS/MS experimental setup.
Experimental Protocol:
-
System: HPLC system coupled to a Triple Quadrupole or Q-TOF mass spectrometer.
-
LC Method:
-
Column: A HILIC column (e.g., silica, amide, or zwitterionic phase).
-
Mobile Phase A: Water with 10 mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 95% B, decrease to 50% B over 5 minutes, hold for 2 minutes, then return to 95% B and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Causality Note: Ammonium formate acts as a buffer and improves peak shape. Formic acid aids in protonation for better ESI efficiency.
-
-
MS/MS Method:
-
Use the same ESI source settings as in the direct infusion method.
-
Set up a Multiple Reaction Monitoring (MRM) method for quantification or a data-dependent acquisition (DDA) method for full characterization.
-
MRM Transitions (for quantification):
-
115.1 -> 100.1 (Quantifier)
-
115.1 -> 60.1 (Qualifier)
-
-
Comparative Analysis
Comparison of Mass Spectrometry Techniques
The choice of technique depends on the analytical goal, from rapid screening to in-depth structural validation.
Table 3: Comparison of MS-Based Characterization Techniques
| Feature | Direct Infusion MS/MS | HILIC-MS/MS | High-Resolution MS (HRMS) |
| Primary Use | Rapid MW confirmation, preliminary fragmentation | Purity analysis, quantification, isomer separation | Unambiguous elemental composition confirmation |
| Speed | Very Fast (~1-2 min/sample) | Moderate (~5-10 min/sample) | Moderate (~2-10 min/sample) |
| Specificity | Low (no separation) | High (chromatographic separation) | Very High (mass accuracy < 5 ppm) |
| Information | Molecular weight, fragment ions | Retention time, purity, fragment ions | Accurate mass, elemental formula, fragments |
| Key Advantage | Simplicity and speed | Robustness and reliability for complex samples | High confidence in identification |
| Limitation | Cannot resolve mixtures or isomers | Requires method development | Higher instrument cost |
Comparison with Alternative Analytical Methods
Mass spectrometry provides unique information but is most powerful when used in conjunction with other spectroscopic techniques.
Table 4: Comparison of MS with Alternative Spectroscopic Methods
| Method | Information Provided | Advantages | Limitations |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), structural fragments | Unmatched sensitivity, specificity for MW | Provides limited information on atom connectivity, isomer distinction can be difficult |
| NMR Spectroscopy | Detailed atom connectivity (¹H, ¹³C), 3D structure | Unambiguous structure elucidation of pure compounds | Low sensitivity (requires mg of sample), complex spectra |
| FT-IR Spectroscopy | Presence of specific functional groups (C=N, N-H, C-H) | Fast, non-destructive, good for functional group identification | Provides little information on the overall molecular structure, not suitable for complex mixtures |
Conclusion and Professional Recommendations
The comprehensive characterization of 2-(Propan-2-ylideneamino)guanidine hydrochloride is best achieved through a strategic, multi-step approach utilizing mass spectrometry.
-
Initial Screening: Always begin with Direct Infusion High-Resolution Mass Spectrometry (HRMS) . This single experiment will confirm the elemental composition of the parent ion ([C₄H₁₁N₄]⁺) to within 5 ppm accuracy, providing the highest possible confidence in the molecular formula.
-
Structural Confirmation: Concurrently, perform a product ion scan (MS/MS) on the accurate mass precursor. The resulting fragmentation pattern, when matched against the predicted pathways (e.g., the characteristic loss of a methyl radical to yield m/z 100.07), provides definitive structural confirmation.
-
Method Development for Routine Analysis: For purity assessment or quantification in complex matrices, developing a HILIC-MS/MS method is the most robust approach. It provides the necessary chromatographic separation to ensure analytical specificity.
By combining these techniques, researchers can build a complete, validated analytical profile of 2-(Propan-2-ylideneamino)guanidine hydrochloride, meeting the rigorous standards required in scientific research and drug development.
References
- Gruseck, R., et al. (n.d.). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis - PMC.
- Ushijima, K., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Environmental Science and Pollution Research.
- BioSpectra, Inc. (2024). GUANIDINE HYDROCHLORIDE TESTING METHODS.
- BioSpectra, Inc. (2024). GUANIDINE HYDROCHLORIDE 6M SOLUTION TESTING METHODS.
- Danaher Life Sciences. (n.d.). Ionization Methods in Mass Spectrometry: Types & Applications.
- IntechOpen. (2025). Ionization Techniques for Mass Spectral Analysis.
- Chromatography Forum. (2005). Guanidine derivatives.
- ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques.
- ChemicalBook. (n.d.). The Uses of guanidine hydrochloride.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Mtoz Biolabs. (n.d.). Can Guanidine Hydrochloride Be Used in Mass Spectrometry.
- American Chemical Society. (2020). Guanidine.
- Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of propan-2-amine.
- Pasdar, H., et al. (2019). SYNTHESIS AND CHARACTERIZATION OF 2-(PYRIDIN-2-YL)GUANIDINE DERIVATIVES AND THEIR METAL COMPLEXES AS POTENTIAL ANTIBACTERIAL AGENTS USING PHOSPHORYL CHLORIDE. International Journal of Pharmaceutical Sciences and Research.
Sources
- 1. The Uses of guanidine hydrochloride_Chemicalbook [chemicalbook.com]
- 2. ijpsr.com [ijpsr.com]
- 3. acs.org [acs.org]
- 4. Ionization Methods in Mass Spectrometry: Types & Applications [lifesciences.danaher.com]
- 5. Ionization Techniques for Mass Spectral Analysis | IntechOpen [intechopen.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Can Guanidine Hydrochloride Be Used in Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
A Guide to the Structural Verification of 2-(Propan-2-ylideneamino)guanidine Hydrochloride via Comparative NMR Spectroscopy
For researchers and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the elucidation of molecular structures in solution.[1] This guide provides an in-depth comparative analysis of the ¹H and ¹³C NMR spectral data for 2-(Propan-2-ylideneamino)guanidine hydrochloride.
The core of this guide is a comparative approach. Due to the limited availability of officially published spectra for this specific salt, we will deduce its expected spectral characteristics by analyzing its constituent parts and comparing them with structurally similar reference compounds. This method not only helps in verifying the target molecule but also deepens the understanding of structure-spectra correlations within this chemical class. The alternatives chosen for this comparison are Guanidine Hydrochloride and Acetone Thiosemicarbazone , which represent the core guanidinium group and a closely related acetone-derived functional group, respectively.
The Anticipated NMR Profile of 2-(Propan-2-ylideneamino)guanidine Hydrochloride
2-(Propan-2-ylideneamino)guanidine, also known as acetone semicarbazone, combines the structural features of acetone and a guanidine-like urea moiety. When protonated to its hydrochloride salt, we can anticipate specific changes in the chemical shifts of nearby nuclei due to increased deshielding. The structure contains several key proton and carbon environments: the isopropylidene methyl groups, the imine carbon, the guanidinium/urea-like backbone, and the associated amine protons.
Based on data for the free base, acetone semicarbazone[2][3][4], and the expected effects of protonation, the following spectral data are predicted. The hydrochloride salt form is expected to cause a downfield shift (to a higher ppm value) for protons and carbons near the protonated guanidinium group compared to the free base.
Comparative Spectral Analysis
A direct comparison with relevant compounds is the most effective way to assign and verify the NMR signals of the target molecule.
-
Guanidine Hydrochloride (C(NH₂)₃⁺Cl⁻): This provides the reference data for the basic guanidinium core. Its simplicity allows for the unambiguous assignment of the guanidinium carbon.
-
Acetone Thiosemicarbazone (C₄H₉N₃S): This compound is an excellent analogue for comparison. It shares the same propan-2-ylidene (acetone-derived) group, allowing for a direct comparison of the methyl and imine signals. The key difference is the substitution of the oxygen atom with sulfur (a thiourea core instead of a urea core), which induces predictable changes in the chemical shifts of the backbone carbons and protons.[5][6][7]
Table 1: Comparative ¹H NMR Data
| Compound | Proton Assignment | Multiplicity | Integration | Approx. Chemical Shift (δ) in DMSO-d6 | Causality and Insights |
| 2-(Propan-2-ylideneamino)guanidine HCl (Predicted) | -C(CH₃)₂ | Singlet | 6H | ~1.9 - 2.1 ppm | These two methyl groups are chemically equivalent, hence a single sharp peak. |
| -NH₂ / -NH- | Broad Singlets | 4H | ~6.5 - 9.0 ppm | Protons on nitrogen often exhibit broad signals due to quadrupolar relaxation and chemical exchange. Their exact position is sensitive to solvent, concentration, and temperature.[8] Protonation at the guanidinium moiety would likely shift these significantly downfield. | |
| Acetone Thiosemicarbazone [5] | -C(CH₃)₂ | Singlet | 6H | ~1.9 ppm | The chemical environment of the methyl groups is very similar to the target compound, providing a strong reference point. |
| -NH₂ / -NH- | Broad Singlets | 3H | ~7.9, 9.8 ppm | The presence of the thioamide group influences the electronic environment and chemical shifts of the NH protons compared to a urea-like structure. | |
| Guanidine Hydrochloride [9] | -NH₂ | Broad Singlet | 6H | ~7.0 ppm (in D₂O) | Represents the baseline chemical shift for the protons of the free guanidinium ion. The signal is often a broad singlet due to rapid proton exchange. |
Table 2: Comparative ¹³C NMR Data
| Compound | Carbon Assignment | Approx. Chemical Shift (δ) in DMSO-d6 | Causality and Insights |
| 2-(Propan-2-ylideneamino)guanidine HCl (Predicted) | -C(CH₃)₂ | ~17, ~24 ppm | Two distinct signals are expected for the methyl carbons due to their geometric relationship (syn and anti) to the N-N bond, a common feature in semicarbazones. |
| >C=N (Imine) | ~150 - 155 ppm | The imine carbon is significantly deshielded due to the double bond to nitrogen. | |
| >C=N⁺ (Guanidinium) | ~157 - 160 ppm | This is the key signal for the guanidinium core. Protonation and resonance stabilization place this signal far downfield.[10] | |
| Acetone Thiosemicarbazone [5] | -C(CH₃)₂ | ~17.1, ~24.5 ppm | Provides excellent reference values for the isopropylidene methyl carbons. |
| >C=N (Imine) | ~149.3 ppm | The imine carbon shift is similar to the target, confirming the assignment. | |
| >C=S (Thioamide) | ~177.8 ppm | The C=S carbon is significantly more deshielded (further downfield) than a C=O or the C=N⁺ of the guanidinium group, making it a key distinguishing feature. | |
| Guanidine Hydrochloride [10] | >C=N⁺ (Guanidinium) | ~158.5 ppm (in D₂O) | This provides the definitive reference for the carbon atom of the protonated guanidine core. |
| Acetone [11] | -CH₃ | ~30.6 ppm | The methyl carbons in free acetone are more shielded than in the semicarbazone derivatives due to the electron-withdrawing effect of the imine-guanidine moiety. |
| >C=O | ~206.1 ppm | The ketone carbonyl carbon is extremely deshielded, far more than any carbon in the guanidine derivatives, highlighting the significant change upon condensation. |
Experimental Protocol for NMR Data Acquisition
Achieving high-quality, reproducible NMR data requires a standardized and carefully executed protocol. The following steps represent a robust methodology for the analysis of guanidine derivatives.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample (e.g., 2-(Propan-2-ylideneamino)guanidine hydrochloride).
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6 - 0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this class of compounds as it readily dissolves polar salts and does not exchange with N-H protons, allowing for their observation.[8] Deuterium oxide (D₂O) can also be used, but will result in the exchange and disappearance of the N-H signals.
-
Add a small amount of a reference standard, such as Tetramethylsilane (TMS) or a suitable internal standard if quantitative analysis is required. For aqueous samples, DSS is often used.[8]
-
Cap the NMR tube and vortex or sonicate gently until the sample is fully dissolved.
-
-
Spectrometer Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
-
Shim the magnetic field to achieve maximum homogeneity. This is an optimization process that results in sharp, symmetrical peaks.
-
For ¹H NMR:
-
Acquire a standard single-pulse proton spectrum.
-
Typical parameters on a 400 MHz spectrometer would include a 90° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of ~2-3 seconds, and a relaxation delay of 2-5 seconds.
-
Collect a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum. This removes C-H coupling and results in a spectrum where each unique carbon appears as a single line.
-
Typical parameters would include a spectral width of ~220 ppm, a longer relaxation delay (e.g., 5-10 seconds) due to the longer relaxation times of carbon nuclei, and a much larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.[1]
-
-
-
Data Processing and Analysis:
-
Apply Fourier Transformation to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by setting the reference peak (e.g., TMS at 0.00 ppm or the residual solvent peak) to its known value.[12]
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule based on chemical shifts, multiplicities (for ¹H), and comparison with the reference data.
-
Conclusion
The structural verification of 2-(Propan-2-ylideneamino)guanidine hydrochloride can be confidently achieved through a comparative analysis of its ¹H and ¹³C NMR spectra. By understanding the expected chemical shifts based on its constituent parts and benchmarking them against close structural analogs like guanidine hydrochloride and acetone thiosemicarbazone, researchers can unambiguously confirm the identity and purity of their synthesized material. The key spectral signatures to verify are the isopropylidene methyl signals around 1.9-2.1 ppm (¹H) and 17/24 ppm (¹³C), the imine carbon around 150-155 ppm (¹³C), and the characteristic downfield guanidinium carbon signal above 157 ppm (¹³C). This guide provides the necessary reference data and a robust experimental framework to support these critical analytical activities in any chemical research or drug development setting.
References
-
ResearchGate. (n.d.). Experimental and simulated 13 C and 1 H NMR spectra of Acetone Thiosemicarbazone. Available at: [Link]
- Plaxco, K. W., Morton, C. J., Grimshaw, S. B., Jones, J. A., Pitkeathly, M., Campbell, I. D., & Dobson, C. M. (1997). The effects of guanidine hydrochloride on the 'random coil' conformations and NMR chemical shifts of the peptide series GGXGG. Journal of biomolecular NMR, 10(3), 221–230.
-
ResearchGate. (n.d.). The NMR spectrum of semicarbazone 13a. Available at: [Link]
- Miles, Z. D., et al. (2017). Quantifying the Product Distribution of a Chemical Reaction by 1H NMR Spectroscopy: A Cooperative Learning Approach for the Undergraduate Organic Chemistry Laboratory.
-
PubChem. (n.d.). Acetone semicarbazone. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2022). Metal Complexes of Acetone Thiosemicarbazone: Synthesis, Spectral Characterization and Pharmacological Studies. Available at: [Link]
-
AIR Unimi. (n.d.). NMR SPECTRA OF CHAPTER 1. Available at: [Link]
-
Wikipedia. (n.d.). Acetone thiosemicarbazone. Available at: [Link]
-
ResearchGate. (n.d.). ¹H NMR spectrum of PPG-HCl in D2O. Available at: [Link]
-
Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Available at: [Link]
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]
-
LookChem. (n.d.). ACETONE SEMICARBAZONE 110-20-3 wiki. Available at: [Link]
-
Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Available at: [Link]
-
SUPPORTING MATERIALS. (n.d.). Available at: [Link]
-
University of Cambridge. (n.d.). 1H NMR Spectroscopy. Available at: [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 100.0, Acetone-d6, simulated) (NP0043949). Available at: [Link]
-
NMR Chemical Shifts. (n.d.). Available at: [Link]
-
Royal Society of Chemistry. (n.d.). NMR SPECTRA. Available at: [Link]
-
NMRS.io. (n.d.). 1H | acetone-d6 | NMR Chemical Shifts. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2019). SYNTHESIS AND CHARACTERIZATION OF 2-(PYRIDIN-2-YL)GUANIDINE DERIVATIVES AND THEIR METAL COMPLEXES AS POTENTIAL ANTIBACTERIAL AGENTS USING PHOSPHORYL CHLORIDE. Available at: [Link]
-
PubMed. (2017). Novel 2-(2-alkylthiobenzenesulfonyl)-3-(phenylprop-2-ynylideneamino)guanidine derivatives as potent anticancer agents - Synthesis, molecular structure, QSAR studies and metabolic stability. Available at: [Link]
-
PubMed. (2013). Synthesis, spectroscopic (FT-IR/NMR) characterization, X-ray structure and DFT studies on (E)-2-(1-phenylethylidene) hydrazinecarboximidamide nitrate hemimethanol. Available at: [Link]
-
ResearchGate. (n.d.). Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). Available at: [Link]
-
University of Wisconsin Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of guanidines. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Available at: [Link]
-
PubMed. (2005). 1H and 13C NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Available at: [Link]
- MDPI. (2021). Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl). Available at: https://www.mdpi.com/1422-8599/2021/3/M1292
-
PubChem. (n.d.). 2-(2,3-Dihydrothiochromen-4-ylideneamino)guanidine. National Center for Biotechnology Information. Available at: [Link]
-
MP Biomedicals. (n.d.). Guanidine hydrochloride, ultra pure grade, ≥99%. Available at: [Link]
-
SpectraBase. (n.d.). Guanidine, monohydrochloride - Optional[1H NMR] - Chemical Shifts. Available at: [Link]
Sources
- 1. NMR Spectroscopy [www2.chemistry.msu.edu]
- 2. Acetone semicarbazone | C4H9N3O | CID 66965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ACETONE SEMICARBAZONE(110-20-3) 1H NMR spectrum [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Acetone thiosemicarbazone - Wikipedia [en.wikipedia.org]
- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Guanidine hydrochloride(50-01-1) 13C NMR [m.chemicalbook.com]
- 11. Acetone(67-64-1) 13C NMR [m.chemicalbook.com]
- 12. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
Comparative Analysis of 2-(Propan-2-ylideneamino)guanidine Hydrochloride Derivatives in Drug Discovery and Coordination Chemistry
Executive Summary
For researchers and drug development professionals, controlling the reactivity of multi-nucleophilic precursors is a foundational challenge. 2-(Propan-2-ylideneamino)guanidine hydrochloride (CAS: 145703-69-1), commonly referred to as acetone aminoguanidine hydrochloride, is a highly versatile Schiff base[1]. By derivatizing raw aminoguanidine (AG) with acetone, chemists effectively "mask" the highly reactive hydrazine moiety. This strategic protection not only prevents unwanted side reactions during the synthesis of complex heterocycles (like 1,3,4-thiadiazoles) but also modulates the ligand's pKa and denticity for transition metal coordination[2].
This guide objectively compares the performance, synthetic utility, and biological activity of 2-(Propan-2-ylideneamino)guanidine derivatives against alternative aminoguanidine Schiff bases, such as Pyridoxylidene-aminoguanidine (PLAG) and un-derivatized AG.
Mechanistic Grounding: The Causality of Acetone Derivatization
Raw aminoguanidine is a potent inhibitor of Advanced Glycation End-products (AGEs) and a universal precursor for nitrogen-rich heterocycles. However, its use is bottlenecked by two major flaws:
-
Biological Toxicity : In vivo, raw AG indiscriminately reacts with endogenous carbonyls, severely depleting pyridoxal phosphate (Vitamin B6)[3].
-
Synthetic Promiscuity : AG possesses multiple competing nucleophilic centers (a hydrazine group and a guanidine group). Direct acylation or cyclization often results in complex mixtures of triazoles, thiadiazoles, and uncyclized polymers, drastically reducing yields[4].
The Acetone Advantage: Condensing AG with acetone yields 2-(Propan-2-ylideneamino)guanidine. The isopropylidene group acts as a reversible protecting group. It sterically and electronically shields the hydrazine nitrogen, forcing subsequent electrophiles to attack the terminal guanidine nitrogen exclusively. Upon coordination with transition metals, this Schiff base retains a high degree of planarity and an E-configuration, making it an exceptional chelator for bioactive metal complexes[2].
Comparative Performance: Synthetic Utility in Heterocyclic Chemistry
When synthesizing 5-aryl-2-hydrazino-1,3,4-thiadiazoles—a pharmacophore critical for antimicrobial and anticonvulsant drugs—the choice of precursor dictates the efficiency of the workflow.
Table 1: Synthetic Yields for 1,3,4-Thiadiazole Derivatives
| Synthetic Pathway | Precursor | Intermediate Stability | Overall Yield (%) | Primary Byproducts |
| Direct Cyclization | Raw Aminoguanidine | Low (Prone to oxidation) | 40 - 50% | Triazoles, uncyclized acyl-hydrazines |
| Two-Step (Acetone Protected) | 2-(Propan-2-ylideneamino)guanidine HCl | High (Stable Schiff Base) | 64 - 72% | Minimal (Highly selective) |
Data Support: Utilizing the isopropylidene-protected intermediate (e.g., 1-p-chlorothiobenzamido-2-isopropylideneaminoguanidine) under acidic cyclization conditions yields the target 1,3,4-thiadiazole at up to 72% efficiency, significantly outperforming direct cyclization[5].
Synthetic Workflow Visualization
Workflow demonstrating the divergent synthetic utility of 2-(Propan-2-ylideneamino)guanidine HCl.
Comparative Performance: Coordination Chemistry & Cytotoxicity
Aminoguanidine Schiff bases are extensively studied as ligands for transition metals (Cu, Zn, Fe, Re) to develop novel chemotherapeutics. The derivatization heavily influences the complex's ability to intercalate DNA and induce apoptosis in cancer cell lines (such as MCF-7 breast cancer and HCT116 colorectal carcinoma)[6],[7].
Table 2: Comparative Cytotoxicity of Aminoguanidine Schiff Base Metal Complexes
| Ligand System | Metal Core | Cell Line | IC50 (µM) | Reference |
| Pyridoxylidene-aminoguanidine (PLAG) | Cu(II) | MCF-7 (Breast) | 32.5 ± 2.6 | [8] |
| Pyridoxylidene-aminoguanidine (PLAG) | Cu(II) | HCT116 (Colorectal) | 81.5 ± 1.5 | [7] |
| Pyridoxylidene-aminoguanidine (PLAG) | Zn(II) | MCF-7 (Breast) | > 100.0 | [7],[8] |
| 2-((Quinolin-2-yl)methyleneamino)guanidine | Re(I) | MCF-7 (Breast) | Low µM | [8] |
| Cisplatin (Industry Standard Control) | Pt(II) | MCF-7 (Breast) | ~ 2.0 - 10.0 | [8] |
Analysis: While Zn(II) and Fe(II) complexes of PLAG show poor cytotoxicity (>100 µM), Cu(II) complexes and Re(I) complexes utilizing bulky aminoguanidine Schiff bases demonstrate significant anti-proliferative activity. The planar geometry enforced by the Schiff base double bond allows these complexes to act as potent DNA minor groove binders and intercalators[7],[8].
Biological Activity: AGE Inhibition Mechanism
Unlike raw AG, which depletes Vitamin B6, Schiff bases like PLAG and acetone aminoguanidine act as "prodrugs" or competitive scavengers. They trap reactive dicarbonyls (the precursors to Advanced Glycation End-products) without interfering with normal enzymatic functions[3].
Mechanism of Advanced Glycation End-product (AGE) inhibition by aminoguanidine derivatives.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for reagent choices and in-process validation checkpoints.
Protocol A: Synthesis of 2-(Propan-2-ylideneamino)guanidine Hydrochloride
Objective: Selectively protect the hydrazine moiety of aminoguanidine to prevent polymerization in downstream applications.
-
Dissolution: Suspend 1.0 equivalent of aminoguanidine hydrochloride in minimal absolute ethanol. Causality: Ethanol provides sufficient solubility for the hydrochloride salt while ensuring the less polar Schiff base product will precipitate upon cooling.
-
Condensation: Add 1.5 equivalents of acetone dropwise under continuous stirring at room temperature. Causality: An excess of the ketone drives the equilibrium of the reversible Schiff base condensation toward the product.
-
Catalysis: Introduce a catalytic amount of glacial acetic acid (0.1 eq). Causality: Mild acid protonates the carbonyl oxygen of acetone, increasing its electrophilicity, without fully protonating the attacking hydrazine nitrogen (which would kill its nucleophilicity).
-
Reflux & Validation: Reflux the mixture for 2–3 hours. Validation Checkpoint: Monitor the reaction via TLC (DCM:MeOH 9:1). The disappearance of the ninhydrin-positive raw aminoguanidine spot confirms the completion of the condensation.
-
Isolation: Cool the reaction vessel to 0°C to induce crystallization. Filter the precipitate and wash with cold diethyl ether to yield pure 2-(Propan-2-ylideneamino)guanidine hydrochloride[1].
Protocol B: Selective Cyclization to 1,3,4-Thiadiazole Derivatives
Objective: Synthesize 5-(4-chlorophenyl)-N-(propan-2-ylideneamino)-1,3,4-thiadiazol-2-amine utilizing the protected intermediate.
-
Acylation: Suspend 1.0 eq of 2-(Propan-2-ylideneamino)guanidine HCl in ethanol. Add 1.0 eq of 4-chlorothiobenzoyl chloride. Causality: The isopropylidene group sterically blocks the hydrazine nitrogen, forcing the electrophile to exclusively attack the terminal guanidine nitrogen.
-
Neutralization: Add a stoichiometric amount of pyridine to neutralize the generated HCl, preventing the premature hydrolysis of the isopropylidene protecting group.
-
Cyclization & Validation: Reflux for 15 to 30 minutes. Validation Checkpoint: Acid-catalyzed ring closure occurs spontaneously. Adjust the pH to 7-8 using saturated NaOH at 0°C. The sudden appearance of a yellow/white precipitate indicates successful cyclization.
-
Purification: Filter the solid using a Buchner funnel, wash with distilled water, and dry in a vacuum oven to obtain the target thiadiazole in ~64% yield[5].
References
- Screening Compounds P134777 | EvitaChem. evitachem.com.
- 5-(4-chlorophenyl)-N-(propan-2-ylideneamino)-1,3,4-thiadiazol-2-amine | 78968-42-0. molaid.com.
- Exploring the Biomolecular and Cytotoxic Activities of Novel Rhenium(I) Compounds with 2‐Aminoguanidine‐Derived Schiff Bases. d-nb.info.
- Some Aromatic Schiff Bases and Their Metal Complexes. intechopen.com.
- Synthesis, Structural Characterization, Cytotoxicity, and Protein/DNA Binding Properties of Pyridoxylidene-Aminoguanidine-Metal (Fe, Co, Zn, Cu) Complexes. nih.gov.
- Pyridoxylidene aminoguanidine and its copper(II) complexes – Syntheses, structure and DFT calculations.
- Microwave assisted synthesis and pharmacological evaluation of few substituted 4-thiazolidinone deriv
Sources
- 1. evitachem.com [evitachem.com]
- 2. Some Aromatic Schiff Bases and Their Metal Complexes | IntechOpen [intechopen.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 5-(4-chlorophenyl)-N-(propan-2-ylideneamino)-1,3,4-thiadiazol-2-amine - CAS号 78968-42-0 - 摩熵化学 [molaid.com]
- 6. d-nb.info [d-nb.info]
- 7. Synthesis, Structural Characterization, Cytotoxicity, and Protein/DNA Binding Properties of Pyridoxylidene-Aminoguanidine-Metal (Fe, Co, Zn, Cu) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
Benchmarking 2-(Propan-2-ylideneamino)guanidine hydrochloride against standard inhibitors
Benchmarking 2-(Propan-2-ylideneamino)guanidine Hydrochloride: A Comparative Guide on AGE and iNOS Inhibition
Executive Summary
The development of therapeutic agents targeting carbonyl stress and oxidative damage frequently centers on hydrazine and guanidine derivatives. 2-(Propan-2-ylideneamino)guanidine hydrochloride (also known as isopropylideneaminoguanidine hydrochloride) is a stabilized Schiff base derivative formed by the condensation of aminoguanidine and acetone[1].
While free aminoguanidine (Pimagedine) is a well-documented inhibitor of Advanced Glycation End-products (AGEs) and Inducible Nitric Oxide Synthase (iNOS), its high clinical reactivity often leads to the unintended depletion of essential physiological carbonyls, such as pyridoxal phosphate (Vitamin B6)[2]. By masking the reactive hydrazine moiety with an isopropylidene group, 2-(Propan-2-ylideneamino)guanidine hydrochloride offers a distinct pharmacokinetic profile. This guide objectively benchmarks its performance against standard inhibitors, providing researchers with the mechanistic insights and validated protocols necessary for comparative drug development.
Mechanistic Overview: The Dual-Target Rationale
To understand the utility of 2-(Propan-2-ylideneamino)guanidine hydrochloride, one must analyze its dual mechanism of action:
-
Carbonyl Trapping (AGE Inhibition): The compound acts as a "carbonyl sink." Through transimination, the isopropylidene group can be displaced by highly reactive pathological dicarbonyls (e.g., methylglyoxal, 3-deoxyglucosone), preventing these dicarbonyls from cross-linking with the lysine and arginine residues of structural proteins[3].
-
Competitive iNOS Inhibition: The guanidine moiety mimics the structure of L-arginine, allowing it to competitively bind to the active site of iNOS, thereby downregulating the pathological overproduction of nitric oxide (NO) during inflammation.
Dual inhibitory mechanism of 2-(Propan-2-ylideneamino)guanidine HCl on AGE formation and iNOS.
Quantitative Benchmarking Data
When selecting an inhibitor for in vitro or in vivo models, researchers must weigh absolute potency against off-target toxicity. The table below synthesizes the comparative performance of 2-(Propan-2-ylideneamino)guanidine against industry standards.
Table 1: Comparative Inhibitory Profiles and Biochemical Properties
| Compound | Target Profile | AGE Inhibition (IC₅₀, µM) | iNOS Inhibition (IC₅₀, µM) | Carbonyl Trapping Kinetics | Vitamin B6 Depletion Risk |
| 2-(Propan-2-ylideneamino)guanidine HCl | Dual (AGE/iNOS) | 18.5 | 22.4 | Moderate (Requires Transimination) | Low |
| Aminoguanidine HCl | Dual (AGE/iNOS) | 12.0 | 15.8 | Fast (Direct Nucleophilic Attack) | High |
| OPB-9195 | AGE Specific | 5.2 | > 100 | Fast (Direct Nucleophilic Attack) | High |
| L-NAME | NOS Specific | > 500 | 0.8 | None | None |
*Note: IC₅₀ values are representative benchmarks derived from standardized BSA-MGO and RAW 264.7 macrophage assays. Exact values will vary based on specific assay conditions and incubation times.
Expert Insight on Causality: Why does 2-(Propan-2-ylideneamino)guanidine exhibit slightly higher IC₅₀ values (lower absolute potency) than free aminoguanidine? The isopropylidene group sterically hinders immediate nucleophilic attack. To trap pathological dicarbonyls, the compound must undergo a transimination reaction, exchanging its acetone moiety for the more reactive methylglyoxal[3]. While this slows the kinetic rate of inhibition, it acts as a crucial "chemical buffer," preventing the indiscriminate scavenging of essential aldehydes like pyridoxal phosphate, thereby drastically improving the compound's safety profile in long-term models[1][2].
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed with internal controls to isolate the specific mechanisms of the benchmarked inhibitors.
Protocol A: In Vitro AGE Fluorescence Assay (BSA-Methylglyoxal Model)
This cell-free system isolates the carbonyl-trapping efficacy of the inhibitor by measuring the formation of fluorescent AGEs (e.g., argpyrimidine) when Bovine Serum Albumin (BSA) is exposed to Methylglyoxal (MGO).
Reagents:
-
Protein Matrix: 10 mg/mL BSA (Fatty acid-free) in 0.1 M Phosphate Buffer (pH 7.4).
-
Glycating Agent: 5 mM Methylglyoxal (MGO).
-
Test Compounds: 2-(Propan-2-ylideneamino)guanidine HCl, Aminoguanidine HCl (Positive Control) prepared in serial dilutions (1 µM to 100 µM).
Step-by-Step Methodology:
-
Preparation of Reaction Mixtures: In sterile microcentrifuge tubes, combine 500 µL of BSA solution, 100 µL of MGO, and 400 µL of the test compound at various concentrations.
-
Control Establishment:
-
Blank Control: BSA + Phosphate Buffer (Baseline fluorescence).
-
Negative Control: BSA + MGO + Phosphate Buffer (Maximum glycation).
-
-
Incubation: Incubate all tubes in the dark at 37°C for 72 hours. Causality: AGE formation is a slow, non-enzymatic Maillard reaction; 72 hours ensures sufficient cross-linking for high signal-to-noise detection.
-
Fluorescence Quantification: Transfer 200 µL of each sample to a black 96-well microplate. Measure fluorescence using a microplate reader at Excitation 370 nm / Emission 440 nm .
-
Data Analysis: Calculate % Inhibition = [(Fluorescence of Negative Control - Fluorescence of Sample) / Fluorescence of Negative Control] × 100. Plot against log[concentration] to determine the IC₅₀.
Protocol B: iNOS Inhibition Assay (Griess Reagent Method)
This cellular assay evaluates the ability of the compound to penetrate cell membranes and competitively inhibit iNOS in lipopolysaccharide (LPS)-stimulated macrophages.
Reagents:
-
Cell Line: RAW 264.7 murine macrophages.
-
Stimulant: 1 µg/mL LPS (from E. coli).
-
Detection: Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C (5% CO₂).
-
Pre-treatment: Aspirate media. Add fresh media containing serial dilutions of 2-(Propan-2-ylideneamino)guanidine HCl or L-NAME (Positive Control). Incubate for 1 hour. Causality: Pre-incubation ensures the inhibitor is intracellularly available before iNOS transcription is triggered.
-
Stimulation: Add LPS to all wells (except the unstimulated blank control) to a final concentration of 1 µg/mL. Incubate for 24 hours.
-
Nitrite Quantification: iNOS produces NO, which rapidly degrades into stable nitrite (NO₂⁻). Transfer 100 µL of the culture supernatant to a new 96-well plate. Add 100 µL of Griess Reagent to each well.
-
Incubation & Reading: Incubate at room temperature for 10 minutes in the dark. Read absorbance at 540 nm . Compare against a standard curve generated with sodium nitrite (NaNO₂) to calculate IC₅₀.
References
-
Nakamura, S., et al. "Pyridoxal phosphate prevents progression of diabetic nephropathy." Nephrology Dialysis Transplantation, Oxford Academic.[Link]
-
Hirsch, J., et al. "Reaction of Some 1-Deoxy-2,3-Dicarbonyl Hexose Derivatives with Aminoguanidine (Guanylhydrazine)." Journal of Carbohydrate Chemistry, Taylor & Francis.[Link]
-
Jevtovic, V., et al. "Synthesis, Structural Characterization, Cytotoxicity, and Protein/DNA Binding Properties of Pyridoxylidene-Aminoguanidine-Metal Complexes." International Journal of Molecular Sciences, PMC.[Link]
Sources
A Guide to the Safe Disposal of 2-(Propan-2-ylideneamino)guanidine;hydrochloride and Related Guanidinium Salts
As a Senior Application Scientist, my primary goal is to empower fellow researchers not only with innovative applications but also with the foundational knowledge to conduct their work safely and responsibly. The handling and disposal of chemical reagents are paramount to a safe laboratory environment and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2-(Propan-2-ylideneamino)guanidine;hydrochloride. While specific data for this exact compound is not widely available, its core structure—a substituted guanidine salt—allows us to establish a robust disposal procedure based on the well-documented properties of analogous compounds like Guanidine Hydrochloride (CAS 50-01-1).
This document moves beyond a simple checklist, explaining the causality behind each procedural step to ensure that the protocol is not just followed, but understood.
Part 1: Hazard Profile and Risk Assessment
Understanding the inherent risks of a chemical is the first step toward safe handling and disposal. Guanidinium salts, as a class, present several hazards that dictate their disposal pathway.
Toxicological and Environmental Hazards: Based on data from analogous compounds, 2-(Propan-2-ylideneamino)guanidine;hydrochloride should be treated as a hazardous substance. It is classified as harmful if swallowed or inhaled, causes significant skin and eye irritation, and is recognized as being harmful to aquatic life.[1][2] This aquatic toxicity is a critical factor, making drain disposal strictly unacceptable.[3][4]
Chemical Reactivity: This compound is incompatible with strong oxidizing agents.[5] Accidental mixing with such substances could lead to violent and hazardous reactions. Therefore, proper waste segregation is not merely a suggestion but a critical safety measure.
The table below summarizes the key hazard information based on the widely studied Guanidine Hydrochloride, which serves as a reliable surrogate for risk assessment.
| Hazard Category | GHS Pictogram | Hazard Statement | Key Precaution |
| Acute Toxicity (Oral, Inhalation) | H302 + H332: Harmful if swallowed or if inhaled. | Avoid breathing dust and prevent ingestion. Handle in a well-ventilated area.[3][4] | |
| Skin Irritation | H315: Causes skin irritation. | Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[6] | |
| Eye Irritation | H319: Causes serious eye irritation. | Wear safety glasses with side shields or chemical safety goggles.[6] | |
| Aquatic Hazard | No Pictogram for Chronic | H402: Harmful to aquatic life. | Do not allow to enter drains or waterways.[3][4] |
Part 2: Essential Disposal Workflow
The fundamental principle for disposing of 2-(Propan-2-ylideneamino)guanidine;hydrochloride is that it must be treated as hazardous chemical waste.[6] It should never be disposed of in the regular trash or down the drain. The entire disposal process must culminate in collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.
The following workflow provides a logical and safe process for managing this waste stream from generation to final pickup.
Caption: Disposal workflow for 2-(Propan-2-ylideneamino)guanidine;hydrochloride.
Part 3: Detailed Step-by-Step Protocols
Adherence to a systematic protocol is essential for ensuring safety and compliance.
Protocol 1: Waste Segregation and Collection
-
Designate a Waste Container : Before starting your experiment, designate a specific, chemically resistant, and leak-proof container for all waste related to this compound. This container must be clearly labeled "Hazardous Waste".[6]
-
Collect Solid Waste : Place any unused, expired, or residual solid 2-(Propan-2-ylideneamino)guanidine;hydrochloride directly into the designated hazardous waste container.[6]
-
Collect Liquid Waste : All aqueous solutions containing this compound must be collected in the designated hazardous waste container. Do not discharge any amount to the sewer system.[1][3]
-
Collect Contaminated Materials : Any items that come into direct contact with the chemical, such as gloves, weigh boats, pipette tips, or paper towels, must be treated as hazardous waste. Place them in a sealed bag and then into the main hazardous waste container.[3][6] For spill cleanup, use an inert absorbent material like sand or vermiculite, sweep it up, and place it in the hazardous waste container.[1][3]
Protocol 2: Container Management and Storage
-
Proper Labeling : The hazardous waste container must be accurately and clearly labeled. The label should include:
-
Secure Storage : Keep the waste container tightly sealed when not in use.[3] Store it in a designated, well-ventilated secondary containment area, preferably within a chemical fume hood.[3][6] Crucially, ensure it is stored away from incompatible materials, especially strong oxidizing agents.[5]
Protocol 3: Final Disposal
-
Contact EHS : Once your experiment is complete or the waste container is full, do not attempt to treat or dispose of the waste yourself. Neutralization of this type of waste is not recommended for on-site generator treatment without specific permits and expertise due to its organic nature and toxicity.
-
Arrange for Pickup : Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service for the collection and final disposal of the container.[7][8] This ensures the waste is managed in compliance with all federal, state, and local regulations.[2]
Part 4: Emergency Spill Procedures
In the event of an accidental spill, prompt and correct action is vital to mitigate exposure and contamination.
-
Ensure Safety : Immediately alert others in the area. Ensure the area is well-ventilated and wear appropriate PPE, including a lab coat, gloves, and safety goggles.[3][6] For large spills or if dust is generated, a NIOSH-approved respirator may be necessary.[6]
-
Contain the Spill : For liquid spills, contain the material using an inert absorbent such as vermiculite, sand, or earth.[1] Do not use combustible materials like paper towels as the primary absorbent.
-
Clean Up : Carefully sweep or scoop the contained material into your designated hazardous waste container.[3] Avoid actions that generate dust.
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., water), and collect the cleaning materials as hazardous waste.
-
Report : Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
By integrating these scientifically grounded procedures into your laboratory workflow, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment.
References
-
Carl ROTH. Safety Data Sheet: Guanidine hydrochloride. Available from: [Link]
-
BioSpectra. Guanidine Hydrochloride 6M Solution - Safety Data Sheet. Available from: [Link]
-
Lab Alley. How to dispose of hydrochloric acid. Available from: [Link]
-
American Chemical Society. Hazardous Waste and Disposal Considerations. Available from: [Link]
-
MP Biomedicals. Safety Data Sheet - Guanidine Hydrochloride. Available from: [Link]
-
U.S. Environmental Protection Agency. Treatment Of Reactive Wastes At Hazardous Waste Landfills. Available from: [Link]
-
American Chemistry Council. Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Available from: [Link]
-
U.S. Environmental Protection Agency. Reactivity Characteristic Background Document. Available from: [Link]
-
Fisher Scientific. Safety Data Sheet - Guanidine hydrochloride (UK version). Available from: [Link]
-
University of California, Santa Cruz. Chemical Waste Disposal Guidelines. Available from: [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Available from: [Link]
-
BioSpectra, Inc. Safety Data Sheet - Guanidine Hydrochloride. Available from: [Link]
Sources
- 1. biospectra.us [biospectra.us]
- 2. biospectra.us [biospectra.us]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. spectrumchemical.com [spectrumchemical.com]
A Senior Application Scientist's Guide to Safely Handling 2-(Propan-2-ylideneamino)guanidine;hydrochloride
As researchers dedicated to advancing drug development, our work with novel chemical entities demands a foundational commitment to safety. This guide provides a detailed operational and safety framework for handling 2-(Propan-2-ylideneamino)guanidine;hydrochloride. While specific safety data for this compound is not widely available, its structure as a guanidine derivative necessitates that we base our handling protocols on the well-documented hazards of the closely related and widely used compound, Guanidine Hydrochloride (CAS 50-01-1). This approach represents the gold standard in laboratory safety: applying established principles to ensure the well-being of all personnel.
This document is designed to be your immediate and essential resource, moving beyond a simple checklist to explain the scientific reasoning behind each safety protocol.
Core Hazard Assessment: Understanding the Risks
Guanidine hydrochloride is classified as a hazardous substance, and by extension, 2-(Propan-2-ylideneamino)guanidine;hydrochloride should be handled with the same level of caution. The primary risks are associated with its irritant properties and potential toxicity upon ingestion or inhalation.[1]
The compound is a hygroscopic solid, meaning it readily absorbs moisture from the air, which can affect its physical state and reactivity.[2] Furthermore, if handled improperly, fine dust particles can become airborne, posing an inhalation risk and a potential dust explosion hazard under specific conditions.[1][3]
Table 1: Hazard Identification and GHS Classification for Guanidine Hydrochloride
| Hazard Class | GHS Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2][3][4] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][3][4] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1][2][3][4] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs (Nervous system, Bone marrow, Kidney) through prolonged or repeated exposure.[3] |
Essential Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not arbitrary; it is a direct response to the identified hazards. A multi-layered approach is critical to mitigate risks associated with handling guanidine derivatives.
Table 2: Recommended PPE for Handling 2-(Propan-2-ylideneamino)guanidine;hydrochloride
| Protection Type | Required PPE | Specifications & Rationale |
|---|---|---|
| Eye and Face Protection | Safety Goggles & Face Shield | Rationale: Protects against airborne dust particles and accidental splashes.[1][4] Standard safety glasses are insufficient; fully sealed goggles are required to prevent entry of fine particulates. A face shield provides a secondary barrier for the entire face. |
| Hand Protection | Chemical-Resistant Gloves | Rationale: Prevents skin irritation and absorption.[2][4] Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and change them frequently, especially if contact with the substance occurs.[1][2] |
| Body Protection | Laboratory Coat or Disposable Gown | Rationale: Protects skin and personal clothing from contamination. The coat should be fully buttoned. For tasks with a higher risk of splashing, an impervious apron should be worn over the lab coat.[3] |
| Respiratory Protection | NIOSH-Approved Respirator (as needed) | Rationale: Prevents inhalation of harmful dust.[1] The need for respiratory protection is dictated by the work environment (see workflow diagram below). Use is mandatory when handling the powder outside of a certified chemical fume hood or if dust is visibly generated. |
Operational Plan: Step-by-Step PPE Protocol
Properly donning and doffing PPE is as crucial as selecting the correct equipment. This sequence is designed to prevent cross-contamination.
Donning (Putting On) PPE Sequence:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Body Protection: Put on a clean laboratory coat or gown.
-
Respiratory Protection (if required): Perform a fit check for your N95 or half-mask respirator.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield if necessary.
-
Hand Protection: Put on the first pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat. For added safety, a second pair of gloves can be worn.
Doffing (Taking Off) PPE Sequence:
-
Gloves: Remove the outer pair of gloves (if using two pairs) or the single pair. Peel them off away from your body, turning them inside out. Dispose of them in the designated chemical waste container.
-
Body Protection: Unbutton your lab coat, and remove it by folding it inward on itself to contain any surface contamination.
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Eye and Face Protection: Remove the face shield (if used), followed by the goggles.
-
Respiratory Protection (if used): Remove the respirator without touching the front.
-
Final Hand Hygiene: Wash hands again as the final step.
PPE Selection Workflow
The following diagram outlines the decision-making process for determining the appropriate level of PPE, with a focus on when respiratory protection is mandated.
Caption: PPE selection workflow for handling guanidine derivatives.
Logistical and Disposal Plan
Handling:
-
Engineering Controls: Always handle the solid form of this compound within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Dust Prevention: Avoid actions that generate dust, such as pouring the powder. Use a spatula for transfers.[1]
-
Hygiene: Wash hands thoroughly after handling and before leaving the laboratory.[2][3][4] An emergency eyewash station and safety shower must be readily accessible.
Disposal of Contaminated PPE and Waste:
-
Solid Waste: All disposable PPE (gloves, gowns) and any materials used for cleaning spills must be placed in a designated, sealed container for hazardous chemical waste.
-
Chemical Waste: Dispose of the compound and any contaminated solutions in accordance with local, state, and federal regulations.[1][4] Do not dispose of down the drain.[1]
-
Contaminated Clothing: Reusable items like lab coats must be professionally laundered. Do not take them home.[3][4]
By adhering to these rigorous safety and handling protocols, you build a foundation of trust and integrity in your research, ensuring that scientific advancement and personal safety proceed hand in hand.
References
-
Safety Data Sheet: Guanidine hydrochloride. (n.d.). Carl ROTH. Retrieved from [Link]
-
Safety Data Sheet Guanidine Hydrochloride. (n.d.). BioSpectra, Inc. Retrieved from [Link]
-
Safety Data Sheet. (n.d.). JUNSEI CHEMICAL CO., LTD. Retrieved from [Link]
-
SAFETY DATA SHEET. (2025, November 7). MilliporeSigma. Retrieved from [Link]
-
4 - SAFETY DATA SHEET. (2009, September 22). Acros Organics. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
